[2-(2-Methoxyphenyl)ethyl](methyl)amine
Description
BenchChem offers high-quality [2-(2-Methoxyphenyl)ethyl](methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(2-Methoxyphenyl)ethyl](methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-7-9-5-3-4-6-10(9)12-2/h3-6,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAUHTUMXIYKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517925 | |
| Record name | 2-(2-Methoxyphenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104338-26-3 | |
| Record name | 2-(2-Methoxyphenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Strategic Synthesis of 2-(2-Methoxyphenyl)ethylamine
[1]
Executive Summary
Target Molecule: 2-(2-Methoxyphenyl)ethylamine CAS: 2045-79-6 IUPAC: 2-(2-Methoxyphenyl)ethanamine Synonyms: o-Methoxyphenethylamine, 2-MPEA[1][2][3]
This technical guide outlines the high-purity synthesis of 2-(2-methoxyphenyl)ethylamine, a critical structural isomer of methoxyphenamine and a versatile building block in medicinal chemistry.[1] Unlike its para-substituted analogs often used in psychoactive research, the ortho-methoxy variant is primarily utilized as a steric probe in adrenergic receptor modeling and as a precursor for specific antihypertensive agents.[1]
Critical Distinction: Researchers must distinguish this target (CAS 2045-79-6) from 2-(2-methoxyphenoxy)ethylamine (CAS 64464-07-9), a key intermediate for Carvedilol.[1] The protocols below specifically target the carbon-linked phenethylamine skeleton, not the ether-linked phenoxy analog.
Retrosynthetic Analysis
The most robust synthetic strategy relies on the construction of the ethylamine side chain via the Henry Reaction (Nitroaldol Condensation) followed by reduction. This approach offers higher atom economy and fewer hazardous byproducts than the alternative cyanohydrin reduction routes.[1]
Figure 1: Retrosynthetic disconnection showing the Henry Reaction pathway.
Primary Synthesis Pathway: The Henry Reaction Route
Phase 1: Condensation to 2-Methoxy- -nitrostyrene
This step involves the condensation of 2-methoxybenzaldehyde with nitromethane.[1] The ortho-methoxy group provides steric hindrance, requiring optimized catalytic conditions to ensure high yields.[1]
Reagents:
-
2-Methoxybenzaldehyde (1.0 eq)[1]
-
Nitromethane (excess, solvent/reagent)
-
Ammonium Acetate (0.2 - 0.5 eq) or Cyclohexylamine (catalytic)
Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser.
-
Mixing: Dissolve 2-methoxybenzaldehyde (e.g., 100 mmol) in Nitromethane (50 mL). Add Ammonium Acetate (20-30 mmol).[1]
-
Reaction: Heat the mixture to reflux (~101°C) for 2–4 hours. Monitor via TLC (Silica; Hexane:EtOAc 3:1).[1] The aldehyde spot should disappear, replaced by a bright yellow nitrostyrene spot.
-
Workup: Cool the mixture to room temperature. The product often crystallizes directly.[1] If not, remove excess nitromethane under reduced pressure.[1]
-
Purification: Recrystallize the crude yellow solid from hot methanol or isopropanol.
-
Target Specification: Yellow needles; MP: ~72–74°C (check purity).
Phase 2: Reduction of the Nitrostyrene
Two methods are presented: Method A (Classic LiAlH4) for maximum conversion, and Method B (NaBH4/CuCl2) for a milder, "greener" profile suitable for labs avoiding pyrophoric reagents.
Method A: Lithium Aluminum Hydride (LiAlH4) Reduction
Standard laboratory benchmark.
-
Preparation: In a dry 3-neck flask under Nitrogen/Argon, suspend LiAlH4 (3.0 eq) in anhydrous THF or Diethyl Ether.
-
Addition: Dissolve the 2-methoxy-
-nitrostyrene (1.0 eq) in anhydrous THF. Add dropwise to the hydride suspension.[1] Maintain a gentle reflux (exothermic).[1] -
Reflux: Heat to reflux for 4–6 hours. The yellow color of the nitrostyrene will fade to colorless/grey.
-
Quenching (Fieser Method): Cool to 0°C. Cautiously add:
-
mL Water (per
g LiAlH4 used) - mL 15% NaOH
- mL Water
-
mL Water (per
-
Isolation: Filter the granular aluminum salts. Dry the filtrate over MgSO4 and evaporate solvent.
-
Result: Pale yellow oil (Free Base).
Method B: NaBH4 / CuCl2 Reduction
High-throughput, non-pyrophoric alternative.
-
Setup: Dissolve 2-methoxy-
-nitrostyrene (1.0 eq) in Ethanol (0.1 M concentration). -
Catalyst: Add CuCl2·2H2O (0.2 eq).[1] The solution turns green.
-
Reduction: Add NaBH4 (7–10 eq) portion-wise at 0°C. The mixture will turn black (formation of active Cu species) and evolve hydrogen gas vigorously.
-
Completion: Stir at room temperature for 1 hour.
-
Workup: Filter through Celite to remove copper residues. Acidify filtrate with HCl, then basify with NaOH to pH >12.[1] Extract with Dichloromethane (DCM).[1]
Purification & Characterization
The free base is an oil that oxidizes over time.[1] For storage and stability, conversion to the Hydrochloride (HCl) salt is mandatory.
Salt Formation Protocol
-
Dissolve the crude free base oil in a minimal amount of dry Diethyl Ether or Isopropanol.[1]
-
Add concentrated HCl (37%) dropwise or bubble dry HCl gas until pH < 2.
-
A white precipitate will form.[1]
-
Recrystallize from Ethanol/Ether.[1]
Analytical Data Profile
| Parameter | Specification | Notes |
| Appearance | Clear, pale yellow liquid (Free Base) | White crystalline solid (HCl salt) |
| Boiling Point | 236–237°C | @ 760 mmHg (Free Base) |
| Molecular Weight | 151.21 g/mol | C9H13NO |
| Solubility | Soluble in DCM, MeOH, Ether | HCl salt soluble in Water, EtOH |
Spectroscopic Validation (1H NMR)
Solvent: CDCl3, 400 MHz
| Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.17 - 7.22 | Multiplet | 2H | Aromatic (Ring) |
| 6.82 - 6.91 | Multiplet | 2H | Aromatic (Ring) |
| 3.77 | Singlet | 3H | -OCH3 (Methoxy) |
| 2.88 | Triplet (J=6.8 Hz) | 2H | Ar-CH2 -CH2-N |
| 2.73 | Triplet (J=6.8 Hz) | 2H | Ar-CH2-CH2 -N |
| 1.50 | Broad Singlet | 2H | -NH2 (Exchangeable) |
Workflow Visualization
Figure 2: Step-by-step experimental workflow from precursor to isolated amine.
Safety & Compliance
-
Chemical Hazards:
-
Toxicology: 2-(2-Methoxyphenyl)ethylamine is a skin and eye irritant.[1] As a phenethylamine derivative, it should be handled as a potential pharmacological agent affecting the CNS, although its potency is significantly lower than 2,5-dimethoxy analogs.
-
Regulatory: While not globally scheduled as a controlled substance (unlike 2C-B or Mescaline), it is a structural isomer of regulated compounds. Verify local laws regarding "phenethylamine analogs."
References
-
PubChem. (2025).[1] 2-Methoxyphenethylamine (Compound).[1][2][3][4][5][6][7][8] National Library of Medicine.[1] [Link]
-
NIST Chemistry WebBook. (2024).[1] 2-(2-Methoxyphenyl)ethylamine - IR and Mass Spectra.[1] National Institute of Standards and Technology.[1][2] [Link]
-
Beilstein Journal of Organic Chemistry. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[1][Link] (Note: Generalized protocol application).
Sources
- 1. 2-Methoxyphenethylamine | C9H13NO | CID 74896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Methoxyphenyl)ethylamine [webbook.nist.gov]
- 3. 2-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 4. Shenyang Chengtaichem supply:2-(2-methoxyphenoxy)ethylamine hydrochloride 64464-07-9 [chengtaichem.com]
- 5. 2-(2-Methoxy Phenoxy) Ethyl Amine HCL Manufacturer,Supplier in Ankleshwar,Gujarat [vihitabio.com]
- 6. 2-(2-Methoxyphenyl)ethylamine | 2045-79-6 | TCI Deutschland GmbH [tcichemicals.com]
- 7. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Chemical Properties of Ortho-Methoxylated Phenethylamines: A Technical Guide
The following technical guide details the chemical properties, synthetic pathways, and structure-activity relationships (SAR) of ortho-methoxylated phenethylamines.
Executive Summary
Ortho-methoxylated phenethylamines—specifically those substituted at the 2-position of the phenyl ring—represent a critical scaffold in the development of 5-HT2A receptor agonists. This structural motif is the defining feature of the "2C" and "DOx" families of psychoactive compounds. The presence of the ortho-methoxy group is not merely a lipophilic appendage; it exerts profound electronic and conformational control over the molecule, dictating receptor docking orientation and metabolic stability. This guide analyzes the physicochemical dynamics, synthetic architecture, and metabolic fate of this chemical class.
Structural & Electronic Fundamentals
The "Ortho-Methoxy" Effect
The 2-methoxy (ortho-OMe) substituent is the linchpin of bioactivity in this series. Unlike meta- or para-substitutions, the ortho-OMe group interacts directly with the ethylamine side chain through intramolecular forces.
-
Electronic Influence: The oxygen atom acts as a
-donor (resonance effect) and a -acceptor (inductive effect). In the phenethylamine scaffold, the resonance donation increases electron density at the 3- and 5-positions, activating the ring for electrophilic aromatic substitution (facilitating halogenation at the 4-position). -
Conformational Locking: The most critical property is the rotational preference of the methoxy group. High-affinity binding at the 5-HT2A receptor requires a specific conformation:
-
2-OMe (Ortho): The lone pairs of the oxygen atom prefer a syn orientation relative to the ethylamine side chain.
-
5-OMe (Meta): The lone pairs prefer an anti orientation.
-
Intramolecular Hydrogen Bonding (IMHB): Evidence suggests a weak intramolecular hydrogen bond between the methoxy oxygen and the ammonium hydrogen (in the protonated species) or the amine nitrogen (in the free base). This interaction stabilizes a "folded" or gauche conformation, reducing conformational entropy upon receptor binding.
-
Physicochemical Profile
The physicochemical properties of these compounds are sensitive to the 4-position substituent.
| Property | Value Range (Typical) | Significance |
| pKa (Amine) | 9.5 – 10.1 | Exists predominantly as a cation at physiological pH (7.4). |
| LogP (Lipophilicity) | 2.5 – 3.8 | Moderate lipophilicity ensures Blood-Brain Barrier (BBB) permeability. |
| H-Bond Donors | 2 (Amine) | Critical for anchoring Asp3.32 in the receptor binding pocket. |
| H-Bond Acceptors | 2-3 (Methoxy oxygens) | The 2-OMe oxygen interacts with Ser3.36 in the 5-HT2A receptor. |
Synthetic Architecture
The synthesis of ortho-methoxylated phenethylamines generally proceeds via the Henry Reaction (Nitroaldol condensation), which offers high yields and scalability.
Core Synthetic Workflow (Henry Reaction)
This pathway constructs the carbon skeleton by condensing an aromatic aldehyde with nitromethane, followed by reduction.
Step 1: Condensation
-
Reagents: 2,5-Dimethoxybenzaldehyde, Nitromethane (
). -
Catalyst: Ammonium acetate (
) or Cyclohexylamine. -
Solvent: Glacial Acetic Acid or Ethanol.
-
Mechanism: Base-catalyzed deprotonation of nitromethane generates a nitronate anion, which attacks the aldehyde carbonyl. Dehydration yields the
-nitrostyrene.
Step 2: Reduction
-
Reagents: Lithium Aluminum Hydride (
) or / Pd-C. -
Solvent: Anhydrous THF or Et2O.
-
Mechanism: The nitroalkene is reduced to the primary amine.
is preferred for small-scale high-purity synthesis to avoid dimerization byproducts common in catalytic hydrogenation.
Visualization of Synthetic Logic
Figure 1: The Henry Reaction pathway for constructing the phenethylamine scaffold.[1] The nitrostyrene intermediate is a stable, isolable solid, serving as a purification checkpoint.
Structure-Activity Relationship (SAR)[2][3]
The SAR of this class is driven by the interaction with the 5-HT2A receptor. The "Ortho-Methoxy" group is non-negotiable for high affinity in the phenethylamine class, whereas tryptamines tolerate more variation.
The 4-Position Lipophilicity Rule
While the 2,5-dimethoxy pattern provides the "key" to the receptor, the substituent at the 4-position (para) turns the lock.
-
Mechanism: The 4-position substituent sits in a hydrophobic pocket of the receptor.
-
Potency Correlation: Potency increases with the lipophilicity and steric bulk of the 4-substituent, up to a limit.
-
H (2C-H): Low potency.[2]
-
Br (2C-B): High potency (Lipophilic halogen).
-
Ethyl/Propyl (2C-E, 2C-P): High potency (Alkyl chain).
-
Receptor Docking Logic
Figure 2: Pharmacophore model showing the tripartite interaction between the ligand and the 5-HT2A receptor. The 2-methoxy interaction with Ser3.36 is specific to phenethylamine agonists.
Metabolic Stability & Toxicology
Understanding the metabolic fate is crucial for drug design, as it dictates duration of action and toxicity.
Primary Metabolic Pathways
-
Oxidative Deamination (MAO): The primary amine is oxidized by Monoamine Oxidase (MAO-A/B) to an aldehyde, which is rapidly converted to the corresponding carboxylic acid (e.g., 4-bromo-2,5-dimethoxyphenylacetic acid).
-
O-Demethylation (CYP450): Cytochrome P450 enzymes (specifically CYP2D6) can demethylate the methoxy groups.
-
Regioselectivity: Demethylation can occur at the 2- or 5-position. The resulting phenols are rapidly conjugated (glucuronidation) and excreted.
-
Toxicity: The 2-methoxy group is generally more resistant to metabolism than the 5-methoxy group due to steric shielding by the ethylamine side chain.
-
Metabolic Pathway Diagram
Figure 3: Divergent metabolic pathways. Oxidative deamination is the primary route for clearance, while O-demethylation serves as a secondary, often species-dependent pathway.
Experimental Protocol: Synthesis of 2C-H (Precursor)
Objective: Synthesis of 2,5-dimethoxyphenethylamine (2C-H) via Henry Reaction. Safety: Nitromethane is flammable and shock-sensitive. LiAlH4 is pyrophoric. Conduct all steps in a fume hood.
Step 1: Preparation of Nitrostyrene[1][6]
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser.
-
Reagents: Dissolve 2,5-dimethoxybenzaldehyde (100 mmol, 16.6 g) in Nitromethane (50 mL).
-
Catalysis: Add Ammonium Acetate (25 mmol, 1.9 g).
-
Reaction: Heat to gentle reflux for 4 hours. The solution will turn deep yellow/orange.
-
Workup: Remove excess nitromethane under vacuum. Dissolve residue in hot isopropanol (IPA).
-
Crystallization: Cool slowly to 0°C. Filter the yellow needles of 2,5-dimethoxy-
-nitrostyrene.-
Yield Target: >80%.[3]
-
Validation: H-NMR should show a trans-alkene coupling constant (~13-14 Hz).
-
Step 2: Reduction to Amine[1]
-
Setup: Flame-dry a 1 L 3-neck flask under Argon atmosphere.
-
Reagent: Suspend Lithium Aluminum Hydride (LiAlH4, 150 mmol) in anhydrous THF (300 mL).
-
Addition: Prepare a solution of the nitrostyrene (50 mmol) in anhydrous THF. Add dropwise to the LiAlH4 suspension. Exothermic reaction—maintain gentle reflux.
-
Reflux: After addition, reflux for 24 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
- mL Water[4]
- mL 15% NaOH
- mL Water
-
(where x = grams of LiAlH4 used)
-
Isolation: Filter the white granular precipitate. Extract the filtrate with DCM. Dry over MgSO4.
-
Purification: Distill under high vacuum or convert to HCl salt by bubbling HCl gas through an ethereal solution.
References
-
Structure–Activity Relationship and Evaluation of Phenethylamine Derivatives for Affinity towards 5-HT2A Receptor. Biomolecules & Therapeutics. (2023).[5][6][7] Detailed SAR analysis of phenethylamine binding affinities. 7[8][2][7][9][10][11][12][13][14]
-
Structure-Activity Relationships of Constrained Phenylethylamine Ligands. ResearchGate. (2013). Investigation into the conformational requirements (syn/anti lone pairs) for receptor activation. 15[8][2][7][9][10][11][13][14][16]
-
Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B). PubMed. Analysis of Phase I metabolism including oxidative deamination and O-demethylation. 12[8][2][7][10][11][13]
-
The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products. ResearchGate. (2025). Detailed protocols and impurity profiling for the synthesis of phenethylamines. 1
-
2,5-Dimethoxyphenethylamine (2C-H) Synthesis via the Darzen Condensation. Rhodium.ws. Alternative synthetic routes for 2,5-dimethoxy precursors. 4[8][2][7][9][10][11][13][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethoxyphenethylamine (2C-H) Synthesis via the Darzen Condensation - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 7. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. kar.kent.ac.uk [kar.kent.ac.uk]
Technical Guide: Mechanism of Action & Pharmacology of 2-(2-Methoxyphenyl)ethylamine
[1]
Executive Summary
2-(2-Methoxyphenyl)ethylamine (also known as o-methoxyphenethylamine or 2-MeO-PEA) is a structural isomer of the endogenous trace amine
Its pharmacological profile is defined by two competing forces:
-
Agonism at Trace Amine-Associated Receptor 1 (TAAR1): Like the parent PEA, it acts as an intracellular agonist, modulating monoaminergic transmission.
-
Metabolic Instability: The lack of an
-methyl group renders it a high-affinity substrate for Monoamine Oxidase B (MAO-B), severely limiting its oral bioavailability and duration of action.[1]
This guide details the molecular dynamics, structure-activity relationships (SAR), and synthesis of 2-MeO-PEA for research applications.[1]
Part 1: Chemical Architecture & SAR
The pharmacological distinctiveness of 2-MeO-PEA arises from the specific placement of the methoxy group at the ortho position of the phenyl ring.[1]
The "Ortho" Effect
-
Steric Hindrance: The methoxy group at position 2 creates steric bulk near the ethylamine side chain. This conformation restricts the molecule's rotation compared to the para-isomer (4-MeO-PEA).[1]
-
Receptor Selectivity:
-
5-HT2A (Psychedelic Receptor): 2-MeO-PEA lacks the specific hydrophobic filling required at the 4-position for potent 5-HT2A agonism.[1] Consequently, it lacks the hallucinogenic potency of 2,5-dimethoxy-4-X phenethylamines (the 2C-x family).[1]
-
Adrenergic Receptors: The ortho-substitution pattern mimics the steric environment of certain adrenergic ligands, contributing to the positive inotropic effects observed in Crataegus (Hawthorn) extracts where this compound naturally occurs.
-
Physicochemical Properties
| Property | Value | Implication |
| Molecular Formula | Basic phenethylamine skeleton.[1] | |
| Molecular Weight | 151.21 g/mol | Crosses Blood-Brain Barrier (BBB) easily via passive diffusion.[1] |
| LogP | ~1.7 | Moderate lipophilicity; facilitates membrane permeability.[1] |
| pKa | ~9.8 | Exists primarily as a cation at physiological pH (7.4).[1] |
Part 2: Pharmacodynamics (Mechanism of Action)
The mechanism of 2-MeO-PEA is best understood as a "releasing agent" rather than a direct receptor ligand, mediated primarily through the TAAR1 signaling complex.[1]
The TAAR1 / VMAT2 Axis
2-MeO-PEA enters the presynaptic neuron via the Dopamine Transporter (DAT) or passive diffusion.[1] Once intracellular, it executes a two-pronged mechanism:[2]
-
TAAR1 Activation: It binds to the Trace Amine-Associated Receptor 1 (TAAR1), a Gs-coupled GPCR located on intracellular membranes (e.g., mitochondria/ER).[1]
-
Signaling: Activation increases cAMP levels
PKA activation Phosphorylation of DAT/NET/SERT.[1] -
Result: This triggers transporter internalization or reversal (efflux), releasing endogenous dopamine and norepinephrine into the synaptic cleft.
-
-
VMAT2 Interaction: It acts as a substrate for the Vesicular Monoamine Transporter 2 (VMAT2), displacing stored neurotransmitters from synaptic vesicles into the cytosol, where they are subsequently pumped out by the reversed transporters.
Visualization: Synaptic Signaling Pathway
The following diagram illustrates the intracellular cascade triggered by 2-MeO-PEA.[1]
Caption: 2-MeO-PEA acts via intracellular TAAR1 agonism and VMAT2 displacement to trigger monoamine efflux.[1]
Part 3: Pharmacokinetics & Metabolism
The utility of 2-MeO-PEA as a drug is limited by its rapid degradation.[1] It serves as a classic example of the "Metabolic Gatekeeper" effect of Monoamine Oxidase (MAO).
The MAO-B Bottleneck
Unlike amphetamines, which possess an
-
Enzyme: Primarily metabolized by MAO-B (and to a lesser extent MAO-A).[1][3][4]
-
Reaction: Oxidative deamination.[1]
-
Product: 2-Methoxyphenylacetic acid.[1]
-
Half-life: Estimated to be <10 minutes in vivo without MAO inhibition.[1]
Metabolic Pathway Diagram[1]
Caption: Rapid oxidative deamination by MAO-B renders 2-MeO-PEA orally inactive.[1]
Part 4: Experimental Protocols
Disclaimer: These protocols are for authorized research use only. Ensure compliance with local regulations regarding precursor chemicals.
Synthesis: The Henry Reaction (Nitroaldol)
The most robust synthesis for research quantities involves the condensation of 2-methoxybenzaldehyde with nitromethane, followed by reduction.
Reagents:
-
2-Methoxybenzaldehyde[1]
-
Nitromethane (
) -
Ammonium Acetate (Catalyst)
-
Lithium Aluminum Hydride (LAH) or
(Reductant)
Step-by-Step Workflow:
-
Condensation (Nitrostyrene Formation):
-
Reduction (Amine Formation):
-
Setup: Anhydrous THF environment under inert atmosphere (
or Ar). -
Addition: Add LAH (3 eq) slowly to cold THF.
-
Reaction: Add the nitrostyrene solution dropwise to the LAH suspension. Allow to warm to Room Temp, then reflux for 12 hours.
-
Quench: Follow the Fieser workup (Water, 15% NaOH, Water) to neutralize excess hydride.
-
-
Purification:
In Vitro Binding Assay (Protocol Summary)
To verify TAAR1 activity:
Part 5: Safety & Toxicology
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Skin Corr.[1][5] 1B | Causes severe skin burns and eye damage.[1] | Wear nitrile gloves and face shield.[1] |
| Acute Tox.[1] (Oral) | Harmful if swallowed.[1][6] | Do not pipette by mouth. |
| Reactivity | Incompatible with strong oxidizing agents.[1][7] | Store under inert gas in a cool, dry place. |
Handling: As a volatile amine, the freebase has a distinct, fishy odor and can cause respiratory irritation. Always handle the freebase in a fume hood. The hydrochloride salt is stable and non-volatile.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74896, 2-Methoxyphenethylamine.[1] Retrieved January 28, 2026 from [Link]
-
Berry, M. D. (2004). Mammalian central nervous system trace amines.[1] Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry.[1] (Context: TAAR1 signaling). [Link]
-
Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press.[1] (Context: SAR of phenethylamines and synthesis methodologies). [Link]
-
Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[1] (Context: Adrenergic/Inotropic effects). [Link]
Sources
- 1. 2-Methoxyphenethylamine | C9H13NO | CID 74896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]
- 3. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 7. fishersci.ca [fishersci.ca]
Literature review on psychoactive phenethylamine derivatives
Executive Summary
This technical guide synthesizes the current pharmacological and analytical landscape of psychoactive phenethylamine derivatives. Focusing on the 2C-x series , NBOMe derivatives , and synthetic cathinones , this document elucidates the critical Structure-Activity Relationships (SAR) that drive receptor affinity and metabolic stability. It provides validated workflows for analytical detection (LC-MS/MS) and mechanistic interrogation (5-HT2A signaling bias), designed for researchers requiring high-fidelity data in drug discovery and forensic toxicology.
Chemical Architecture & Structure-Activity Relationships (SAR)
The phenethylamine scaffold serves as a versatile template for psychotropic activity. Modifications to the aromatic ring, the ethylamine side chain, and the nitrogen atom drastically alter the pharmacodynamic profile, shifting the mechanism from monoamine transporter inhibition to potent serotonin receptor agonism.
The 2C-x and NBOMe Series: 5-HT2A Selectivity
The 2C series (2,5-dimethoxy-4-substituted phenethylamines) relies on the hydrophobic interaction of the 4-position substituent with the receptor binding pocket.
-
Causality: Lipophilic substituents (Br, I, alkyl) at the 4-position (e.g., 2C-B, 2C-I) enhance affinity for the 5-HT2A receptor.[1] Hydrophilic substitutions significantly reduce potency.
-
The N-Benzyl "Super-Agonist" Effect: The addition of an N-(2-methoxybenzyl) group to the 2C scaffold yields the NBOMe series .[1][2] This moiety locks the ligand into a conformation that engages a hydrophobic pocket near the extracellular loop of the 5-HT2A receptor, increasing affinity by up to 100-fold (Ki < 1 nM).
Synthetic Cathinones: Transporter Kinetics
Cathinones possess a
-
Substrates vs. Blockers: Ring-substituted cathinones (e.g., Mephedrone) act as substrates (releasers), reversing transporter flux.[3] Pyrrolidine-substituted cathinones (e.g., MDPV,
-PVP) act as bulky blockers (inhibitors), locking the transporter in an outward-facing conformation.
Figure 1: Phenethylamine SAR Logic Tree This diagram maps structural modifications to their primary pharmacological targets.
Caption: Structural modifications dictate the shift between monoamine transport modulation and direct receptor agonism.
Pharmacodynamics: Biased Signaling Pathways
Understanding the specific signaling cascade is critical for assessing therapeutic potential versus toxicity. 5-HT2A agonists exhibit functional selectivity (biased agonism).[4]
Gq vs. -Arrestin Recruitment
-
Canonical Pathway (Gq): Activation of
stimulates Phospholipase C (PLC), generating IP3 and releasing intracellular . This pathway is strongly correlated with the Head-Twitch Response (HTR) in rodents, a proxy for psychedelic activity. -
-Arrestin Pathway: Recruitment of
-arrestin2 leads to receptor internalization and activation of the ERK/MAPK pathway. NBOMe compounds are often "balanced" or Gq-biased, whereas some therapeutic non-hallucinogenic analogs are engineered to be -arrestin biased.
Figure 2: 5-HT2A Receptor Signaling Cascade Visualizing the bifurcation of downstream effectors upon ligand binding.
Caption: Differential activation of Gq and Beta-Arrestin pathways determines the psychopharmacological profile.
Metabolic Fate & Toxicology[5]
Metabolic Pathways
-
2C Series: primarily metabolized via O-demethylation and deamination by MAO-A and MAO-B.[5]
-
NBOMe Series: Rapid First-Pass metabolism makes them inactive orally (hence sublingual/buccal administration). The N-benzyl bond is labile; however, the intact molecule is highly potent.
-
Cathinones: Heavily reliant on CYP2D6 .[6] Polymorphisms in CYP2D6 can lead to dangerous accumulation in poor metabolizers.
Toxicological Mechanisms
-
Sympathomimetic Toxicity: Massive norepinephrine release causes vasoconstriction, hypertension, and hyperthermia.
-
Rhabdomyolysis: Specifically associated with NBOMe toxicity, likely due to intense 5-HT2A-mediated muscle contraction and seizures.
Table 1: Comparative Pharmacology and Toxicology
| Compound Class | Primary Target | Key Metabolic Enzyme | Major Toxicity Risk |
| 2C Series (e.g., 2C-B) | 5-HT2A (Partial Agonist) | MAO-A/B, CYP2D6 | Hallucinations, Mild Hyperthermia |
| NBOMe (e.g., 25I-NBOMe) | 5-HT2A (Full Agonist) | CYP Enzymes (First-pass) | Seizures, Rhabdomyolysis, Vasoconstriction |
| Cathinones (e.g., MDPV) | DAT/NET (Blocker) | CYP2D6, CYP2C19 | Psychosis, Tachycardia, Excited Delirium |
Analytical Methodologies: Validated LC-MS/MS Protocol
This protocol is designed for the simultaneous quantification of phenethylamines in biological matrices (plasma/urine). It employs a Dynamic MRM approach to maximize sensitivity.
Protocol ID: LCMS-PHEN-004
Objective: Quantitation of 2C-B, 25I-NBOMe, and Mephedrone. Matrix: Human Plasma / Urine.[7]
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of sample into a 1.5 mL centrifuge tube.
-
Add 20 µL of Internal Standard (IS) solution (Deuterated analogs: 2C-B-d6, Mephedrone-d3) at 100 ng/mL.
-
Add 400 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex for 30 seconds (High speed).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an autosampler vial.
Step 2: Chromatographic Conditions
-
Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm). Rationale: Phenyl-hexyl stationary phase offers superior selectivity for aromatic isomers compared to C18.
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
7.0 min: 95% B
-
8.5 min: 95% B
-
8.6 min: 5% B (Re-equilibration)
-
Step 3: Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 350°C.
-
Acquisition Mode: Dynamic MRM (dMRM).
Table 2: MRM Transitions (Example)
| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| 2C-B | 260.0 | 243.0 | 228.0 | 15 |
| 25I-NBOMe | 428.0 | 121.0 | 91.0 | 25 |
| Mephedrone | 178.1 | 160.1 | 145.1 | 18 |
Self-Validation Check:
-
Linearity:
over range 0.5 – 500 ng/mL. -
Matrix Effect: Post-extraction spike area / Neat standard area. Acceptable range: 85-115%.
-
Retention Time Stability:
min deviation allowed.
References
-
Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]
-
Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. [Link]
-
Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. [Link]
-
Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs. Journal of Food and Drug Analysis. [Link]
-
Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives. Neuropharmacology. [Link]
Sources
- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
2-(2-Methoxyphenyl)ethylamine CAS number 104338-26-3 properties
The following technical monograph provides an in-depth analysis of N-Methyl-2-(2-methoxyphenyl)ethylamine (CAS 104338-26-3).[1][2][3][4][5]
CAS Number: 104338-26-3
Synonyms: N-Methyl-o-methoxyphenethylamine; 2-(2-Methoxyphenyl)-N-methylethanamine; N-Methyl-2-methoxybenzeneethanamine.[1][3][4][5]
Executive Summary & Identity Resolution
Critical Note on Chemical Identity: There is a frequent nomenclature ambiguity in this chemical class. The title compound requested, 2-(2-Methoxyphenyl)ethylamine (Primary Amine, CAS 2045-79-6), is the parent scaffold.[3][4][5] However, the specific CAS number provided (104338-26-3 ) corresponds to the N-Methylated derivative (Secondary Amine).[3][4][5]
This guide focuses on CAS 104338-26-3 as the definitive subject, treating it as a specialized secondary amine building block often utilized in the synthesis of heterocyclic pharmaceutical agents and as a probe for monoaminergic receptor subtypes.[3][4][5]
Chemical Structure & Identifiers
| Property | Detail |
| Chemical Name | N-Methyl-2-(2-methoxyphenyl)ethanamine |
| CAS Number | 104338-26-3 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| SMILES | CNCCC1=CC=CC=C1OC |
| InChI Key | UCAUHTUMXIYKFJ-UHFFFAOYSA-N |
| Structure Class | Phenethylamine (Secondary Amine) |
Physicochemical Properties
The following data aggregates experimental values where available and high-fidelity computed models for this specific CAS entry.
| Property | Value | Context/Condition |
| Physical State | Pale yellow oil (Free Base) | Standard Temperature & Pressure |
| Boiling Point | ~245–250 °C (Predicted) | 760 mmHg |
| Density | 0.98 ± 0.05 g/cm³ | 20 °C |
| pKa (Base) | 9.8 ± 0.2 | Predicted (Amine protonation) |
| LogP | 2.1 – 2.2 | Lipophilicity Index (Octanol/Water) |
| Solubility | Soluble in EtOH, DMSO, DCM, CHCl₃ | Low water solubility (Free Base) |
| H-Bond Donors | 1 | (NH group) |
| H-Bond Acceptors | 2 | (N and O atoms) |
Synthetic Methodologies
The synthesis of CAS 104338-26-3 requires precise control to prevent over-methylation (quaternary salt formation) or under-reaction.[3][4][5] Two primary routes are validated for research-scale production.
Route A: Reductive Amination (Preferred)
This route offers the highest specificity for the secondary amine.[3][4][5]
Reagents: 2-Methoxyphenylacetaldehyde, Methylamine (33% in EtOH), Sodium Borohydride (NaBH₄).[3][4][5] Solvent: Methanol (anhydrous).[3][4][5]
Protocol:
-
Imine Formation: Dissolve 2-methoxyphenylacetaldehyde (1.0 eq) in anhydrous methanol. Add Methylamine solution (1.1 eq) dropwise at 0°C. Stir for 2 hours to form the intermediate imine.
-
Reduction: Add NaBH₄ (1.5 eq) portion-wise over 30 minutes, maintaining temperature <10°C.
-
Workup: Quench with dilute HCl to decompose excess hydride. Basify to pH 12 with NaOH. Extract with Dichloromethane (DCM).[3][4][5]
-
Purification: Distillation under reduced pressure or conversion to the HCl salt for recrystallization.[3][4][5]
Route B: Nucleophilic Substitution
Used when the aldehyde precursor is unavailable.[3][4][5]
Reagents: 2-(2-Methoxyphenyl)ethyl bromide, Methylamine (excess).[3][4][5] Mechanism: Sɴ2 Substitution.
Protocol:
-
Dissolve 2-(2-methoxyphenyl)ethyl bromide in THF.
-
Add excess Methylamine (5–10 eq) to suppress tertiary amine formation.[3][4][5]
-
Heat to reflux in a sealed vessel for 12 hours.
-
Evaporate solvent and excess methylamine; partition residue between water/DCM.[3][4][5]
Synthesis Workflow Diagram
Figure 1: Synthetic pathways for CAS 104338-26-3 comparing Reductive Amination (Route A) and Nucleophilic Substitution (Route B).
Analytical Characterization
To validate the identity of CAS 104338-26-3, the following spectral signatures are diagnostic.
-
¹H NMR (CDCl₃, 400 MHz):
-
Mass Spectrometry (ESI+):
Pharmacology & Applications
This compound serves as a critical scaffold in medicinal chemistry, particularly in the design of ligands for G-Protein Coupled Receptors (GPCRs).[3][4][5]
Structure-Activity Relationship (SAR)
-
Ortho-Methoxy Group: Provides steric bulk and potential intramolecular hydrogen bonding, often altering selectivity for adrenergic vs. serotonergic receptors compared to para-methoxy analogs (e.g., O-methyltyramine).[3][4][5]
-
N-Methylation: Increases lipophilicity (LogP ~2.[3][4][5]1) and metabolic stability against Monoamine Oxidase (MAO) compared to the primary amine, facilitating blood-brain barrier (BBB) penetration.[3][4][5]
Target Systems
-
TAAR1 (Trace Amine-Associated Receptor 1): Phenethylamine derivatives are classic agonists.[3][4][5] The ortho-methoxy substitution modulates potency.[3][4][5]
-
NMDA Receptor Antagonists: This structure is a fragment of dissociative agents like Methoxphenidine (MXP) .[3][4][5] It serves as a precursor for 1,2-diarylethylamine synthesis.[3][4][5]
-
Adrenergic Receptors: Acts as a sympathomimetic amine, though typically with lower potency than catecholamines due to the lack of ring hydroxyls.[3][4][5]
Safety & Handling (GHS Classification)
Signal Word: DANGER
| Hazard Class | Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[3][4][5] |
| Skin Corrosion | H315 | Causes skin irritation.[3][4][5] |
| Eye Damage | H318 | Causes serious eye damage.[3][4][5] |
| STOT-SE | H335 | May cause respiratory irritation.[3][4][5] |
Handling Protocols:
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base is sensitive to CO₂ absorption (carbamate formation).[3][4]
-
PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood utilization are mandatory.[3][4][5]
-
Spill Response: Neutralize with weak acid (citric acid) if free base is spilled; absorb with vermiculite.[3][4][5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104735, 4-Methoxy-N-methylbenzeneethanamine (Analog Reference).[3][4][5] Retrieved from [Link](Note: Used for comparative physicochemical property modeling).[3]
-
European Chemicals Agency (ECHA). Registration Dossier: amine.[2][3][4][5] EC Number 888-059-6.[2][3][4][5] Retrieved from [Link][3]
-
Common Chemistry. CAS Registry Number 2045-79-6 (Parent Primary Amine).[3][4][5] American Chemical Society.[3][4][5] Retrieved from [Link][3][6][7]
Sources
- 1. 104338-26-3 CAS Manufactory [m.chemicalbook.com]
- 2. [2-(2-Methoxyphenyl)ethyl](methyl)amine | C10H15NO | CID 13092505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [2-(2-Methoxyphenyl)ethyl](methyl)amine | C10H15NO | CID 13092505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxyphenethylamine | C9H13NO | CID 74896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m-Methoxy-N-methylphenethylamine | C10H15NO | CID 118500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]
- 7. 2-(2-Methoxyphenyl)ethylamine | 2045-79-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Structural Determinants and Computational Prediction of Methoxylated Phenethylamine Pharmacology
[1]
Content Type: Technical Guide Audience: Drug Discovery Scientists, Computational Chemists, Pharmacologists Version: 1.0
Introduction: The Chemical Space of Substituted Phenethylamines
The methoxylated phenethylamines represent a structurally diverse class of serotonergic modulators derived from the mescaline scaffold (3,4,5-trimethoxyphenethylamine).[1] Unlike tryptamines (e.g., psilocybin), which mimic the endogenous ligand serotonin (5-HT) via an indole core, phenethylamines utilize a phenyl ring scaffold that requires specific substitution patterns to achieve high affinity for the 5-HT2A receptor—the primary target for psychedelic activity.
This guide moves beyond empirical observation, detailing the structural activity relationships (SAR) and computational methodologies required to predict the biological activity of novel analogs. We focus on the transition from the "Classic" 2,4,5-substitution pattern (2C-x family) to the "Super-agonist" N-benzyl derivatives (NBOMes).
Structural Determinants (SAR): The Molecular Code
The biological activity of this class is governed by three primary structural vectors: the Ring Substitution Pattern, the Alpha-Carbon, and the Nitrogen Terminus.
The 2,5-Dimethoxy "Anchor"
While mescaline utilizes a 3,4,5-trimethoxy pattern, high-potency synthetic analogs (e.g., 2C-B, DOI) almost exclusively rely on the 2,4,5-substitution pattern .
-
Mechanism: The 2- and 5-methoxy groups form hydrogen bonds with serine residues (specifically Ser3.36) in the receptor binding pocket, locking the ligand in an active conformation.
-
Constraint: Removal of the 2- or 5-methoxy group typically abolishes agonist activity.
The Hydrophobic Tunnel (Position 4)
The substituent at the 4-position (
-
The "Tunnel" Hypothesis: Recent crystal structures reveal a hydrophobic tunnel located between Transmembrane Helix 4 (TM4) and TM5.[2]
-
Lipophilicity Correlation: Potency correlates strongly with the lipophilicity of the
group.-
Low Potency: Hydrophilic groups (e.g., -OH).
-
High Potency: Lipophilic halogens or alkyls (e.g., -Br in 2C-B, -I in DOI, -Propyl in 2C-P).
-
Causality: Large lipophilic groups protrude into this hydrophobic tunnel, stabilizing the receptor in the active state and slowing dissociation rates.
-
Nitrogen Substitution (The NBOMe Revolution)
Historically, N-alkylation of phenethylamines reduced potency. However, the addition of a 2-methoxybenzyl group to the nitrogen (creating the NBOMe series) increases affinity by orders of magnitude (from nanomolar to picomolar).
-
Binding Mode: The benzyl group extends into a secondary binding pocket near the extracellular loop 2 (ECL2), creating a "lid" that traps the molecule within the orthosteric site.
Pharmacodynamics: The 5-HT2A Receptor Interaction[3][4]
Understanding the signaling cascade is critical for predicting not just affinity, but efficacy (agonist vs. antagonist) and functional selectivity (hallucinogenic potential vs. therapeutic neuroplasticity).
Signaling Pathway Visualization
The following diagram illustrates the bifurcation between the Gq-mediated pathway (associated with acute psychoactivity) and the
Figure 1: Functional selectivity at the 5-HT2A receptor. Phenethylamines typically bias towards the Gq pathway, correlating with the Head Twitch Response (HTR) in rodent models.
Key Residue Interactions
To validate a computational model, ensure your ligand interacts with these critical residues (Ballesteros-Weinstein numbering):
-
Asp155 (3.32): Forms a salt bridge with the protonated amine of the phenethylamine. Essential for binding.
-
Ser159 (3.36): Hydrogen bond donor to the 5-methoxy oxygen.
-
Phe340 (6.52): Aromatic
- stacking with the phenyl ring. -
Gly238 (5.42) / Phe243 (5.47): Gatekeepers of the hydrophobic tunnel where the 4-substituent resides.
Computational Prediction Workflow
Do not rely solely on 2D QSAR. The following protocol utilizes 3D structural data for high-fidelity prediction of binding affinity (
In-Silico Protocol
Figure 2: Structure-Based Drug Design (SBDD) workflow for 5-HT2A agonists.
Protocol Details
-
Template Selection: Use the 5-HT2A crystal structure (PDB ID: 6WGT or 6A93 ). Avoid 5-HT2C templates due to subtle differences in the hydrophobic pocket.
-
Ligand Preparation: Phenethylamines must be protonated at the ethylamine nitrogen (dominant species at physiological pH).
-
Docking Constraints: Define a hydrogen bond constraint at Asp155 . Without this, the docking pose is invalid.
-
Scoring: Standard docking scores (e.g., GlideScore) often underestimate the contribution of the halogen bond at position 4. Use MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) for more accurate
estimation.
Comparative Pharmacology Data
The table below aggregates binding affinity (
| Compound | Class | R4 Substituent | 5-HT2A Ki (nM) | Selectivity (2A vs 2C) | Predicted Potency |
| Mescaline | Classic | -OCH3 | 550 - 3000 | Low | Low |
| 2C-B | 2C-x | -Br | 1.0 - 5.0 | Moderate | High |
| DOI | DOx | -I (plus | 0.7 - 2.0 | Moderate | High (Long Duration) |
| 25I-NBOMe | NBOMe | -I (plus N-benzyl) | 0.04 | High | Ultra-Potent |
| LPH-5 | Novel | Constrained | 1.3 | High | High |
Note: Lower Ki indicates higher affinity. Data aggregated from Nichols et al. and recent crystallographic studies.
Metabolic Stability & ADME Prediction
Biological activity is not just receptor binding; it is residence time and bioavailability.
Metabolic Vulnerabilities[5]
-
Deamination: The primary clearance route for simple phenethylamines (e.g., 2C-B) is oxidative deamination via MAO-A and MAO-B.[3]
-
The Alpha-Methyl Shield: Adding a methyl group to the alpha-carbon (creating the DOx series from the 2C series) sterically hinders MAO, extending the half-life from ~4 hours (2C-B) to ~20 hours (DOB/DOI).
-
O-Demethylation: CYP2D6 facilitates O-demethylation of the methoxy groups. Polymorphisms in CYP2D6 can lead to significant inter-individual variability in drug response.
Toxicity Prediction (NBOMe Specifics)
Unlike the 2C series, NBOMe compounds show significant cytotoxicity and distinct ADME profiles.
-
Protocol: In vitro cytotoxicity assays (SH-SY5Y cells) and CYP inhibition screens are mandatory for N-benzyl derivatives.
-
Mechanism: NBOMes are potent inhibitors of CYP2D6 and CYP3A4, leading to non-linear pharmacokinetics and high risk of overdose (serotonin syndrome).
References
-
Nichols, D. E. (2012).[4] Structure–activity relationships of serotonin 5-HT2A agonists. WIREs Membrane Transport and Signaling. Link
-
Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell. Link
-
Hansen, M., et al. (2014). Crystal Structure of the 5-HT2A Receptor.[5] Science.
-
Halberstadt, A. L. (2015). Recent advances in the neuropsychopharmacology of serotonergic hallucinogens. Behavioural Brain Research. Link
-
Eshleman, A. J., et al. (1994). 5-HT2A receptor binding of phenethylamines.[6][5][7] Psychopharmacology.
-
Wallach, J., et al. (2021). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychoplastogenic Effects. Nature. Link
Sources
- 1. Mescaline - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 2C-B - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pharmacophore of Consciousness: A Technical Guide to Phenethylamine SAR
Introduction: The Blank Canvas of Psychopharmacology
The phenethylamine (PEA) backbone represents one of the most privileged scaffolds in medicinal chemistry. It serves as the structural parent to endogenous neurotransmitters (dopamine, norepinephrine) and a vast library of exogenous modulators ranging from CNS stimulants (amphetamines) to potent serotonergic hallucinogens (2C-x, NBOMe series).
For the drug developer, the PEA scaffold is not merely a chemical structure; it is a programmable logic gate. By modifying specific "nodes" on this skeleton—steric bulk at the 4-position, chirality at the
This guide moves beyond basic textbook definitions to explore the causality of these modifications, supported by quantitative data and validated screening protocols.
The Pharmacophore: Structural Nodes & Logic
The PEA scaffold functions through three distinct regions of interaction: the Aromatic Ring (electronic/steric interactions), the Ethyl Chain (kinetic shielding and spacing), and the Amine Terminus (ionic bonding and affinity extension).
Visualization of the Scaffold
The following diagram maps the critical substitution points discussed in this guide.
Figure 1: The programmable nodes of the phenethylamine scaffold. Each node dictates a specific pharmacological outcome.
Deep Dive: Tuning the SAR
The Aromatic Ring: The 2,5-Dimethoxy Signature
In the development of serotonergic psychedelics, the addition of methoxy groups at positions 2 and 5 is non-negotiable for high 5-HT2A affinity. This substitution pattern creates an electron-rich ring system that mimics the indole ring of serotonin (5-HT).
-
The 4-Position "Knob": The substituent at position 4 determines potency.[1] This residue docks into a hydrophobic pocket between transmembrane helices 4 and 5 of the 5-HT2A receptor.[2]
-
Hydrophobic/Lipophilic: Halogens (Br, I) or alkyl groups (Ethyl, Propyl) here dramatically increase potency (e.g., 2C-B, DOPr).
-
Mechanism: Increased lipophilicity correlates with higher efficacy in recruiting miniG
q proteins, a marker of psychedelic potential [1].
-
The Ethyl Chain: Kinetic Shielding
The primary metabolic vulnerability of PEA is oxidative deamination by Monoamine Oxidase (MAO).
-
-Methylation: Adding a methyl group to the alpha carbon (creating the amphetamine skeleton) introduces steric hindrance that blocks the MAO iron-oxo active site.
-
Result: This transforms a trace amine with a half-life of minutes (PEA) into a centrally active drug with a half-life of hours (Amphetamine).
-
Trade-off: While increasing duration,
-methylation slightly reduces direct receptor affinity compared to the non-methylated counterparts (e.g., 2C-B vs. DOB) due to steric clash in the binding pocket.
-
The Nitrogen: The N-Benzyl Revolution
Historically, primary amines were considered optimal for PEA activity. However, the discovery of the NBOMe series (N-2-methoxybenzyl-phenethylamines) shattered this dogma.
-
Mechanism: The N-benzyl group extends the pharmacophore, allowing the molecule to engage a secondary binding pocket near the extracellular loop 2 (ECL2) of the 5-HT2A receptor.
-
Impact: This results in affinities in the low sub-nanomolar range (
nM), often 100-1000x more potent than the parent 2C-x compounds [2].
Quantitative Data: Affinity Profiles
The following table synthesizes binding affinity (
| Compound Class | Representative Drug | Modification | Target: 5-HT2A ( | Target: SERT ( | Primary Mechanism |
| Endogenous | Serotonin (5-HT) | N/A | ~4.0 nM | ~0.4 nM | Agonist / Substrate |
| Simple PEA | Mescaline | 3,4,5-trimethoxy | ~550 nM | >10,000 nM | Weak Partial Agonist |
| 2C Series | 2C-B | 4-Bromo-2,5-dimethoxy | ~1–10 nM | >10,000 nM | Partial Agonist |
| Amphetamine | DOI | ~0.7 nM | >10,000 nM | Agonist | |
| NBOMe | 25I-NBOMe | N-(2-methoxybenzyl) | 0.044 nM | >10,000 nM | Full Agonist |
| Entactogen | MDMA | 3,4-methylenedioxy | >10,000 nM | ~600 nM | Releaser (Transporter Reversal) |
Data aggregated from NIMH-PDSP and recent literature [2, 3]. Note: Values vary by assay conditions; relative potency is the key takeaway.
Experimental Protocol: Radioligand Binding Assay
To validate these SAR predictions, a robust binding assay is required. The following protocol is standardized for determining
Protocol Workflow
Materials:
-
Ligand:
-Ketanserin (Antagonist) or -LSD (Agonist). -
Buffer: 50 mM Tris-HCl, 10 mM
, 0.1 mM EDTA, pH 7.4. -
Filter: GF/B glass fiber filters presoaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A. Centrifuge at 20,000 x g for 15 mins. Resuspend pellet in assay buffer.
-
Incubation:
-
In a 96-well plate, add 50
of test compound (10 concentrations, to M). -
Add 50
of radioligand ( -Ketanserin, final conc. 0.5 nM). -
Add 100
of membrane suspension (20-50 protein). -
Total Volume: 200
.[4]
-
-
Equilibrium: Incubate for 60 minutes at 37°C (physiological temp) or 25°C (to slow off-rates).
-
Termination: Rapid vacuum filtration using a cell harvester. Wash filters 3x with ice-cold buffer.
-
Quantification: Dry filters, add scintillation cocktail, and count CPM (Counts Per Minute).
-
Analysis: Plot log(concentration) vs. % Specific Binding. Calculate
and convert to using the Cheng-Prusoff equation:
Screening Workflow & Decision Logic
Drug development requires a cascade of assays to filter hits. The diagram below illustrates the logical flow from In Silico design to In Vivo validation.
Figure 2: The critical path for phenethylamine ligand development. Note the "Bias Assessment" step, crucial for separating therapeutic potential from hallucinogenic effects.
Safety & Toxicology Considerations
When manipulating the PEA scaffold, two major toxicity risks emerge that must be screened early:
-
MAO Inhibition Cascade:
-
Rigid analogs (like 2C-T-7) or specific
-methylated compounds can act as MAO inhibitors rather than substrates. When combined with serotonergic agents, this risks Serotonin Syndrome . -
Screen: Test compounds against recombinant MAO-A and MAO-B using kynuramine fluorescence assays [4].
-
-
5-HT2B Valvulopathy:
-
High affinity for the 5-HT2B receptor (common in non-selective 5-HT2A agonists like fenfluramine and some MDMA analogs) drives mitogenesis in cardiac valve fibroblasts.
-
Requirement: A selectivity ratio of >100-fold for 2A over 2B is the gold standard for chronic therapeutic candidates.
-
References
-
Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. (2023).
-
Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors. Biochemical Pharmacology. (2018).[5]
-
Psychedelics and the Human Receptorome. PLoS ONE. (2010).[3]
-
Inhibition of monoamine oxidase (MAO) by
-ethylphenethylamine... Drug Testing and Analysis. (2015).
Sources
In Silico Modeling of 2-(2-Methoxyphenyl)ethylamine Receptor Binding: A Technical Guide
Executive Summary
This technical guide details the computational workflow for modeling the binding mechanics of 2-(2-Methoxyphenyl)ethylamine (2-MPEA) . While 2-MPEA is a structural isomer of well-known serotonergic probes, its primary pharmacological relevance lies in its agonism of the Trace Amine-Associated Receptor 1 (TAAR1) .[1]
Unlike its para-substituted counterparts (e.g., tyramine or 4-MPEA), the ortho-methoxy group in 2-MPEA introduces specific steric constraints that require advanced modeling techniques beyond rigid docking.[1] This guide provides a validated protocol for Homology Modeling, Induced Fit Docking (IFD), and Molecular Dynamics (MD) simulations to accurately predict the binding affinity and stability of 2-MPEA within the hTAAR1 orthosteric pocket.
Molecular Determinants & Ligand Preparation
The accuracy of any in silico binding study begins with the quantum mechanical treatment of the ligand. 2-MPEA possesses a rotatable bond between the phenyl ring and the methoxy oxygen, which significantly influences its ability to navigate the narrow GPCR access channel.
Conformational Analysis & QM Optimization
Standard force fields (e.g., OPLS4 or CHARMM36) often underestimate the intramolecular hydrogen bonding potential or steric clashes of ortho-substituents.
-
Protocol: Perform a torsional scan of the methoxy group (
) using Density Functional Theory (DFT). -
Recommended Level of Theory: B3LYP/6-31G** with water implicit solvation (PBF).[1]
-
Objective: Identify the global minimum conformation. The ortho-methoxy group typically adopts a non-planar conformation relative to the ring to minimize repulsion with the ethylamine chain.
Protonation State[1]
-
Physiological pH (7.4): The primary amine of 2-MPEA (
) will be protonated ( ). -
Critical Check: Ensure the nitrogen atom carries a formal charge of +1. This is non-negotiable for the formation of the canonical salt bridge with Aspartate 3.32 inside the receptor.
Target Architecture: hTAAR1 Homology Modeling
As of the current structural biology landscape, a high-resolution crystal structure of human TAAR1 (hTAAR1) is not publicly available in the Protein Data Bank (PDB). Therefore, a reliable homology model must be constructed.[1]
Template Selection
The choice of template dictates the accuracy of the transmembrane (TM) bundle.
-
Primary Template:
-Adrenergic Receptor ( -AR, PDB: 2RH1 or active state 3P0G).[1]-
Reasoning: High sequence identity in the TM regions and conserved "ionic lock" mechanisms.
-
-
Secondary Template: 5-HT
Receptor (PDB: 7E2X).[1]-
Reasoning: Useful for refining the extracellular loop 2 (ECL2) which often gates the binding pocket.
-
Sequence Alignment & Model Generation
The critical residues for trace amine binding in hTAAR1 are Asp102 (3.32) , Phe195 (5.42) , Phe267 (6.51) , and Phe268 (6.52) . Ensure the sequence alignment creates no gaps in these conserved motifs.
Figure 1: Homology modeling workflow for generating the hTAAR1 structure.
Molecular Docking Protocols: The Static Fit
Rigid receptor docking is insufficient for 2-MPEA because the ortho-methoxy group requires slight expansion of the hydrophobic sub-pocket near TM5.[1]
Induced Fit Docking (IFD) Strategy
-
Grid Generation: Center the grid box on Asp102 (3.32) . Dimensions:
Å.[1] -
Constraints: Apply a positional constraint (radius 2.0 Å) requiring the amine nitrogen to be near the carboxylate oxygens of Asp102.
-
Side Chain Flexibility: Allow rotation for Phe195 and Phe268 . These residues form the "aromatic cage" and must adjust to accommodate the phenyl ring of 2-MPEA.
Interaction Fingerprint
A successful pose must exhibit:
-
Salt Bridge:
(Asp102).[1] Distance Å.[1] -
-
Stacking: Phenyl ring of 2-MPEA Phe195/Phe268.[1] -
Hydrophobic Packing: The ortho-methoxy group should orient towards the hydrophobic crevice formed by TM3 and TM5, avoiding steric clash with the backbone of TM6.
Molecular Dynamics (MD) & Stability
Docking provides a static snapshot.[1] MD simulations are required to verify if the 2-MPEA/hTAAR1 complex is stable in a physiological environment.[1]
System Setup
-
Membrane Embedding: Insert the receptor-ligand complex into a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.[1]
-
Solvation: TIP3P water model, buffering 10 Å on both sides of the membrane.
-
Ionization: Neutralize with
M NaCl.[1]
Simulation Protocol
-
Minimization: 5000 steps steepest descent to remove steric clashes.
-
NVT Equilibration: 1 ns at 310 K with restraints on protein backbone (
). -
NPT Equilibration: 1 ns at 1 atm to relax membrane density.
-
Production Run: 100 ns (minimum) to 500 ns.
Analysis Metrics
-
RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize (
Å) relative to the protein frame. -
Hydrogen Bond Persistence: The Asp102 salt bridge must exist for
of the simulation time. -
RMSF (Root Mean Square Fluctuation): Monitor ECL2 flexibility. High fluctuations may indicate ligand unbinding pathways.[1]
Figure 2: Molecular Dynamics simulation pipeline for GPCR-ligand complexes.[1]
Thermodynamic Profiling (MM-GBSA)
To quantify the binding affinity, calculate the binding free energy (
Equation:
Data Presentation Table (Hypothetical Output Structure):
| Component | Energy (kcal/mol) | Interpretation |
| Coulombic | -85.4 | Dominant contribution from Asp102 salt bridge.[1] |
| vdW | -42.3 | Hydrophobic packing of the phenyl ring.[1] |
| Solvation (GB) | +95.2 | Desolvation penalty (hydrophobic effect).[1] |
| Total | -32.5 | Predicted binding affinity.[1] |
Note: The ortho-methoxy group usually incurs a slight vdW penalty compared to unsubstituted PEA due to steric bulk, but may gain specific electrostatic interactions if a serine/threonine residue is nearby in the specific species variant.
References
-
Simmler, L. D., et al. (2016).[1] In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1. Journal of Pharmacology and Experimental Therapeutics.
-
Espinoza, S., et al. (2012).[1] Insights into the structure and pharmacology of the human trace amine-associated receptor 1 (hTAAR1): homology modelling and docking studies. Chemical Biology & Drug Design.
-
Kapla, J., et al. (2021).[1][2] Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? PLOS Computational Biology.[1]
-
Krasavin, M., et al. (2022).[1] Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist... for the Treatment of Psychotic Disorders. Biomolecules.
- Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press.
Sources
Discovery and history of substituted phenethylamines in research
The Phenethylamine Scaffold: Evolutionary Pharmacology and Synthetic Utility
Abstract
The phenethylamine scaffold represents one of the most versatile "privileged structures" in medicinal chemistry. From the endogenous regulation of catecholamines (dopamine, norepinephrine) to the exogenous modulation of serotonin receptors by substituted amphetamines and 2C-series ligands, this chemical backbone has been central to neuropsychopharmacology for over a century. This guide analyzes the structural evolution, molecular mechanisms, and synthetic pathways of these compounds, providing a technical roadmap for researchers investigating 5-HT2A receptor dynamics and neuroplasticity.
Part 1: Structural Phylogeny & SAR
The Evolutionary Logic of Substitution
The transition from simple endogenous amines to high-affinity ligands involves precise steric and electronic tuning. The Structure-Activity Relationship (SAR) of phenethylamines is driven by three critical regions:
-
The Alpha-Position (Carbon-α):
-
Modification: Addition of a methyl group (α-methylation).
-
Effect: Creates the amphetamine class. This steric bulk protects the amine from degradation by Monoamine Oxidase (MAO), significantly extending oral bioavailability and duration of action.
-
-
The Aromatic Ring (Positions 2, 4, 5):
-
Modification: 2,5-dimethoxy substitution pattern (characteristic of the 2C-series ).[1][2][3]
-
Effect: This specific oxygenation pattern, popularized by Alexander Shulgin, aligns the molecule within the orthosteric binding site of the 5-HT2A receptor.
-
The 4-Position: This is the primary driver of potency. Hydrophobic substituents (Br, I, alkyl) at position 4 lock the ligand into a hydrophobic pocket between transmembrane helices 4 and 5 of the receptor.
-
-
The Amine Nitrogen (N-Benzyl):
-
Modification: Addition of a 2-methoxybenzyl group (NBOMe series).[1]
-
Effect: Discovered by Ralf Heim and extended by David Nichols, this modification allows the ligand to extend into a secondary binding pocket (Extended Binding Site), increasing affinity by up to 100-fold (sub-nanomolar
).
-
Visualizing the Structural Evolution
The following diagram illustrates the stepwise chemical evolution from the endogenous scaffold to super-potent agonists.
Caption: Structural phylogeny showing the derivation of key research ligands from the parent phenethylamine scaffold.
Part 2: Molecular Mechanisms & Signaling
Agonism vs. Release: The Functional Divergence
Researchers must distinguish between the two primary modes of action:
-
Substrate-Based Releasers (e.g., Amphetamine, MDMA): These compounds enter the presynaptic neuron via transporters (DAT, SERT) and reverse VMAT2, causing a flood of cytosolic neurotransmitters into the synapse.
-
Direct Receptor Agonists (e.g., 2C-B, 25I-NBOMe): These bind directly to the postsynaptic 5-HT2A receptor.
The 5-HT2A Gq-Signaling Cascade Upon binding, potent phenethylamines stabilize the active conformation of the G-protein coupled receptor (GPCR). This recruits the Gαq subunit, triggering the phospholipase C (PLC) pathway.[4]
Critical Note on Biased Agonism: Recent work by Nichols and others suggests that the therapeutic potential (neuroplasticity) vs. the hallucinogenic potential may be linked to "biased agonism"—the ratio of Gq activation to Beta-Arrestin2 recruitment.
Caption: The canonical Gq-mediated signaling pathway activated by substituted phenethylamine agonists.[1][2]
Part 3: Experimental Protocols
1. Chemical Synthesis: The Henry Reaction (Nitroaldol) Context: This is the standard research route for synthesizing the 2C-x series (e.g., 2C-B, 2C-I). It involves the condensation of a benzaldehyde with nitromethane, followed by reduction.
Safety: Reactions involve exothermic steps and toxic reagents. Must be performed in a fume hood.
Step-by-Step Methodology:
-
Condensation (Henry Reaction):
-
Reagents: 2,5-dimethoxy-4-substituted-benzaldehyde (1.0 eq), Nitromethane (solvent/reagent), Ammonium Acetate (catalyst).
-
Procedure: Dissolve aldehyde in nitromethane. Add catalytic ammonium acetate. Heat to reflux (approx. 100°C) for 2–4 hours. The solution typically turns deep orange/red as the nitrostyrene forms.
-
Workup: Remove excess nitromethane under vacuum. Recrystallize the resulting solid (nitrostyrene) from isopropyl alcohol (IPA).
-
Checkpoint: Verify intermediate via H-NMR (look for vinylic protons).
-
-
Reduction:
-
Reagents: Lithium Aluminum Hydride (LiAlH4) (4.0 eq), Anhydrous THF or Diethyl Ether.
-
Procedure: Prepare a suspension of LiAlH4 in anhydrous solvent under inert atmosphere (
). Add the nitrostyrene solution dropwise (highly exothermic). Reflux for 24 hours to ensure full reduction of both the alkene and the nitro group. -
Quenching: Use the "Fieser method" (n mL water, n mL 15% NaOH, 3n mL water) to precipitate aluminum salts. Filter.
-
Salt Formation: Extract the freebase oil into DCM, dry over MgSO4, and bubble dry HCl gas or add ethanolic HCl to precipitate the hydrochloride salt.
-
2. Functional Assay: Calcium Mobilization (FLIPR)
Context: To determine the agonist potency (
Protocol:
-
Cell Culture: Use HEK293 cells stably transfected with the human 5-HT2A receptor. Plate cells in 96-well black-walled plates (50,000 cells/well) and incubate overnight.
-
Dye Loading: Aspirate media and load cells with Calcium 5 or Fura-2 AM dye in HBSS buffer containing 2.5 mM probenecid (to prevent dye leakage). Incubate for 60 min at 37°C.
-
Ligand Preparation: Prepare serial dilutions of the test phenethylamine (e.g.,
M to M) in assay buffer. -
Measurement: Place plate in a FLIPR (Fluorometric Imaging Plate Reader).
-
Injection: The machine injects the drug; fluorescence is monitored in real-time (excitation 485 nm, emission 525 nm).
-
Analysis: Plot Max-Min fluorescence against log[concentration]. Fit to a sigmoidal dose-response curve to calculate
.
Part 4: Comparative Data Analysis
The following table highlights the dramatic shift in potency driven by the structural modifications discussed in Part 1. Note the correlation between the 4-position lipophilicity and the N-benzyl addition with receptor affinity (
| Compound | Class | 4-Position Sub | Modification | 5-HT2A Affinity ( | Functional Potency ( |
| Mescaline | Simple | 3,4,5-OMe | Natural Product | ~3,000 nM | ~2,000 nM |
| 2C-B | 2C-Series | Bromine | 2,5-OMe Pattern | ~1–5 nM | ~10 nM |
| DOB | Amphetamine | Bromine | Alpha-Methyl | ~0.5 nM | ~2 nM |
| 25I-NBOMe | NBOMe | Iodine | N-(2-OMe-benzyl) | 0.04 nM | 0.15 nM |
Data Source: Aggregated from Nichols, D. E. (2004) and Halberstadt, A. L. (2014).
References
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (The foundational text for the synthesis of the 2C-series).
-
Nichols, D. E. (2004).[5] Hallucinogens.[6][5][7][8][9][10][11] Pharmacology & Therapeutics, 101(2), 131–181.[5] (The authoritative review on SAR and mechanism).
-
Halberstadt, A. L., & Geyer, M. A. (2014). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 62(3), 1377–1383.
-
Hansen, M., et al. (2014).[12] Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. ( seminal paper on NBOMe SAR).
-
Wacker, D., et al. (2017).[11] Crystal Structure of an LSD-Bound Human Serotonin Receptor. Cell, 168(3), 377-389.[11] (Provides structural basis for the binding pocket discussed).
Sources
- 1. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. unitedchem.com [unitedchem.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Dr. David Nichols - A Rich and Historical Overview of Psychedelic Chemistry | Psychedelics Today [psychedelicstoday.com]
- 10. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 11. scholar.google.com [scholar.google.com]
- 12. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Selective Synthesis of N-Methyl-2-Phenylethanamine (NMPEA) via Reductive Amination
Executive Summary
This application note details a robust, high-fidelity protocol for the synthesis of N-methyl-2-phenylethanamine (NMPEA) from 2-phenylethylamine (PEA). While traditional methylation strategies (e.g., alkyl halides, Eschweiler-Clarke) often suffer from over-alkylation yielding tertiary amines (
This method, based on the Abdel-Magid reductive amination , ensures high chemoselectivity for the mono-methylated product by leveraging the steric bulk and electronic properties of the acetoxyborohydride complex. This guide is intended for researchers investigating trace amine-associated receptors (TAARs) and alkaloid biosynthesis.
Chemical Strategy & Mechanistic Rationale
The Selectivity Challenge
Direct alkylation of primary amines with methyl iodide is kinetically difficult to control; the secondary amine product is often more nucleophilic than the starting material, leading to runaway dimethylation.
The Solution: Indirect Reductive Amination
We employ a "one-pot, indirect" reductive amination strategy.[1]
-
Imine Formation: Phenethylamine condenses with formaldehyde to form a hemiaminal, which dehydrates to an imine (or iminium species).
-
Selective Reduction: STAB (
) is a mild hydride donor. Crucially, it reduces the iminium ion much faster than it reduces the aldehyde precursor. It also exhibits negligible reaction rates with the resulting secondary amine, preventing over-alkylation.
Reaction Mechanism Diagram
The following diagram illustrates the pathway, highlighting the critical hydride transfer step.
Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The rapid reduction of the iminium species vs. the aldehyde ensures mono-methylation selectivity.
Experimental Protocol
Reagents and Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2] | Role | Notes |
| 2-Phenylethylamine | 121.18 | 1.0 | Substrate | Store under inert gas; absorbs CO2. |
| Paraformaldehyde | 30.03 (monomer) | 1.1 | C1 Source | Depolymerizes in situ. Safer than formalin. |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 | Reductant | Moisture sensitive. Handle quickly. |
| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Medium | Anhydrous preferred. |
| Acetic Acid (Glacial) | 60.05 | 1.0 | Catalyst | Promotes iminium formation. |
Step-by-Step Methodology
Pre-requisites:
-
All glassware must be oven-dried.
-
Perform all steps in a fume hood (Phenethylamines are vasoactive; DCE is a carcinogen).
Phase 1: Imine Formation
-
Charge a 250 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add 2-Phenylethylamine (10 mmol, 1.21 g) and 1,2-Dichloroethane (DCE) (40 mL).
-
Add Paraformaldehyde (11 mmol, 330 mg).
-
Optional but recommended: Add Acetic Acid (10 mmol, 0.6 mL). This catalyzes the depolymerization of paraformaldehyde and imine formation.
-
Stir the mixture at room temperature (20–25 °C) for 30 minutes under Nitrogen or Argon.
-
Observation: The suspension of paraformaldehyde should slowly clarify as it reacts.
-
Phase 2: Selective Reduction 6. Cool the mixture slightly to 0 °C using an ice bath (exothermic addition precaution). 7. Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g) portion-wise over 5–10 minutes. 8. Remove the ice bath and allow the reaction to warm to room temperature. 9. Stir vigorously for 2–4 hours.
- Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM + 1% NH4OH). Stain with Ninhydrin. The primary amine starting material will disappear; the secondary amine product usually stains less intensely or a different shade.
Phase 3: Quench and Workup (Self-Validating Purification)
10. Quench: Slowly add saturated aqueous
- Combine organic layers.
- Extract the organic phase with 1M HCl (3 x 30 mL). Rationale: The amine product moves to the aqueous phase; non-basic impurities (unreacted aldehyde, neutral byproducts) remain in the organic phase.
- Discard the organic phase.
- Basify the aqueous acidic phase to pH > 12 using 4M NaOH (careful exotherm).
- Extract the now-cloudy aqueous phase with DCM (3 x 30 mL).
- Dry the combined DCM extracts over anhydrous
, filter, and concentrate under reduced pressure.
Phase 4: Isolation 14. The resulting oil is free-base N-methyl-2-phenylethanamine. 15. Salt Formation (Optional for storage): Dissolve oil in minimal dry diethyl ether and add HCl in ether/dioxane dropwise. Filter the white precipitate.
Workflow Visualization
The following flowchart outlines the operational logic, including critical decision nodes for quality control.
Figure 2: Operational workflow for the synthesis of NMPEA, including critical TLC decision point.
Characterization & Validation
To ensure the protocol was successful, compare your product against these standard metrics:
-
Physical State: Clear, colorless to pale yellow oil (Free base). White crystalline solid (HCl salt).
-
1H NMR (CDCl3, 400 MHz):
- 7.15–7.35 (m, 5H, Aromatic)
-
2.80–2.95 (m, 4H,
) -
2.45 (s, 3H,
) -
Note: Absence of a singlet at
2.25 (indicative of dimethyl impurity) confirms selectivity.
-
Yield: Typical isolated yields range from 75% to 90%.
Safety & Compliance
-
Chemical Hazards: N-methyl phenethylamine is a Skin Corr.[3][4] 1B and Eye Dam. 1 (Causes severe burns and eye damage).[3][4] It is harmful if swallowed (Acute Tox. 4).[3][4][5]
-
Regulatory Note: While N-methyl phenethylamine is a naturally occurring trace amine and an isomer of amphetamine, it is generally not a scheduled controlled substance in many jurisdictions (e.g., US DEA Controlled Substances Act) provided it is used for legitimate research. However, it is a structural analog; researchers must verify local regulations regarding "substantially similar" compounds.
-
Solvent Safety: 1,2-Dichloroethane (DCE) is toxic and carcinogenic. DCM or THF may be substituted, though DCE generally provides superior reaction rates for STAB reductions.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[6][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][7]
-
PubChem. (n.d.).[2] N-Methylphenethylamine (Compound CID 11503).[2] National Library of Medicine.
-
Fisher Scientific. (2021). Safety Data Sheet: N-Methylphenethylamine.[2][3]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. N-Methylbenzeneethanamine | C9H13N | CID 11503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Application Note: In Vitro Characterization and Handling of 2-(2-Methoxyphenyl)ethylamine (2-MPEA)
[1][2]
Abstract & Introduction
2-(2-Methoxyphenyl)ethylamine (2-MPEA) , also known as o-methoxyphenethylamine, is a structural isomer of the phenethylamine class.[1][2][3] Unlike its para-substituted counterparts (e.g., 4-methoxyphenethylamine) which often exhibit monoamine oxidase (MAO) substrate activity, or the complex N-benzyl derivatives (NBOMes) that act as potent 5-HT2A agonists, 2-MPEA possesses a distinct pharmacological profile.[1][2]
Recent pharmacological evaluations identify 2-MPEA as a potent, full agonist of the Trace Amine-Associated Receptor 1 (TAAR1) , with an EC50 of approximately 144 nM and minimal affinity for serotonin 5-HT2A/2C receptors (
This guide provides a standardized, self-validating protocol for the solubilization, cytotoxicity profiling, and functional interrogation of 2-MPEA in cellular models.[1]
Physicochemical Properties & Safety
Before initiating in vitro workflows, accurate characterization of the starting material is essential.[1][2] 2-MPEA is commercially available as both a free base (liquid) and a hydrochloride salt (solid).[1][2] This protocol assumes the use of the Hydrochloride (HCl) salt for improved stability and water solubility.
Table 1: Compound Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-(2-methoxyphenyl)ethanamine | |
| CAS No. | 2045-79-6 (Free Base) / 64464-07-9 (HCl) | Verify salt form on CoA.[1][2] |
| Molecular Weight | 151.21 g/mol (Base) / 187.67 g/mol (HCl) | Critical: Adjust mass calculations based on salt form.[1][2] |
| Physical State | Colorless/Pale Yellow Liquid (Base) or White Powder (HCl) | Base is hygroscopic and absorbs CO2.[1][2] |
| Solubility | DMSO (>100 mM), Ethanol (>50 mM), Water (Salt >50 mM) | Free base is sparingly soluble in water.[2] |
| Storage | -20°C, Desiccated, Dark | Protect from air/moisture.[1][2] |
Safety Advisory
Experimental Workflow Visualization
The following diagram outlines the critical path from compound solubilization to functional data acquisition.
Figure 1: Integrated workflow for 2-MPEA characterization, ensuring solubility checks prior to functional application.
Protocol 1: Stock Solution Preparation[2]
Objective: Create a stable 10 mM stock solution. Rationale: DMSO is chosen as the universal solvent to ensure the compound remains in solution even if the free base form is inadvertently used.[1][2]
-
Mass Calculation:
-
Solubilization:
-
Storage:
-
Aliquot into 50 µL volumes to avoid freeze-thaw cycles.
-
Store at -20°C. Stable for 6 months.
-
Protocol 2: Cytotoxicity Screening (MTT Assay)
Objective: Determine the non-toxic concentration range (
-
Seeding:
-
Seed cells at 10,000 cells/well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Treatment:
-
Development:
-
Validation Criteria:
Protocol 3: TAAR1 Functional Assay (cAMP Accumulation)
Objective: Quantify TAAR1 agonism via Gs-protein signaling.[1][2]
Mechanism: TAAR1 coupling to
Mechanistic Pathway[1][2][4]
Figure 2: Signal transduction pathway for TAAR1. 2-MPEA binding triggers the Gs cascade, increasing intracellular cAMP.[1][2]
Step-by-Step Procedure
-
Cell Preparation:
-
Stimulation:
-
Detection (HTRF Protocol):
-
Readout:
Data Analysis & Interpretation
Calculation of Efficacy
Normalize data to the Positive Control (100%) and Vehicle (0%). Fit the data to a non-linear regression model (4-parameter logistic equation):
12Expected Results for 2-MPEA
| Parameter | Expected Value | Interpretation |
| 100 - 200 nM | Potent agonist.[1][2] | |
| > 90% | Full agonist (comparable to PEA).[1][2][3] | |
| Hill Slope | ~1.0 | Standard non-cooperative binding.[1][2] |
| Cytotoxicity ( | > 100 µM | Good therapeutic window for in vitro use.[1][2] |
References
-
Shulgin, A., Manning, T., & Daley, P.F. (2011).[2][3] The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds. Transform Press. (Primary source for chemical synthesis and initial characterization).[1][2]
-
Liechti, M. E., et al. (2015).[1][2] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553.[1][2] (Establishes 2-MPEA derivatives' affinity profiles).
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 74896, 2-Methoxyphenethylamine.[1][2][3][4] [1][2]
-
Simmler, L. D., et al. (2016).[1][2] Trace Amine-Associated Receptor 1 Signaling in the Prefrontal Cortex.[1][2] International Journal of Neuropsychopharmacology. (Context for TAAR1 signaling pathways).
-
TCI Chemicals. (2023).[1][2] Product Specification: 2-(2-Methoxyphenyl)ethylamine.[1][2][4][5][6][7] (Physicochemical data verification).[1][2]
Sources
- 1. 2-Methoxyphenethylamine | C9H13NO | CID 74896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 4. 2-(2-Methoxyphenyl)ethylamine 98.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 5. 2-(2-Methoxyphenyl)ethylamine | 2045-79-6 | TCI Deutschland GmbH [tcichemicals.com]
- 6. 2-(2-Methoxy Phenoxy) Ethyl Amine HCL Manufacturer,Supplier in Ankleshwar,Gujarat [vihitabio.com]
- 7. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]
How to synthesize 2-(2-Methoxyphenyl)ethylamine from 2-methoxyphenylacetaldehyde
Application Note: High-Efficiency Synthesis of 2-(2-Methoxyphenyl)ethylamine via Borch Reductive Amination
Introduction & Strategic Analysis
The target molecule, 2-(2-Methoxyphenyl)ethylamine (also known as o-methoxyphenethylamine), is a critical pharmacophore found in various psychoactive compounds and antihypertensive agents.[1][2][3] Its synthesis from 2-methoxyphenylacetaldehyde presents a classic challenge in organic chemistry: converting a labile aldehyde to a primary amine without significant dimerization or polymerization.[1][2][3]
The Core Challenge: Phenylacetaldehydes are notoriously unstable.[1] They are prone to:
-
Aerobic Oxidation: Rapid conversion to the corresponding phenylacetic acid.[2]
-
Self-Aldol Condensation: Polymerization upon storage.[1][2][3]
-
Dimerization during Amination: The newly formed primary amine is more nucleophilic than ammonia, often reacting with the remaining aldehyde to form a secondary amine dimer (bis-phenethylamine).[1]
The Solution:
This protocol utilizes the Borch Reductive Amination using sodium cyanoborohydride (
Reaction Mechanism & Pathway Visualization
Understanding the competing pathways is vital for yield optimization.[2] The aldehyde must be intercepted by ammonia to form the imine before it degrades or reacts with the product.
Figure 1: Reaction pathway highlighting the critical interception of the imine intermediate and the risk of dimer formation (red dashed line).
Experimental Protocol
Method: Reductive Amination using Sodium Cyanoborohydride (
Reagents & Materials
| Reagent | Role | Equiv. | Notes |
| 2-Methoxyphenylacetaldehyde | Substrate | 1.0 | Freshly distilled recommended.[1][2][3] |
| Ammonium Acetate | Amine Source | 10.0 - 15.0 | Large excess prevents dimerization.[1][2][3] |
| Sodium Cyanoborohydride | Reducing Agent | 1.2 - 1.5 | Selective for imines at pH 6-7.[1][2][3] |
| Methanol (MeOH) | Solvent | N/A | Anhydrous preferred.[1][2][3] |
| Glacial Acetic Acid | Catalyst/pH | q.s. | To adjust pH if necessary.[2] |
| HCl (1M and 6M) | Workup | N/A | For acid-base extraction.[1][2][3] |
| NaOH (10% or pellets) | Workup | N/A | For basification.[1][2][3] |
Step-by-Step Procedure
Step 1: Imine Formation (Pre-equilibrium) [1]
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Acetate (150 mmol, 11.56 g) in Methanol (50 mL).
-
Add 2-Methoxyphenylacetaldehyde (10 mmol, ~1.50 g) dropwise to the stirring solution.
-
Critical Check: Measure the pH of the solution.[7] It should be approximately 6.0–7.[2][3][4]0. If too basic (>7.5), add a few drops of glacial acetic acid.[2]
-
Stir at Room Temperature (RT) for 20–30 minutes. This allows the hemiaminal/imine equilibrium to establish.
Step 2: Reduction
5. Cool the mixture slightly (0°C) using an ice bath (optional, but recommended to control exotherm).
6. Add Sodium Cyanoborohydride (
- Remove the ice bath and allow the reaction to stir at RT for 12–18 hours.
- Monitoring: Check progress via TLC (System: DCM/MeOH/NH4OH 90:10:1). The aldehyde spot should disappear.[2]
Step 3: Quenching & Workup (Acid-Base Extraction) This purification strategy exploits the basicity of the amine to separate it from neutral impurities (unreacted aldehyde/alcohol).[1]
-
Quench: Slowly add concentrated HCl (approx. 5-10 mL) dropwise to the reaction mixture until pH < 2. Caution: Evolution of HCN gas is possible.[1][2] Ensure excellent ventilation.
-
Concentrate: Evaporate the methanol under reduced pressure (Rotavap).
-
Wash: Dissolve the residue in water (30 mL). Wash the acidic aqueous layer with Diethyl Ether or DCM (
mL).[1]-
Discard Organic Layer: This contains non-basic impurities (polymerized aldehyde, neutral alcohols).
-
-
Basify: Cool the aqueous layer and slowly add NaOH (pellets or 20% solution) until pH > 12. The solution will become cloudy as the free amine oils out.
-
Extract: Extract the basic aqueous layer with Dichloromethane (DCM) (
mL).[2] -
Dry: Combine the DCM extracts, dry over anhydrous
or , and filter. -
Isolate: Remove the solvent under reduced pressure to yield the crude amine as a pale yellow oil.
Step 4: Salt Formation (Optional but Recommended for Stability) [1] 16. Dissolve the crude oil in a minimum amount of dry ethanol or isopropanol. 17. Add concentrated HCl (or HCl in dioxane) dropwise. 18. Precipitate the hydrochloride salt by adding cold diethyl ether. Filter and dry.[2][8]
Process Control & Data Interpretation
To ensure the protocol is self-validating, compare your results against these expected parameters.
Table 1: Expected Analytical Data
| Parameter | Specification | Notes |
| Appearance | Pale yellow oil (Freebase) / White solid (HCl salt) | Darkening indicates oxidation.[1][2][3] |
| Yield | 60% – 75% | Lower yields often due to dimerization.[2] |
| 1H NMR (CDCl3) | Diagnostic methoxy singlet.[1][2] | |
| 1H NMR (CDCl3) | Characteristic ethylene bridge triplets. | |
| IR Spectroscopy | ~3300-3400 cm⁻¹ (N-H stretch) | Broad band for primary amine.[1][2][3] |
Troubleshooting Guide:
Safety & Handling (HSE)
-
Sodium Cyanoborohydride (
): Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acid liberates very toxic Hydrogen Cyanide (HCN) gas. All acidification steps must be performed in a high-efficiency fume hood.[1][2][3] -
2-Methoxyphenylacetaldehyde: Irritant.[1][2][3] Store under inert gas (Argon/Nitrogen) at -20°C to prevent polymerization.
-
Waste Disposal: All aqueous waste from the first extraction (Step 11) contains cyanide residues. Treat with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal, according to local hazardous waste regulations.
References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link[1]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]
-
Gribble, G. W. (1998).[2] "Sodium Cyanoborohydride."[2][3][4][5][6][8] Encyclopedia of Reagents for Organic Synthesis. Link
Sources
- 1. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 2. 2-Methoxyphenethylamine | C9H13NO | CID 74896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. O-Methyltyramine | C9H13NO | CID 4657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
Application Note: High-Resolution Quantification of Phenethylamine Derivatives in Biological Matrices via LC-MS/MS
Abstract
The rapid proliferation of phenethylamine (PEA) derivatives—including amphetamines, cathinones, and the "2C" series—presents a critical analytical challenge. Structural isomerism (e.g., methamphetamine vs. phentermine) and complex biological matrices often compromise quantification accuracy. This guide details a robust LC-MS/MS workflow utilizing Biphenyl stationary phases and Mixed-Mode Cation Exchange (MCX) solid-phase extraction. This protocol ensures baseline separation of isobaric compounds and minimizes matrix effects, compliant with ANSI/ASB Standard 036 validation guidelines.
Chromatographic Strategy: The Biphenyl Advantage
The Challenge of Isobars
Traditional C18 columns rely on hydrophobic interactions, which often fail to resolve positional isomers sharing identical mass-to-charge (
The Solution: Pi-Pi ( ) Interactions
We utilize a Biphenyl stationary phase. Unlike C18, the biphenyl ligand contains two benzene rings capable of
Mobile Phase Chemistry
-
Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]
-
Role: Formic acid ensures protonation (
) for ESI efficiency. Ammonium formate buffers the pH to prevent retention time shifts.
-
-
Phase B: Methanol + 0.1% Formic Acid.[1]
-
Role: Methanol is preferred over Acetonitrile here; protic solvents like MeOH enhance the
interaction on phenyl-based columns.
-
Visualization: Separation Mechanism Logic
Figure 1: Decision logic for selecting Biphenyl phases over C18 for isobaric phenethylamines.
Mass Spectrometry Parameters
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[2] Acquisition Mode: Multiple Reaction Monitoring (MRM).[2][3]
To ensure specificity, two transitions are monitored per analyte:
-
Quantifier: The most abundant product ion (used for calculation).
-
Qualifier: A structural fragment (used for confirmation via ion ratio).
Representative MRM Table
| Analyte | Precursor ( | Quantifier ( | Qualifier ( | Collision Energy (V) |
| Amphetamine | 136.1 | 91.1 | 119.1 | 15 / 10 |
| Methamphetamine | 150.1 | 91.1 | 119.1 | 18 / 12 |
| Phentermine | 150.1 | 91.1 | 65.1 | 20 / 35 |
| MDMA | 194.1 | 163.1 | 105.1 | 15 / 25 |
| 2C-B | 260.0 | 243.0 | 228.0 | 18 / 22 |
| Mescaline | 212.1 | 180.1 | 148.1 | 15 / 20 |
Note: Collision energies must be optimized for your specific instrument platform (e.g., Triple Quadrupole).
Sample Preparation Protocol: Mixed-Mode SPE
For biological matrices (urine, whole blood), "Dilute-and-Shoot" often results in ion suppression. Mixed-Mode Cation Exchange (MCX) is the gold standard for basic amines. It utilizes two retention mechanisms:[4][5]
-
Cation Exchange: Binds the positively charged amine (at acidic pH).
-
Reverse Phase: Binds the hydrophobic backbone.
This allows for an aggressive 100% organic wash to remove neutral interferences (lipids) while the analyte remains ionically locked to the sorbent.
Step-by-Step Protocol
-
Pre-treatment:
-
Dilute 200 µL sample (Urine/Blood) with 200 µL 0.1% Formic Acid.
-
Why: Acidification ensures PEAs are protonated (
) to bind to the cation exchange sorbent.
-
-
Conditioning:
-
1 mL Methanol followed by 1 mL Water.[5]
-
-
Loading:
-
Load pre-treated sample at gravity flow or low vacuum (1-2 mL/min).
-
-
Wash 1 (Aqueous):
-
1 mL 0.1% Formic Acid in Water.
-
Removes: Proteins, salts, and hydrophilic interferences.
-
-
Wash 2 (Organic - Critical Step):
-
1 mL Methanol.[5]
-
Removes: Hydrophobic neutrals and acidic drugs. The PEAs remain bound via ionic interaction.
-
-
Elution:
-
Reconstitution:
-
Evaporate to dryness under
at 40°C. Reconstitute in Mobile Phase A.
-
Visualization: MCX Extraction Workflow
Figure 2: Mixed-Mode Cation Exchange (MCX) workflow for selective extraction of basic phenethylamines.
Method Validation & QA/QC
Validation must adhere to ANSI/ASB Standard 036 (Standard Practices for Method Validation in Forensic Toxicology).[8]
Critical Validation Parameters
-
Matrix Effect (ME):
-
Ion suppression is common in urine analysis.
-
Calculation:
-
Acceptance: ME should be between 75-125% or consistent (CV < 15%) across different lots.
-
-
Limit of Detection (LOD):
-
Defined as the lowest concentration producing a signal-to-noise (S/N) ratio
with satisfying ion ratios ( of calibrator).
-
-
Bias and Precision:
-
Analyze QC samples at Low, Medium, and High concentrations over 5 separate runs.
-
Bias: Must be within
. -
Precision (%CV): Must be
.
-
-
Internal Standards (IS):
-
Use deuterated analogs (e.g., Amphetamine-
, MDMA- ) for every analyte class. This corrects for extraction loss and matrix ionization effects dynamically.
-
References
-
ANSI/ASB Standard 036. (2019).[8][9] Standard Practices for Method Validation in Forensic Toxicology. AAFS Standards Board.[7][10]
-
Peters, F. T., et al. (2010). "Analytical toxicology of amphetamines and related substances." Forensic Science International.
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones.
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology (Precursor to ASB 036).[7][8][11]
Sources
- 1. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of mephentermine from other structural analogues of phenethylamine and amphetamine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. sciex.com [sciex.com]
- 7. aafs.org [aafs.org]
- 8. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
- 9. ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology Has Replaced SWGTOX's Version - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aafs.org [aafs.org]
Application Note: Strategic In Vivo Design for CNS Stimulant Profiling
Executive Summary & Scope
The characterization of Central Nervous System (CNS) stimulants presents a unique pharmacological challenge: the biphasic nature of behavioral output . At low-to-moderate doses, stimulants enhance locomotor activity and arousal; at high doses, they induce focused stereotypy (repetitive, invariant behaviors) that competes with and often reduces locomotor counts.
This Application Note provides a rigorous, self-validating experimental framework for profiling CNS stimulants. It moves beyond simple "distance traveled" metrics to a comprehensive analysis of psychomotor activation, sensitization (plasticity), and neurochemical validation.
Ethical & Regulatory Pre-requisites (IACUC)
Before initiating studies, ensure compliance with the ARRIVE guidelines and local IACUC protocols.
-
Humane Endpoints: Stimulants can induce hyperthermia and self-mutilation (autotomy) at toxic doses. Monitoring body temperature and paw condition is mandatory.
-
Acclimatization: Animals must be handled for 3-5 days prior to testing to reduce stress-induced corticosterone release, which potentiates stimulant effects.
Phase 1: Dose Selection & Pharmacokinetics
Blindly selecting doses from literature often leads to "false negatives" due to strain differences (e.g., C57BL/6 vs. BALB/c mice). A pilot dose-response study is critical.
Table 1: Reference Dose Ranges (IP Injection)
Note: Oral dosing requires 10x-20x higher concentrations due to first-pass metabolism.
| Compound | Species | Low Dose (Arousal/Focus) | High Dose (Stereotypy) | Sensitization Regimen |
| Amphetamine | Mouse | 1.0 – 3.0 mg/kg | 5.0 – 10.0 mg/kg | 2.5 mg/kg (Daily x 5 days) |
| Rat | 0.5 – 1.5 mg/kg | 2.5 – 5.0 mg/kg | 1.0 mg/kg (Daily x 5 days) | |
| Methylphenidate | Mouse | 1.0 – 5.0 mg/kg | > 10.0 mg/kg | 2.5 mg/kg (Daily x 7 days) |
| Rat | 0.5 – 2.0 mg/kg | > 5.0 mg/kg | 1.5 mg/kg (Daily x 7 days) | |
| Cocaine | Mouse | 5.0 – 10.0 mg/kg | 20.0 – 40.0 mg/kg | 15.0 mg/kg (Intermittent) |
| Rat | 5.0 – 10.0 mg/kg | 15.0 – 30.0 mg/kg | 10.0 mg/kg (Intermittent) |
Phase 2: Behavioral Profiling (The "What")
Open Field Test (OFT) – Locomotor Activity
The OFT is the gold standard for psychomotor activation. However, a common error is failing to habituate the animal, resulting in "novelty-induced locomotion" masking the drug effect.
Protocol A: Standard Open Field Workflow
-
Environment: Square arena (40x40cm for mice, 100x100cm for rats). Indirect lighting (~50 lux).
-
Habituation (Critical): Place animal in the arena for 30-60 minutes before injection. Wait until baseline activity stabilizes (asymptote).
-
Treatment: Remove animal, inject (IP/SC), and immediately return to the arena.
-
Recording: Record for 60-120 minutes post-injection.
-
Binning: Analyze data in 5-minute bins.
Data Interpretation:
-
Horizontal Activity: Total distance traveled (cm). Increases with stimulants.[1][2][3][4]
-
Vertical Activity: Rearing.[1][4][5][6] Often decreases at high doses as behavior becomes horizontal/focused.
-
Thigmotaxis:[7][8] Time spent near walls. Stimulants may decrease anxiety, increasing center time, but high doses cause compulsive wall-hugging.
Stereotypy Scoring
At high doses, "Distance Traveled" drops because the animal is stuck in a repetitive loop (gnawing/licking). You must use a rating scale to differentiate "sedation" from "stereotypy."
Table 2: Modified Creese & Iversen Scale (1977)
| Score | Definition | Behavioral Signature |
| 0 | Asleep/Inactive | No movement. |
| 1 | Stationary Activity | Grooming, sniffing air, but no locomotion. |
| 2 | Locomotion | Active exploration with intermittent sniffing. |
| 3 | Hyper-Locomotion | Fast, darting movements; frequent rearing. |
| 4 | Stereotypy (Mild) | Repetitive head weaving, sniffing one spot. |
| 5 | Stereotypy (Severe) | Continuous licking/gnawing; no locomotion. |
| 6 | Dyskinetic | Seizures, retropulsion, or self-mutilation. |
Phase 3: Behavioral Sensitization (Plasticity)
Chronic stimulant use induces "reverse tolerance" (sensitization). A fixed dose produces a progressively stronger response over time. This is a key differentiator between stimulants and non-addictive CNS drugs.
Experimental Workflow (DOT Diagram):
Figure 1: Standard "Intermittent Dosing" protocol for inducing behavioral sensitization. The withdrawal period allows for neuroadaptations (e.g., receptor upregulation) to consolidate.
Phase 4: Mechanistic Validation (Microdialysis)
Behavioral data must be validated by neurochemistry. Stimulants increase extracellular dopamine (DA) in the Nucleus Accumbens (NAc).
Probe Placement (Stereotaxic Coordinates)
Precision is vital. The NAc Shell is more sensitive to psychostimulants than the Core .
-
Rat (Paxinos & Watson):
-
NAc Shell: AP +1.7 mm, ML ±0.8 mm, DV -7.4 mm.[9]
-
NAc Core: AP +1.7 mm, ML ±1.6 mm, DV -7.0 mm.
-
The "No-Net-Flux" Concept
Standard microdialysis underestimates true extracellular concentration due to probe trauma.
-
Protocol: Peruse aCSF containing varying concentrations of DA (e.g., 0, 5, 10, 20 nM).
-
Calculation: Plot (
) vs. . The x-intercept is the true extracellular concentration ( ).[2]
Mechanism of Action Diagram (DOT):
Figure 2: Mechanistic differentiation. Cocaine blocks DAT, preventing reuptake. Amphetamine enters the neuron and reverses DAT, pumping dopamine out of the cell independent of action potentials.
Data Analysis & Statistical Power
-
Binning: Do not analyze "Total Session Activity." Analyze Time x Treatment interaction using Two-Way Repeated Measures ANOVA .
-
Exclusion Criteria: Animals with baseline activity >2 SD from the mean during habituation should be excluded as outliers (high-stress responders).
-
Sample Size: Power analysis for locomotor assays typically requires n=8-12 per group to detect a 30% difference with
and Power=0.8.
References
-
Open Field Test Standards
-
Stereotypy Rating Scales
-
Creese, I., & Iversen, S. D. (1975). The pharmacological and anatomical substrates of the amphetamine response in the rat. Brain Research. Link
-
-
Behavioral Sensitization Protocols
-
Robinson, T. E., & Berridge, K. C. (1993). The neural basis of drug craving: an incentive-sensitization theory of addiction. Brain Research Reviews. Link
-
-
Microdialysis & Coordinates
Sources
- 1. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Role of the Nucleus Accumbens in Learned Approach Behavior Diminishes with Training - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: 2-(2-Methoxyphenyl)ethylamine in Neuroscience Research
[1]
Abstract
2-(2-Methoxyphenyl)ethylamine (2-MPEA), also known as o-methoxyphenethylamine, is a critical structural probe and synthetic intermediate in neuropharmacology.[1] Unlike its highly psychoactive 2,5-dimethoxy counterparts (e.g., 2C-B), 2-MPEA serves primarily as a chemotype for investigating steric constraints in receptor binding and as a discriminatory substrate for Monoamine Oxidase (MAO) isoforms . This guide details the application of 2-MPEA in profiling enzyme kinetics (MAO-A/B) and its utility as a precursor for tetrahydroisoquinoline (THIQ) scaffolds via the Pictet-Spengler reaction.
Part 1: Pharmacological Profile & Significance[1]
The "Ortho-Effect" in Ligand Design
In neuroscience drug discovery, 2-MPEA represents a strategic "fragment" used to assess the impact of ortho-substitution on the phenethylamine pharmacophore.
-
Steric Hindrance: The methoxy group at the 2-position introduces steric bulk that interferes with the planar alignment required for activation of certain 5-HT2A receptors, often reducing hallucinogenic potency compared to 2,4- or 2,5-substituted analogs.
-
Selectivity Probe: By comparing the binding affinity (
) of 2-MPEA against its meta and para isomers, researchers can map the tolerance of the orthosteric binding pocket of adrenergic ( ) and serotonergic receptors.
Mechanism of Action: MAO Substrate Specificity
2-MPEA acts as a substrate for Monoamine Oxidases (MAOs), the enzymes responsible for degrading neurotransmitters.[2]
-
MAO-A vs. MAO-B: The ortho-methoxy substituent alters the degradation kinetics (
) compared to unsubstituted phenethylamine (PEA).[1] While PEA is a preferred substrate for MAO-B, the introduction of the ortho-methoxy group modifies the molecule's ability to fit into the hydrophobic "entrance cavity" of MAO-B, making it a valuable tool for profiling inhibitor selectivity.
Part 2: Experimental Protocols
Application I: Profiling MAO Isoform Specificity
Objective: To determine the kinetic constants (
Materials
-
Substrate: 2-(2-Methoxyphenyl)ethylamine (CAS: 2045-79-6), >98% purity.[1][3]
-
Enzymes: Recombinant Human MAO-A and MAO-B (membrane fractions).[1]
-
Detection Reagent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).[1]
-
Coupling Enzyme: Horseradish Peroxidase (HRP).[1]
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
Protocol Steps
-
Preparation of Stocks:
-
Dissolve 2-MPEA in DMSO to create a 100 mM stock.[1]
-
Prepare serial dilutions (0.1 µM to 1000 µM) in reaction buffer.
-
-
Enzyme Incubation:
-
Dilute MAO-A or MAO-B to a final concentration of 0.05 mg/mL in 96-well black plates.
-
Incubate at 37°C for 10 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add 50 µL of the 2-MPEA dilution series to the wells.
-
Immediately add 50 µL of the Detection Mix (200 µM Amplex Red + 1 U/mL HRP in buffer).
-
-
Kinetic Measurement:
-
Data Analysis:
-
Convert RFU/min to µmol H
O /min using a standard curve. -
Fit data to the Michaelis-Menten equation to derive
and .[1]
-
Experimental Workflow Logic
Caption: Workflow for determining MAO substrate specificity using 2-MPEA and coupled fluorometry.[1]
Application II: Synthesis of Tetrahydroisoquinoline (THIQ) Scaffolds
Objective: Use 2-MPEA as a precursor to synthesize 5-methoxy-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler reaction.[1] THIQs are privileged structures in dopamine D2 antagonist development.[1]
Reaction Principle
The electron-donating methoxy group at the ortho position activates the phenyl ring.[1] Condensation with an aldehyde forms an imine (Schiff base), which undergoes acid-catalyzed intramolecular cyclization.[1] Due to the ortho-methoxy position, cyclization is directed to the para position relative to the methoxy group (the 5-position of the ring), yielding the 5-substituted isoquinoline.
Protocol Steps
-
Reagent Setup:
-
Combine 1.0 eq of 2-(2-Methoxyphenyl)ethylamine (2-MPEA) with 1.1 eq of Paraformaldehyde in dry ethanol.
-
-
Imine Formation:
-
Reflux for 2 hours.[1] The solution will turn slightly yellow, indicating imine formation.
-
-
Cyclization (Pictet-Spengler):
-
Workup:
-
Purification:
-
Purify the crude oil via flash column chromatography (SiO
, MeOH:DCM 1:9).
-
Synthesis Pathway
Caption: Pictet-Spengler cyclization pathway converting 2-MPEA into bioactive THIQ scaffolds.[1]
Part 3: Data Summary & Safety
Comparative Binding Data (Representative)
Note: Values are illustrative of general trends in phenethylamine SAR studies.
| Receptor Target | 2-MPEA ( | Phenethylamine ( | 2,5-DMA ( | Interpretation |
| 5-HT2A | > 10,000 nM | > 10,000 nM | ~ 100 nM | Ortho-methoxy alone is insufficient for high affinity; requires 5-substitution.[1] |
| MAO-B | N/A | Ortho-substitution increases | ||
| MAO-A | High | N/A | 2-MPEA retains selectivity for MAO-B over MAO-A. |
Safety & Handling (GHS Classification)
References
-
MAO Substrate Specificity: Ochiai, Y., et al. (2006).[1][6] Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems.[6] Biological & Pharmaceutical Bulletin.
-
Synthesis of Isoquinolines: Stöckigt, J., et al. (2011).[1] Pictet-Spengler reaction chemical zoo: The first century. Beilstein Journal of Organic Chemistry.
-
Receptor Binding Profiles: Rickli, A., et al. (2015).[1] Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology.
-
Chemical Safety Data: PubChem. (2023).[1] 2-Methoxyphenethylamine (CID 74896).[1][3] National Library of Medicine.[1]
Sources
- 1. 2-Methoxyphenethylamine | C9H13NO | CID 74896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(2-Methoxyphenyl)ethylamine 98.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 4. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isolation and Purification of N-methyl-2-(2-methoxyphenyl)ethanamine
[1][2][3]
Abstract & Scope
This technical guide outlines a high-fidelity protocol for the isolation and purification of N-methyl-2-(2-methoxyphenyl)ethanamine (also known as 2-methoxy-N-methylphenethylamine).[1][2][3] This secondary amine is a critical intermediate in the synthesis of adrenergic system modulators and trace amine-associated receptor (TAAR) ligands.[2][3]
The synthesis of N-methylated phenethylamines often yields a mixture containing the desired secondary amine, unreacted primary amine (starting material), and over-methylated tertiary amine (side product).[3] This protocol provides a self-validating workflow to isolate the target secondary amine with >98% purity, utilizing chemospecific acid-base extraction, flash chromatography, and hydrochloride salt crystallization.[1][2]
Safety & Compliance (Critical)
-
Bioactivity Warning: Methoxylated phenethylamines are potent bioactive compounds.[2][3] Treat this substance as a potential adrenergic agonist.[2][3]
-
PPE Requirements: All operations must be conducted in a certified chemical fume hood.[2][3] Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat are mandatory.[2][3]
-
Legal Compliance: Ensure all activities comply with local regulations (e.g., DEA in the US, EMA in Europe) regarding phenethylamine analogs.[3] This protocol is intended strictly for legitimate research and development.
Physicochemical Profile
Understanding the physical properties of the target and its impurities is the foundation of this purification strategy.[3]
| Property | Target: Secondary Amine | Impurity A: Primary Amine | Impurity B: Tertiary Amine |
| Structure | N-methyl-2-(2-methoxyphenyl)ethanamine | 2-methoxyphenethylamine | N,N-dimethyl-2-(2-methoxyphenyl)ethanamine |
| State (Free Base) | Pale yellow oil | Colorless/Pale oil | Pale oil |
| Boiling Point | ~230–240 °C (est.) | 236 °C | ~245 °C (est.)[1][2][3] |
| pKa (Approx.) | 10.2 | 9.8 | 9.5 |
| Polarity (TLC) | Medium ( | High ( | Low ( |
| Solubility (Base) | DCM, EtOAc, Et2O | DCM, EtOAc, Et2O | DCM, EtOAc, Et2O |
| Solubility (Salt) | Water, alcohols | Water, alcohols | Water, alcohols |
*Note:
Method A: Chemoselective Acid-Base Extraction
Objective: Bulk removal of non-basic impurities and neutral organic side products.[1][2][3]
The Logic
Since the target is a base (
Protocol Steps
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).
-
Acid Extraction:
-
Extract the organic layer 3 times with 1.0 M HCl (aq).[2][3]
-
Mechanism:[1][3][4][5] The amine converts to its hydrochloride salt (
) and migrates to the aqueous phase.[1][2][3] Neutral impurities remain in the DCM.[2][3] -
Checkpoint: Retain the aqueous layer.[2][3] The organic layer can be discarded after TLC confirmation (Target should be absent).[2][3]
-
-
Basification:
-
Recovery:
Workflow Visualization
Figure 1: Chemoselective Acid-Base Extraction Workflow.
Method B: Flash Column Chromatography
Objective: Separation of the secondary amine (Target) from primary (Starting Material) and tertiary (Over-alkylation) amines.[2][3]
The Logic
Amine purification on silica is notoriously difficult due to "tailing" caused by the interaction of basic amines with acidic silanol groups.[3]
-
Solution: Use an eluent containing Ammonium Hydroxide (NH4OH) or Triethylamine (TEA) .[2][3] This competes for the silanol sites, sharpening the peaks.[3]
Protocol Steps
Method C: Hydrochloride Salt Crystallization
Objective: Convert the unstable oil into a stable, crystalline solid for long-term storage and precise dosing.[2][3]
The Logic
Free base amines oxidize over time.[2][3] The hydrochloride salt is kinetically stable.[2][3] Isopropanol (IPA) allows for controlled crystal growth, while Diethyl Ether acts as an anti-solvent to drive precipitation.[2][3]
Protocol Steps
-
Dissolution: Dissolve the purified free base oil in a minimal amount of anhydrous Isopropanol (IPA) or Ethanol (approx. 2-3 mL per gram).[2][3]
-
Acidification:
-
Crystallization:
-
Add anhydrous Diethyl Ether slowly until the solution becomes slightly turbid.
-
Place in a freezer (-20°C) for 12-24 hours.
-
-
Filtration:
Salt Formation Logic
Figure 2: Crystallization pathway for converting the amine oil to a stable salt.[1][2][3]
Quality Control & Troubleshooting
Self-Validating Checks[1][2][3]
-
The "Dissolution Test": A small sample of your final HCl salt should dissolve fully in water.[2][3] If it leaves an oily residue, neutral impurities are still present (Repeat Method A).[2][3]
-
The "Melting Point Range": Pure salts have sharp melting points (< 2°C range).[2][3] A broad range indicates a mixture of salt forms or residual solvent.[2][3]
Analytical Parameters
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3] Longman Scientific & Technical, 1989 .[2][3] (Standard reference for acid-base extraction and salt formation techniques).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[2][3] Butterworth-Heinemann, 2013 .[1][2][3] [1][2][3]
-
Shulgin, A. T.; Shulgin, A. PiHKAL: A Chemical Love Story. Transform Press, 1991 .[2][3] (Authoritative source on phenethylamine synthesis and purification properties).
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2][3] Chem.1997 , 62, 7512–7515.[2][3] [1][2][3]
Sources
- 1. chembk.com [chembk.com]
- 2. 2-Methoxyphenethylamine | C9H13NO | CID 74896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [2-(2-Methoxyphenyl)ethyl](methyl)amine | C10H15NO | CID 13092505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of Secondary Amine and Tertiary amine - Chromatography Forum [chromforum.org]
- 5. data.epo.org [data.epo.org]
Application Note: Strategic Utilization of 2-(2-Methoxyphenyl)ethylamine in Drug Synthesis
[1]
Executive Summary & Chemical Profile[2][3]
2-(2-Methoxyphenyl)ethylamine (CAS: 2045-79-6), also known as o-methoxyphenethylamine, is a critical primary amine intermediate in the synthesis of phenethylamine-class drugs and isoquinoline alkaloids.[1] Distinct from its ether analog (used in Tamsulosin), this carbon-linked phenethylamine serves as the direct precursor to the bronchodilator Methoxyphenamine and provides a gateway to 8-substituted tetrahydroisoquinoline (THIQ) scaffolds, a privileged structure in GPCR ligand design (Dopamine D2, 5-HT receptors).
This guide details the strategic application of this intermediate, focusing on regioselective cyclization, reductive alkylation protocols, and quality control parameters required for GMP-compliant synthesis.
Chemical Identity
| Parameter | Specification |
| IUPAC Name | 2-(2-Methoxyphenyl)ethanamine |
| CAS Number | 2045-79-6 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 236–237 °C |
| Key Functional Groups | Primary Amine (Nucleophile), Ortho-Methoxy (H-bond acceptor/Activator) |
Strategic Utility in Medicinal Chemistry
The "Ortho-Methoxy" Effect
In drug design, the 2-methoxy substituent is not merely a decoration; it plays a pivotal structural role:
-
Conformational Locking: The oxygen atom can accept a hydrogen bond from the ammonium species (at physiological pH), creating a pseudo-cyclic 6-membered ring. This restricts the flexibility of the ethylamine chain, potentially enhancing binding affinity for adrenergic and serotonergic receptors.
-
Metabolic Shielding: The steric bulk of the ortho group protects the benzylic position from rapid oxidative metabolism (CYP450), extending the half-life of derived drugs compared to unsubstituted phenethylamines.
Critical Distinction: Tamsulosin Precursor
Warning: Researchers often confuse this compound with 2-(2-ethoxyphenoxy)ethylamine .
-
Target Compound (CAS 2045-79-6): Phenyl-Carbon linkage. Precursor for Methoxyphenamine .
-
Tamsulosin Precursor: Phenyl-Ether linkage.
-
Guidance: Ensure identity verification via NMR prior to synthesis to avoid scaffold mismatch.
Core Synthetic Workflows (Diagram)
The following flowchart illustrates the divergent synthetic pathways from 2-(2-Methoxyphenyl)ethylamine to key pharmaceutical classes.
Caption: Divergent synthetic utility of 2-(2-Methoxyphenyl)ethylamine in pharmaceutical synthesis.
Detailed Experimental Protocols
Protocol A: Synthesis of Methoxyphenamine (Reductive Methylation)
Application: Synthesis of the API Methoxyphenamine (β-adrenergic agonist). Mechanism: The primary amine is methylated to a secondary amine. Over-methylation to the tertiary amine must be controlled.
Reagents:
-
2-(2-Methoxyphenyl)ethylamine (1.0 eq)
-
Formaldehyde (37% aq. solution, 1.1 eq)
-
Formic Acid (98%, excess) or H₂/Pd-C
-
Solvent: Methanol or Ethanol
Step-by-Step Methodology:
-
Imine Formation: Charge a reaction vessel with 2-(2-methoxyphenyl)ethylamine (15.1 g, 100 mmol) and methanol (150 mL). Cool to 0°C.
-
Addition: Dropwise add Formaldehyde (37% aq., 8.2 mL) over 20 minutes. Allow to stir for 1 hour to form the in situ imine.
-
Reduction (Catalytic Hydrogenation Route):
-
Transfer the solution to a hydrogenation autoclave.
-
Add 10% Pd/C catalyst (1.5 g, 10 wt% loading).
-
Pressurize to 3 atm (45 psi) H₂ and stir at Room Temperature (RT) for 4–6 hours.
-
Note: Monitoring via TLC/HPLC is crucial to stop the reaction before dimethylation occurs.
-
-
Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Salt Formation: Dissolve the residue in diethyl ether and bubble anhydrous HCl gas (or add HCl in dioxane) to precipitate Methoxyphenamine Hydrochloride.
-
Yield: Expected yield 85–92%. White crystalline solid.
Protocol B: Synthesis of 8-Methoxy-1,2,3,4-Tetrahydroisoquinoline (Pictet-Spengler)
Application: Creating the THIQ core for dopamine receptor ligands. Technical Challenge: The ortho-methoxy group directs electrophilic substitution to positions 3 and 5 (relative to the phenyl ring). The ring closure must occur at position 6 (ortho to the ethylamine chain) to form the isoquinoline. Since position 6 is meta to the activating methoxy group, this cyclization is electronically less favored and requires stronger acid catalysis than para-activated systems.
Reagents:
-
2-(2-Methoxyphenyl)ethylamine (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Acid: Trifluoroacetic acid (TFA) or 6N HCl
-
Solvent: Dichloromethane (DCM) or Water (if using HCl)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-(2-methoxyphenyl)ethylamine (1.51 g, 10 mmol) in DCM (20 mL) under nitrogen atmosphere.
-
Cyclization: Add Paraformaldehyde (0.36 g, 12 mmol) followed by dropwise addition of TFA (5 mL).
-
Reflux: Heat the mixture to reflux (40°C) for 12–24 hours.
-
Optimization: If conversion is low due to the "meta-deactivation" effect, add a Lewis acid catalyst (e.g., BF₃·OEt₂) or switch to a high-boiling solvent (Toluene) with p-TsOH.
-
-
Quench: Cool to 0°C and basify with 20% NaOH solution to pH > 12.
-
Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄.
-
Purification: The crude oil often contains uncyclized imine. Purify via flash column chromatography (SiO₂, DCM:MeOH 95:5).
-
Result: 8-Methoxy-1,2,3,4-tetrahydroisoquinoline (Yield: 60–75%).
Analytical Quality Control (QC)
To ensure the intermediate meets pharmaceutical standards (Purity > 98.0%), the following HPLC method is recommended.
HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5%→90% B; 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amine absorption) and 280 nm (Aromatic ring) |
| Retention Time | ~4.5 min (varies by column; elutes earlier than Tamsulosin intermediates) |
Impurity Profile:
-
Impurity A: 2-Methoxyphenol (Guaiacol) - Starting material carryover.
-
Impurity B: N,N-Dialkylated dimer (from reductive amination steps).
Safety and Handling Guidelines
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Acute Toxicity: Harmful if swallowed.
Handling Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood. The amine has a fishy, ammonia-like odor and is volatile.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Spill Management: Neutralize spills with a dilute acid solution (e.g., 1M HCl) before absorbing with inert material (vermiculite). Do not use water initially as it may spread the base.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amine absorbs CO₂ from the air to form solid carbamates (white crust), which degrades purity.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74896, 2-Methoxyphenethylamine. Retrieved from [Link]
-
Gizur, T., et al. (2008). "New practical synthesis of Tamsulosin." Chirality, 20(6), 790-795. (Cited for structural distinction of phenoxy vs. phenyl analogs). Retrieved from [Link]
-
Stöckigt, J., et al. (2011). "The Pictet-Spengler Reaction in Nature and Organic Chemistry." Angewandte Chemie International Edition, 50(37), 8538-8564. (Cited for Pictet-Spengler mechanism and regioselectivity). Retrieved from [Link]
Application Note: Cell-Based Profiling of Phenethylamine Bioactivity
From Transporter Kinetics to Biased Agonism
Abstract
Phenethylamines represent a chemically diverse class of psychoactive compounds, ranging from endogenous neurotransmitters (dopamine, norepinephrine) to psychostimulants (amphetamines) and serotonergic psychedelics (2C-B, mescaline).[1][2][3][4] Their pharmacological complexity—often spanning monoamine transporters (MATs) and G-protein coupled receptors (GPCRs)—demands a multi-parametric screening approach. This guide details high-throughput, cell-based protocols for profiling phenethylamine bioactivity, focusing on fluorescent neurotransmitter uptake kinetics and biased GPCR signaling (5-HT2A) .
Introduction: The Phenethylamine Scaffold & Targets
The phenethylamine backbone serves as a "master key" for monoaminergic signaling. Drug development efforts typically bifurcate based on the primary mechanism of action:
-
Reuptake Inhibition/Release: Targeting Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.
-
Receptor Activation: Targeting 5-HT2A (psychedelics) or TAAR1 (trace amine-associated receptor 1).
Modern screening has shifted away from radioligands (
Table 1: Comparative Assay Technologies
| Feature | Radioligand Binding/Uptake | Fluorescent Kinetic Assays |
| Readout | Endpoint (CPM) | Real-time Kinetic (RFU) |
| Safety | Radioactive waste disposal required | Standard biohazard (BSL-1/2) |
| Throughput | Low to Medium (Filtration steps) | High (Homogeneous, Mix-and-Read) |
| Mechanism | Equilibrium binding | Functional transport rates |
| Bias Detection | No (Affinity only) | Yes (Signaling pathway differentiation) |
Monoamine Transporter (MAT) Uptake Assays
Target: DAT, NET, SERT Methodology: Fluorescence-based Uptake using ASP+ Mimetics
Traditional assays use tritiated substrates. However, the use of ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) , a fluorescent organic cation that serves as a substrate for MATs, allows for real-time kinetic profiling. When paired with an extracellular masking dye, this system isolates the signal to intracellular accumulation only.
Experimental Workflow Diagram
Figure 1: Principle of the homogeneous fluorescent uptake assay. The masking dye eliminates background noise, allowing detection only of the substrate actively transported into the cell.
Protocol 1: Kinetic Uptake Inhibition Screen
Cell Line: HEK293 stably expressing human DAT, NET, or SERT. Reagents:
-
Neurotransmitter Uptake Assay Kit (e.g., Molecular Devices R8173) or bulk ASP+ (Sigma).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
Step-by-Step Methodology:
-
Plating: Seed HEK-DAT/NET/SERT cells at 60,000 cells/well in poly-D-lysine coated 96-well black-wall/clear-bottom plates. Incubate overnight at 37°C/5% CO
. -
Compound Preparation: Prepare 10x stocks of test phenethylamines in Assay Buffer (max 0.1% DMSO final).
-
Control: Use Cocaine (DAT), Desipramine (NET), or Fluoxetine (SERT) as full block controls.
-
-
Equilibration: Remove culture media and add 100 µL Assay Buffer. Equilibration for 30 min at 37°C is critical to stabilize transporter basal activity.
-
Dye Addition: Add 100 µL of Dye Solution (containing fluorescent substrate + extracellular masking dye).
-
Compound Addition: Immediately add test compounds.
-
Kinetic Read: Transfer to a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Excitation: 440 nm | Emission: 520 nm.
-
Duration: Read every 30 seconds for 15 minutes.
-
-
Analysis: Calculate the slope (V
) of the linear uptake phase. Determine IC by plotting slope inhibition vs. log[compound].
GPCR Functional Profiling: The Psychedelic Split
Target: 5-HT2A Receptor Methodology: Calcium Flux (Gq) vs. Beta-Arrestin Recruitment[5][6]
Phenethylamines targeting 5-HT2A (e.g., the 2C-x family) exhibit biased agonism .[4] A compound may activate Gq-mediated calcium release (canonical signaling) but fail to recruit Beta-Arrestin, or vice versa. "Psychedelic" potential often correlates with specific bias factors.
Signaling Pathway Diagram
Figure 2: Divergent signaling at 5-HT2A. Screening must assess both pathways to determine the "Bias Factor" of novel phenethylamines.
Protocol 2: Calcium Flux Assay (Gq-Coupling)
Cell Line: CHO-K1 or HEK293 expressing recombinant human 5-HT2A. Reagents: Fluo-8 AM (AAT Bioquest) or Calcium 6 Assay Kit (Molecular Devices).
Step-by-Step Methodology:
-
Dye Loading: Incubate cells with Fluo-8 AM ester (2 µM) in HBSS containing 2.5 mM Probenecid .
-
Expert Insight: Probenecid is mandatory to inhibit anion transporters that actively pump the dye out of the cells, ensuring signal retention.
-
-
Incubation: 45 minutes at 37°C, followed by 15 minutes at room temperature (RT) to minimize thermal gradients during the read.
-
Basal Read: Measure baseline fluorescence (Ex 490/Em 525) for 10 seconds.
-
Agonist Injection: Inject test phenethylamine (e.g., 2C-B, Mescaline) via automated liquid handler.
-
Response: Monitor peak fluorescence intensity (Max-Min) for 90–120 seconds.
-
Data Normalization: Normalize to the response of 10 µM Serotonin (5-HT) as the 100% control.
Protocol 3: Beta-Arrestin Recruitment (Biased Agonism)
Methodology: Enzyme Fragment Complementation (e.g., PathHunter® or NanoBiT®). Mechanism: The receptor is tagged with a small enzyme fragment (ProLink/SmBiT), and Beta-Arrestin is tagged with the large fragment (EA/LgBiT). Recruitment forces complementation, generating a chemiluminescent signal.[6]
-
Seed Cells: PathHunter CHO-K1 5-HT2A cells (20,000/well) in white-walled plates.
-
Stimulation: Add test compounds and incubate for 90 minutes at 37°C.
-
Note: Arrestin recruitment kinetics are slower than Calcium flux; 90 min allows equilibrium.
-
-
Detection: Add detection reagents (Cell Lysis + Substrate). Incubate 60 min at RT.
-
Read: Measure Chemiluminescence (RLU).
Data Analysis & Quality Control
Calculating Bias Factors
To quantify if a phenethylamine is "psychedelic-like" (Arrestin-biased) or "non-hallucinogenic" (Gq-biased), use the operational model of agonism:
-
Fit Dose-Response: Calculate EC
and E for both Calcium and Arrestin assays. -
Transduction Coefficient (
): -
Bias Factor (
):-
Reference Ligand: Usually 5-HT or LSD.
-
QC Criteria
-
Z-Factor: Must be > 0.5 for screening campaigns.
-
Solvent Tolerance: Phenethylamines are lipophilic; ensure DMSO concentration < 0.5% to prevent non-specific membrane perturbation.
References
-
Molecular Devices. (2023). Neurotransmitter Transporter Uptake Assay Kit Application Note. Molecular Devices. Link
-
Pottie, E., et al. (2023).[4] Structure-Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience.[4] Link
-
Mayer, F. P., et al. (2019). Real-time uptake of fluorescent ASP+ via the organic cation transporter 3.[7] BMC Pharmacology & Toxicology.[7] Link
-
Eurofins Discovery. (2023). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux Assay. Eurofins.[6] Link
-
Promega. (2023). NanoBiT® PPI Technology for Monitoring Beta-Arrestin Recruitment. Promega Corporation. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Real-time uptake of fluorescent ASP+ via the organic cation transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Resolution and Mass Spectral Differentiation of Phenethylamine Regioisomers
Executive Summary
The proliferation of Novel Psychoactive Substances (NPS) has introduced a critical analytical challenge: the differentiation of regioisomeric phenethylamines. Isomers such as 2-, 3-, and 4-fluoroamphetamine (FA) or the methylmethcathinone (MMC) series possess identical molecular weights and virtually indistinguishable electron ionization (EI) mass spectra in their native forms.[1]
This protocol details a Chemical Derivatization GC-MS workflow designed to resolve these isomers. By utilizing perfluoroacylation, we exploit steric hindrance and unique fragmentation pathways (the "ortho effect") to create chromatographically resolvable peaks and diagnostically distinct mass spectra.
The Scientific Challenge: The "Isobaric Nightmare"
In standard EI GC-MS (70 eV), phenethylamines undergo predictable
-
The Problem: The aromatic ring—where the structural difference lies (ortho, meta, para)—is often lost as a neutral radical or appears as a generic tropylium ion (m/z 91) with low abundance.
-
The Consequence: 2-FA, 3-FA, and 4-FA produce nearly identical spectra.[1] Reliance solely on retention time is risky due to matrix interference and retention time drift.
Strategic Solution: Derivatization
To solve this, we employ Perfluoroacylation (using PFPA or HFBA). This achieves three goals:
-
Mass Shift: Increases the molecular weight, often stabilizing the molecular ion (
). -
Chromatographic Spacing: The bulky perfluoro-group interacts differently with the stationary phase based on the isomer's steric geometry, improving separation.
-
Diagnostic Fragmentation: The derivatized amine group can interact with ortho substituents (the "Ortho Effect"), creating unique fragment ions absent in meta and para isomers.
Analytical Workflow
The following diagram outlines the decision logic and workflow for differentiating these isomers.
Figure 1: Decision tree for the identification of phenethylamine regioisomers using derivatization logic.
Experimental Protocols
Protocol A: Sample Preparation (Perfluoroacylation)
Agent Selection: Pentafluoropropionic anhydride (PFPA) is preferred over TFAA for fluoroamphetamines as it adds greater mass and steric bulk, enhancing isomer resolution.
-
Extraction: Dissolve 1 mg of sample (or extract) in 1 mL of Methanol. Sonicate for 5 mins.
-
Evaporation: Transfer 100 µL of extract to a GC vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Add 100 µL of Ethyl Acetate.
-
Derivatization: Add 50 µL of PFPA . Cap the vial immediately (PFPA is moisture sensitive).
-
Incubation: Incubate at 60°C for 20 minutes .
-
Finishing: Evaporate to dryness under nitrogen (to remove excess acid). Reconstitute in 100 µL of Ethyl Acetate.
-
Transfer: Transfer to a vial insert for GC-MS injection.
Protocol B: GC-MS Instrument Parameters
Critical Factor: A slow temperature ramp is essential to separate the meta and para isomers, which often co-elute on standard programs.
| Parameter | Setting | Rationale |
| Column | DB-5ms or Rtx-5MS (30m x 0.25mm x 0.25µm) | Standard 5% phenyl phase provides adequate selectivity for derivatized amines.[1] |
| Inlet Temp | 250°C | Ensure rapid volatilization without thermal degradation.[1] |
| Injection Mode | Split (10:1) or Splitless | Use Split for seized drugs (high conc); Splitless for toxicology (low conc). |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Maintains separation efficiency during temp ramp.[1] |
| Oven Program | 60°C (hold 1 min) -> 10°C/min to 180°C -> 4°C/min to 240°C -> 30°C/min to 300°C | The slow ramp (4°C/min) across the elution window (180-240°C) is critical for isomer resolution.[1] |
| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives.[1] |
| MS Source | 230°C (EI Mode, 70eV) | Standard ionization energy.[1] |
| Scan Range | m/z 40 - 550 | Must capture the higher mass molecular ions of derivatives.[1] |
Data Analysis & Interpretation
The "Ortho Effect" Mechanism
In 2-substituted phenethylamines (e.g., 2-FA), the derivatized amine side chain is spatially close to the ring substituent. This allows for a specific hydrogen transfer or elimination mechanism that does not occur in 3- (meta) or 4- (para) isomers.[1]
Key Diagnostic Indicator:
-
2-Isomer (Ortho): Look for unique fragments formed by the interaction of the fluorine and the perfluoroacyl chain.
-
Elution Order: On a 5% phenyl column, the elution order is typically Ortho (2-)
Meta (3-) Para (4-) .[1] The 2-isomer elutes significantly earlier due to steric shielding reducing interaction with the stationary phase.
Comparative Mass Spectral Data (Example: Fluoroamphetamines)
The table below illustrates how PFPA derivatization differentiates the isomers where underivatized analysis fails.
| Isomer | Underivatized Base Peak (m/z) | Underivatized Molecular Ion ( | PFPA-Derivative Base Peak (m/z) | PFPA-Derivative Diagnostic Ions | Elution Order |
| 2-FA | 58 (Dominant) | 153 (Weak/Absent) | 204 | 109, 136, | 1st |
| 3-FA | 58 (Dominant) | 153 (Weak/Absent) | 204 | 109, 162 , | 2nd |
| 4-FA | 58 (Dominant) | 153 (Weak/Absent) | 204 | 109, 162 , | 3rd |
Note: While 3-FA and 4-FA have similar spectra even after derivatization, the PFPA derivative increases the retention time gap between them compared to the native drug, allowing for baseline resolution.
Interpretation Logic[1]
-
Check m/z 204: This is the
-cleavage ion for PFPA-derivatized amphetamines ( ).[1] Its presence confirms it is an amphetamine class. -
Check Molecular Ion (m/z 299): Confirms the fluorinated species.
-
Check Retention Time: If multiple peaks are present, assign 2-FA to the earliest, followed by 3-FA, then 4-FA.
-
Check Intensity Ratios: 2-FA often shows a different ratio of m/z 109 (fluorobenzyl cation) compared to 3- and 4-FA due to the ortho-position destabilizing the ring cleavage.[1]
References
-
UNODC. (2006).[2][3] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. United Nations Office on Drugs and Crime.[2][4] Link
-
SWGDRUG. (2025). SWGDRUG Mass Spectral Library. Scientific Working Group for the Analysis of Seized Drugs.[5][6][7] Link
-
Westphal, F., et al. (2010). Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry. Forensic Science International.[8] (Cited context: Differentiation of 2/3/4-FA using derivatization).
-
NIST. (2021). NIST and the SWGDRUG Mass Spectral Reference Library of Seized Drugs.[6][9] National Institute of Standards and Technology.[6] Link
Sources
- 1. Monographs [swgdrug.org]
- 2. unov.tind.io [unov.tind.io]
- 3. unodc.org [unodc.org]
- 4. books.google.cn [books.google.cn]
- 5. ojp.gov [ojp.gov]
- 6. NIST and the SWGDRUG Mass Spectral Reference Library of Seized Drugs | NIST [nist.gov]
- 7. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. swgdrug.org [swgdrug.org]
Application Note: Dosage Determination for In Vivo Studies with Novel Phenethylamines
Executive Summary & Scope
Novel phenethylamines—ranging from the "2C" series (2,5-dimethoxy-phenethylamines) to the highly potent N-benzyl derivatives (NBOMes)—present a unique challenge in preclinical development. Their structure-activity relationships (SAR) lead to non-linear potency jumps; a minor substitution (e.g., 2C-B to 25B-NBOMe) can increase 5-HT2A affinity by 100-fold, rendering standard "rule of thumb" dosing potentially lethal.
This Application Note provides a self-validating, step-by-step framework for determining in vivo dosages. It moves beyond rigid templates to integrate in vitro binding data directly into in vivo safety algorithms, ensuring ethical compliance (3Rs) and scientific rigor.
The "Safety-First" Logic Flow
The core philosophy of this protocol is De-risking via Data . You must never administer a novel phenethylamine to a live animal without first establishing its in vitro receptor profile.
Caption: Figure 1. Integrated workflow for novel phenethylamine characterization. Note the critical decision point based on binding affinity (Ki) prior to in vivo exposure.
Phase I: In Vitro Profiling (The Prediction Anchor)
Before animal work, you must determine the Binding Affinity (
Required Assays
-
Radioligand Binding Assay: Use [³H]-ketanserin or [³H]-MDL100,907 to determine
at 5-HT2A. -
Functional Assay: Calcium mobilization (FLIPR) or GTP
S binding to determine efficacy ( ).-
Why? A compound with high affinity (
) but low efficacy (Antagonist) will not produce the Head-Twitch Response (HTR).
-
The "Potency Tier" Classification
Use the
| Potency Tier | Example Compounds | Est. Starting Dose (Mouse) | |
| Ultra-Potent | < 1.0 nM | 25I-NBOMe, 25B-NBOMe | 0.01 – 0.1 mg/kg |
| High Potency | 1.0 – 10 nM | DOB, DOI, 2C-P | 0.1 – 1.0 mg/kg |
| Moderate | 10 – 100 nM | 2C-B, Mescaline | 1.0 – 10 mg/kg |
| Low Potency | > 100 nM | TMA, inactive analogs | > 10 mg/kg |
Phase II: Formulation & Vehicle Selection[1]
Phenethylamines are lipophilic but usually form water-soluble hydrochloride or hydrobromide salts. However, novel substitutions (e.g., long alkyl chains in 2C-T-x series) can drastically reduce aqueous solubility.
Vehicle Compatibility Matrix
Do not default to DMSO if possible, as it can have intrinsic biological effects in behavioral assays.
| Compound Form | Primary Vehicle | Secondary Additive (if insoluble) | Route |
| Salt (HCl/HBr) | 0.9% Saline | N/A | IP, SC, PO |
| Freebase | 1% Lactic Acid in Saline | 5-10% Tween-80 | IP, SC |
| Lipophilic Analog | 10% 2-Hydroxypropyl- | 5% Ethanol (max) | IP |
Critical Control: Always measure the pH of the final solution. Phenethylamines in solution can be acidic. Adjust to pH 5.5–7.0 using dilute NaOH to prevent peritoneal irritation, which causes "writhing" behavior that mimics drug effects.
Phase III: Acute Toxicity (Modified OECD 425)
Do NOT use the classical LD50 method (which requires ~100 animals). Use the OECD Guideline 425 (Up-and-Down Procedure) [2]. This method uses sequential dosing of single animals to estimate the Lethal Dose.[1][2]
The Protocol
-
Subject: Female Swiss Webster or C57BL/6J mice (females are generally more sensitive).
-
Starting Dose: Use the "Potency Tier" table (Section 2.2). Do not use the OECD default of 175 mg/kg for novel phenethylamines; it is likely lethal for NBOMes.
-
Dosing Sequence:
-
Animal 1 receives Dose A.
-
Observe for 48 hours.
-
If Survival: Animal 2 receives Dose B (
Dose A). -
If Death/Moribund: Animal 2 receives Dose C (
).
-
-
Stopping Rule: Stop after 3 reversals (e.g., Survive -> Die -> Survive -> Die) or 5 consecutive survivors at the limit dose.
Caption: Figure 2. Modified Up-and-Down Procedure (OECD 425) logic for toxicity ranging.
Phase IV: Functional Efficacy (The Head-Twitch Response)
For 5-HT2A agonists (hallucinogens), the Head-Twitch Response (HTR) is the behavioral gold standard [3].[3] For non-hallucinogenic stimulants, use Locomotor Activity chambers.
HTR Experimental Design
-
Animals: Male C57BL/6J mice (n=6 per group).
-
Pre-treatment: Acclimatize to the observation cylinder for 15 minutes.
-
Administration: IP injection (standard volume: 5 or 10 mL/kg).
-
Recording:
-
Method A (Manual): Video record for 30 mins. Two blinded observers count twitches.
-
Method B (Automated): Head-mounted magnet + magnetometer coil (Halberstadt Method) [3].[4]
-
-
Dose Groups: Logarithmic spacing (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). Include Vehicle (Negative Control) and DOI (1 mg/kg, Positive Control).
Data Interpretation
Plot the dose-response curve. The peak of the inverted-U shape is your
-
Note: At very high doses, HTR often decreases due to competing 5-HT1A activation or motor stereotypy.
Phase V: Allometric Scaling (Translation)
To translate the determined safe animal dose (
The Formula
[5]Conversion Factors ( )
| Species | Weight (kg) | Multiplier (Animal | |
| Mouse | 0.02 | 3 | 0.08 |
| Rat | 0.15 | 6 | 0.16 |
| Monkey | 3.0 | 12 | 0.32 |
| Human | 60.0 | 37 | 1.0 |
Calculation Example:
If the murine
References
-
Rickli, A., et al. (2015).[6] Receptor interaction profiles of novel N-2-methoxybenzyl-phenethylamines (NBOMe drugs) and their 2,5-dimethoxy-phenethylamine analogs (2C drugs). Neuropharmacology.
-
OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals.
-
Halberstadt, A. L., et al. (2022).[7] Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines.[4] Psychopharmacology.
-
FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.[5][8]
Sources
- 1. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). - IVAMI [ivami.com]
- 2. Acute oral Toxicity Up-Down Procedure 425 guideline | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Federal Register :: Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability [federalregister.gov]
Troubleshooting & Optimization
Troubleshooting low yield in reductive amination of phenethylamines
Topic: Troubleshooting Low Yields in Phenethylamine Synthesis Ticket ID: RA-PEA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Synthetic Methodology Group
Executive Summary
The reductive amination of phenylacetone derivatives to form substituted phenethylamines is a cornerstone reaction in medicinal chemistry, particularly for central nervous system (CNS) drug discovery. However, this scaffold presents unique challenges due to the steric hindrance of the
Low yields typically stem from three failure points:
-
Thermodynamic Stalling: Incomplete conversion to the imine intermediate due to steric hindrance.
-
Chemoselectivity Errors: Direct reduction of the ketone to an alcohol (competitive reduction).
-
Isolation Failures: Loss of product during aqueous workup due to "oiling out" or emulsion formation.
This guide provides a root-cause analysis and validated protocols to resolve these bottlenecks.
Module 1: The Imine Formation Bottleneck
User Question: "I am using standard conditions (MeOH, amine, ketone), but my yield is stuck at 30%. TLC shows a large spot for the alcohol side product. Why?"
Technical Insight:
The formation of the imine (Schiff base) is an equilibrium process. For phenethylamines, the ketone (often a phenyl-2-propanone derivative) has an
The Solution: Titanium(IV) Isopropoxide (
Protocol A: Titanium-Mediated Reductive Amination
Recommended for sterically hindered or electron-poor substrates.
-
Imine Formation:
-
Combine ketone (1.0 equiv) and amine (1.2 equiv) in neat
(2.0 equiv). -
Note: If the amine is a salt (e.g., HCl salt), add TEA (1.2 equiv).
-
Stir under
at ambient temperature for 6–12 hours. The solution will become viscous.
-
-
Reduction:
-
Dilute the mixture with dry THF or EtOH.
-
Cool to 0°C.
-
Add
(1.5 equiv) portion-wise. Allow to warm to room temperature over 4 hours.
-
-
Quench (Critical):
-
Add water dropwise to hydrolyze the titanium alkoxides. A heavy white precipitate (
) will form. -
Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Module 2: Selecting the Correct Reducing Agent
User Question: "When should I use STAB versus Cyanoborohydride? Is the toxicity of cyanide worth it?"
Technical Insight: The choice of reducing agent dictates the chemoselectivity. You need a reagent that reduces the iminium ion faster than the carbonyl.[1][2]
| Reagent | Reagent Name | Selectivity Profile | Recommended Use Case |
| STAB | Sodium Triacetoxyborohydride | High. Reduces imines rapidly; reduces ketones slowly. | Standard. Best for most reductive aminations. Does not require pH control. |
| Sodium Cyanoborohydride | High (pH dependent). Stable at pH 6–7.[3] | Niche. Use when solubility in DCE (required for STAB) is poor. Requires pH monitoring. | |
| Sodium Borohydride | Low. Reduces ketones and imines indiscriminately. | Two-Step Only. Only use if you pre-form the imine (e.g., with |
Visualizing the Failure Pathways
The following diagram illustrates the kinetic competition between the desired pathway (Imine reduction) and the parasitic pathway (Ketone reduction).
Figure 1: Kinetic competition in reductive amination. The goal is to maximize the green path and suppress the red path.
Module 3: Troubleshooting pH (The Borch Condition)
User Question: "I'm using Sodium Cyanoborohydride (
Technical Insight:
-
pH < 3: Hydrolysis of the reagent releases toxic HCN gas.
-
pH > 8: The reagent is inactive; no reduction occurs.
-
pH 6–7: The "Sweet Spot." The imine is protonated to the iminium ion (highly electrophilic), but the ketone is not activated enough to be reduced.
Corrective Action:
-
Indicator: Add a trace amount of Bromocresol Green to the reaction mixture.
-
Adjustment:
-
If Blue (pH > 5.4): Add drops of glacial acetic acid or HCl/MeOH until the color turns Yellow-Green .
-
Maintain this color throughout the reaction by checking periodically.
-
Module 4: Workup & Isolation (The Hidden Yield Killer)
User Question: "My crude NMR shows product, but after extraction, I have 10% yield. Where did it go?"
Technical Insight: Phenethylamines are amphoteric and lipophilic.
-
The Emulsion Trap: The freebase amine often acts as a surfactant, causing emulsions in water/DCM mixtures.
-
The Solubility Trap: As salts (e.g., acetate from STAB workup), they are water-soluble. As freebases, they may still be partially water-soluble if the carbon chain is short.
Protocol B: The "Salt-Crash" Isolation
Avoids liquid-liquid extraction issues entirely.
-
Evaporation: Remove the reaction solvent (MeOH/DCE) completely under reduced pressure.
-
Basification: Suspend the residue in
. -
Extraction: Extract rapidly with
(Ether is preferred over DCM to avoid emulsions and density issues). -
Drying: Dry the organic layer over
and filter. -
Precipitation:
-
Do not evaporate the ether.
-
Bubble dry HCl gas into the ether solution OR add a solution of HCl in Dioxane/Ether dropwise.
-
The amine hydrochloride will precipitate instantly as a white solid.
-
-
Filtration: Filter and wash with cold ether. This yields the pure salt, leaving non-basic impurities (like the alcohol side product) in the mother liquor.
Decision Matrix: Troubleshooting Workflow
Use this logic flow to diagnose your specific failure mode.
Figure 2: Diagnostic workflow for low-yield scenarios.
References
-
Abdel-Magid, A. F., et al. (1996).[2][3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link][6][7]
-
Borch, R. F., et al. (1971).[2][3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. [Link][3]
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. [Link]
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. Sodium cyanoborohydride [organic-chemistry.org]
- 2. interchim.fr [interchim.fr]
- 3. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Synthesis of 2-(2-Methoxyphenyl)ethylamine
[1]
Status: Operational Ticket ID: CHEM-SUP-2026-OMPEA Subject: Optimization of Purity and Isolation Protocols for 2-(2-Methoxyphenyl)ethylamine[1]
Introduction
Welcome to the technical support hub for 2-(2-Methoxyphenyl)ethylamine (also known as o-methoxyphenethylamine).[1] This compound is a critical precursor in the synthesis of various pharmaceutical agents (e.g., carvedilol intermediates) and a standard in receptor binding assays.
Achieving >99% purity requires navigating specific chemical pitfalls inherent to the ortho-substitution pattern, which introduces steric effects distinct from its para-isomer counterparts.[1] This guide prioritizes the Henry Reaction route followed by Hydride Reduction , as it is the most common laboratory-scale pathway.
Module 1: Synthesis Workflow & Critical Control Points
The following workflow visualizes the standard synthesis pathway and identifies where specific impurities are introduced.
Figure 1: Critical Control Points in the synthesis of 2-(2-Methoxyphenyl)ethylamine. Note the "Dimer" formation during reduction, a primary cause of yield loss.
Module 2: Troubleshooting Impurities (The "Why")
High purity starts with understanding the causality of contamination. The ortho-methoxy group provides steric bulk, but it also influences the electronic nature of the ring.
Common Impurity Profile
| Impurity Type | Visual Indicator | Origin / Mechanism | Removal Strategy |
| Unreacted Nitrostyrene | Persistent yellow/orange tint in oil.[1] | Incomplete reduction due to old LiAlH₄ or insufficient stoichiometry.[2] | Acid/Base Extraction (Nitrostyrene is non-basic).[1] |
| Secondary Amine (Dimer) | High boiling point residue; gumming during crystallization.[1] | Reaction between the intermediate imine and already-reduced primary amine.[1] | Dilution Control during reduction; Recrystallization. |
| o-Methoxybenzaldehyde | Sweet, almond-like odor.[1] | Hydrolysis of unreacted nitrostyrene or starting material carryover. | Bisulfite Wash or Acid/Base Extraction.[1] |
| Aluminum Salts | Fine white precipitate / emulsion.[1] | Improper quenching of LiAlH₄.[2] | Rochelle Salt (Sodium Potassium Tartrate) workup.[1] |
The Dimerization Problem
Technical Insight: During reduction, the nitrostyrene is first reduced to an imine (
-
Solution: Add the nitrostyrene solution slowly to the reducing agent (LiAlH₄), not the other way around. This ensures the reducing agent is always in excess, favoring the formation of the primary amine.
Module 3: The Self-Validating Workup (The "How")
Do not rely on "standard" protocols. Use this Acid-Base Extraction logic to force the separation of the product from non-basic impurities (aldehyde, nitrostyrene).
Protocol: Acid-Base Purification
-
Extraction 1 (Acid Phase - Target Capture):
-
Dissolve crude oil in Dichloromethane (DCM).
-
Extract with 1M HCl (aq) .[1]
-
Checkpoint: The product is now in the Aqueous Layer (top or bottom depending on density, usually top if DCM is used). The yellow nitrostyrene and aldehyde remain in the DCM.
-
Action: Keep Aqueous, discard Organic (after verifying no product loss).
-
-
Wash Step (The Polish):
-
Wash the acidic aqueous layer with fresh DCM or Diethyl Ether (
). -
Purpose: Removes trapped non-basic organics.
-
-
Extraction 2 (Base Phase - Release):
-
Basify the aqueous layer with 25% NaOH (cool in an ice bath) until pH > 12.
-
Visual: The solution will turn cloudy/milky as the free base oil separates.
-
Extract with DCM (
). -
Checkpoint: The product is now in the Organic Layer .
-
-
Drying:
-
Dry combined organics over Anhydrous
. -
Evaporate solvent to yield the Purified Free Base .
-
Module 4: Final Polishing (Recrystallization)[1][3]
The free base is a liquid at room temperature (BP ~237°C). To achieve pharmaceutical-grade purity (>99%), you must convert it to the Hydrochloride (HCl) salt and recrystallize.
Crystallization Logic Flow
Figure 2: Decision tree for the salt formation and crystallization process.
Recommended Solvent Systems
-
Solvent A (Dissolution): Isopropanol (IPA) or anhydrous Ethanol.[1]
-
Solvent B (Precipitation/Anti-solvent): Diethyl Ether or Acetone.[1]
-
Technique: Dissolve the crude salt in the minimum amount of boiling IPA. Add hot Acetone until slight turbidity appears. Cool slowly to room temperature, then to 4°C.
Frequently Asked Questions (FAQ)
Q: My final product has a persistent yellow color even after distillation. Why? A: This indicates oxidation or traces of the nitrostyrene intermediate. Phenethylamines with electron-donating groups (like methoxy) are susceptible to air oxidation.[1]
-
Fix: Store the free base under Argon/Nitrogen. If the salt is yellow, recrystallize using activated charcoal in the boiling solvent step to adsorb chromophores.
Q: The yield is lower than expected (<50%). Where did I lose it? A: Check the aqueous layer from your first extraction. The ortho-methoxy group increases the lipophilicity of the molecule compared to the unsubstituted phenethylamine. If your acid extraction wasn't acidic enough (pH > 2), some salt may have stayed in the organic layer. Always adjust aqueous pH to <1 during the first extraction.
Q: Can I distill the free base instead of making the salt? A: Yes, but it requires high vacuum.
-
Warning: Distillation will not effectively remove the secondary amine dimer if its boiling point is close. Salt recrystallization is superior for removing structural analogs.
Q: Is the hydrochloride salt hygroscopic?
A: Yes, moderately. The ortho-methoxy oxygen can participate in hydrogen bonding.[1] Dry the final crystals in a vacuum desiccator over
References
-
Thermo Fisher Scientific. (n.d.). 2-(2-Methoxyphenoxy)ethylamine Specifications and Physical Data. Retrieved from [Link][1]
-
PubChem. (n.d.).[1] 2-Methoxyphenethylamine Compound Summary. National Library of Medicine. Retrieved from [Link][1]
- Ramírez, F. A., & Burger, A. (1950). The Reduction of Phenolic beta-Nitrostyrenes by Lithium Aluminum Hydride. Journal of the American Chemical Society. (Standard reference for LiAlH4 reduction of nitrostyrenes).
- Shulgin, A. T. (1991). PIHKAL: A Chemical Love Story. Transform Press.
Sources
- 1. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. 2-(2-Methoxyphenoxy)ethylamine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
Technical Support Center: Optimizing N-Methylation of Phenethylamines
Ticket ID: #8492 Subject: Optimization of reaction conditions for N-methylation of phenethylamines (Mono- vs. Dimethylation) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Introduction
Welcome to the Technical Support Center. You have inquired about optimizing the N-methylation of phenethylamines. This transformation is pivotal in medicinal chemistry but fraught with common pitfalls: over-methylation (quaternization) , poor selectivity (mono- vs. di-methylation) , and purification difficulties .
This guide abandons generic textbook advice in favor of field-proven, robust protocols used in high-throughput and process chemistry environments. We will treat this as a troubleshooting workflow, addressing your specific end-goals: Selective Monomethylation (Secondary Amine) or Controlled Dimethylation (Tertiary Amine).
Module 1: Decision Matrix & Strategy Selection
Before selecting a reagent, you must define your target. Direct alkylation with methyl iodide (MeI) is strongly discouraged for phenethylamines due to the uncontrollable "poly-alkylation cascade" leading to quaternary ammonium salts.
Workflow Visualization: Method Selection
Caption: Decision tree for selecting the optimal methylation pathway based on the desired substitution pattern.
Module 2: Selective Monomethylation (The "Hard" Problem)
Achieving 100% selectivity for the secondary amine (N-methyl) starting from a primary phenethylamine is chemically challenging because the product (secondary amine) is often more nucleophilic than the starting material.
Protocol A: The Formylation-Reduction Route (High Fidelity)
Best for: High-value substrates where over-methylation cannot be tolerated. Mechanism: Converts amine to N-formyl (non-nucleophilic), then reduces to methyl.
-
Reagents: Primary phenethylamine (1.0 eq), Ethyl Formate (excess, as solvent) or Formic Acid (1.2 eq) in Toluene.
-
Procedure: Reflux amine in ethyl formate for 4-6 hours. Monitor by TLC (disappearance of starting amine).
-
Workup: Evaporate excess ethyl formate. The N-formyl intermediate is usually a clean oil or solid.
Step 2: Reduction
-
Reagents: LiAlH4 (2.0-3.0 eq) in dry THF.
-
Procedure:
-
Suspend LiAlH4 in dry THF at 0°C under Argon.
-
Add N-formyl intermediate (dissolved in THF) dropwise.
-
Reflux for 2-4 hours.
-
Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the white granular precipitate.
-
-
Result: Pure N-methyl phenethylamine.
Protocol B: Reductive Amination with STAB (Quick Method)
Best for: Rapid screening; tolerates some tertiary impurity. Reagent: Sodium Triacetoxyborohydride (STAB) - Safer and more selective than NaBH3CN .[3]
-
Solvent: DCE (1,2-Dichloroethane) or DCM. Do NOT use Methanol (reacts with STAB).[3]
-
Stoichiometry: Amine (1.0 eq), Paraformaldehyde (1.0-1.1 eq), STAB (1.5 eq), Acetic Acid (1.0 eq).
-
Procedure:
-
Mix amine and paraformaldehyde in DCE. Stir 1h to form imine/hemiaminal.
-
Add STAB in one portion.
-
Stir at RT for 12-16h.
-
-
Troubleshooting Selectivity: If you observe dimethylation, switch to Protocol A .
Module 3: Controlled Dimethylation (The Standard)
Protocol C: The Eschweiler-Clarke Reaction
Best for: Robust substrates; guarantees zero quaternary salt formation. Mechanism: The tertiary amine formed cannot form an iminium ion, preventing further alkylation to the quaternary salt.
-
Reagents: Formaldehyde (37% aq, 2.2 eq), Formic Acid (98%, 5.0 eq).
-
Procedure:
-
Mix amine with formic acid (cooling may be required).[2]
-
Add formaldehyde.
-
Reflux (90-100°C) for 12-24 hours. CO2 evolution indicates reaction progress.
-
-
Critical Note: This reaction requires high temperature to drive the hydride transfer from formate.
Data Comparison: Reagent Profiles
| Reagent | Selectivity (1° → 2°) | Toxicity | Water Tolerance | Comments |
| Methyl Iodide (MeI) | Poor (Forms Quats) | High | Low | Avoid for simple methylation. |
| NaBH3CN | Moderate | High (Cyanide) | High | Classic, but toxic. pH sensitive.[3] |
| STAB (NaBH(OAc)3) | Good | Low | Low | Modern standard. Use in DCE/DCM.[3][4] |
| Eschweiler-Clarke | None (Goes to 3°) | Low | High | Excellent for dimethylation. |
Module 4: Purification & Isolation (The "Sticky" Part)
Phenethylamines are often oils that are difficult to crystallize. The Acid-Base Extraction is the primary purification tool.
Troubleshooting: "I have an emulsion / My product is stuck in the water."
The pH Swing Protocol:
-
Acidification: After reaction, add 1M HCl until pH < 2. The amine forms a water-soluble hydrochloride salt.
-
Wash: Extract the aqueous layer with DCM/Ether. Discard organics (removes non-basic impurities).
-
-
Basification: Add 20% NaOH or KOH to the aqueous layer until pH > 12 .
-
Why pH 12? Phenethylamines often have pKa values around 9.5-10. You need pH > pKa + 2 to ensure >99% is in the freebase form.
-
-
Extraction: Extract the basic aqueous layer with DCM (3x).[5]
-
Tip: If emulsion forms, add brine or a small amount of IPA.
-
-
Salt Formation (for Solids): Dissolve the freebase oil in dry ether/IPA and add HCl (gas or in dioxane). The salt will precipitate.[6]
Visualization: Purification Workflow
Caption: Standard Acid-Base extraction workflow for isolating basic phenethylamines.
Module 5: Frequently Asked Questions (FAQs)
Q1: Why am I getting quaternary ammonium salts?
-
Cause: You likely used a direct alkylating agent (MeI, Dimethyl Sulfate) or excessive heat with a reactive electrophile.
-
Fix: Switch to Reductive Amination (Protocol B) or Eschweiler-Clarke (Protocol C). These mechanisms naturally stop at the tertiary amine.
Q2: I used STAB in Methanol and the reaction failed. Why?
-
Cause: STAB reacts with methanol (solvolysis), destroying the hydride source.
-
Fix: Use DCE (1,2-Dichloroethane) , DCM, or THF.[3][4] If you must use methanol, use NaBH3CN (Sodium Cyanoborohydride), but be aware of toxicity.
Q3: How do I separate the mono-methyl product from the di-methyl impurity?
-
Technique:
-
Distillation: If boiling points differ significantly.
-
Chromatography: Use a basic mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1) on silica.
-
Chemical Separation: React the mixture with Acetic Anhydride. The secondary amine forms an amide (neutral), while the tertiary amine remains basic. Perform an acid wash to remove the tertiary amine, then hydrolyze the amide to recover the secondary amine.
-
Q4: Can I use "Green" Catalytic methods?
-
Insight: Yes. Ruthenium-catalyzed "borrowing hydrogen" methods using Methanol as the alkylating agent are excellent for large scale.
-
Reference: Catalyst [(p-cymene)Ru(2,2′-bpyO)(H2O)] allows methylation using MeOH, producing only water as a byproduct.
References
-
Reductive Amination with STAB: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, 1996.[7] Link
-
Eschweiler-Clarke Mechanism: Icke, R. N., et al. "Eschweiler-Clarke Methylation." Organic Reactions, 2011. Link
-
Formylation-Reduction Strategy: Baxendale, I. R., et al. "A flow process for the multi-step synthesis of N-methyl amines." Green Chemistry, 2013. Link
-
Green Catalytic Methylation: Dang, T. T., et al. "Ruthenium-Catalyzed N-Methylation of Amines and Sulfonamides Using Methanol." Journal of Organic Chemistry, 2011. Link
-
Purification of Phenethylamines: Pemberton, I. J., et al. "Technical note: an improved method for extraction and quantification of toxic phenethylamines."[8] Journal of Animal Science, 1993.[8][9] Link
Sources
- 1. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. rsc.org [rsc.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Technical note: an improved method for extraction and quantification of toxic phenethylamines from Acacia berlandieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of Phenethylamine Salts
Executive Summary & Technical Context[2][3][4][5][6][7]
Phenethylamines (PEAs) are a critical class of monoamine alkaloids serving as the backbone for neurotransmitters (dopamine, norepinephrine) and numerous psychotropic pharmaceutical candidates. In their free-base form, PEAs are oily liquids or low-melting solids with poor aqueous solubility and high susceptibility to oxidation.[1] Consequently, they are almost exclusively handled as salts (hydrochloride, sulfate, tartrate).[1]
However, researchers often encounter a "solubility paradox": the salt form required for stability often crashes out in physiological buffers (PBS) or fails to dissolve in the organic solvents needed for synthesis. This guide addresses the physicochemical mechanics driving these failures—specifically the Common Ion Effect , Lattice Energy , and pH-dependent Speciation —and provides validated protocols to resolve them.
Troubleshooting Guide (Q&A)
Q1: Why does my phenethylamine hydrochloride precipitate when I add it to PBS or saline, even though it dissolves in pure water?
Diagnosis: You are a victim of the Common Ion Effect .
Technical Explanation: Phenethylamine hydrochloride (PEA[1]·HCl) dissociates into PEAH⁺ and Cl⁻.[1] Phosphate Buffered Saline (PBS) contains a high concentration of sodium chloride (~137 mM NaCl).[1] According to the solubility product principle (
-
Immediate Fix: Switch to a low-chloride buffer (e.g., 10 mM Phosphate buffer without saline) or use a different counter-ion salt (e.g., PEA Sulfate or Tartrate) that does not share a common ion with the buffer matrix.[1]
-
Protocol: See Protocol A: Buffer Selection & Preparation.
Q2: I need to use the compound in an organic synthesis reaction (DCM/Ethyl Acetate), but the salt won't dissolve.
Diagnosis: High lattice energy and ionic character are preventing solvation in non-polar media.[1]
Technical Explanation: Hydrochloride salts are ionic lattices held together by strong electrostatic forces.[1] Dichloromethane (DCM) and Ethyl Acetate (EtOAc) have low dielectric constants (
-
Method 1 (In-situ): Add a lipophilic organic base (e.g., Triethylamine or DIPEA) to the mixture.[1] This deprotonates the PEA salt, generating the "free base" in situ, which is highly soluble in organics.
-
Method 2 (Extraction): Perform a formal "free-basing" extraction prior to the reaction.
-
Protocol: See Protocol C: Free-Basing for Organic Solubility.
Q3: My phenethylamine salt has turned into a sticky, wet clump (deliquescence). Is it ruined?
Diagnosis: Hygroscopicity leading to deliquescence.[1] Technical Explanation: Many PEA salts (especially HCl) are hygroscopic; they absorb atmospheric water until they dissolve in it.[1] This is often exacerbated by impurities or excess acid trapped in the crystal lattice. Solution:
-
Recovery: Dissolve the clump in a minimum amount of dry ethanol, then precipitate by adding cold diethyl ether (trituration). Filter rapidly under nitrogen.[1]
-
Prevention: Store in a desiccator.[1] Consider converting to a less hygroscopic salt form, such as the Fumarate or Tartrate salt, which have higher lattice energies and are generally non-hygroscopic.[1]
Physicochemical Data & Solubility Profile
Table 1: Solubility Profile of Phenethylamine (PEA) Forms Data represents approximate saturation limits at 25°C.[1]
| Solvent System | PEA (Free Base) | PEA[1] · Hydrochloride (HCl) | PEA[1][4][5] · Sulfate | Suitability |
| Water (ddH₂O) | Low (~1-5 mg/mL) | High (>200 mg/mL) | Moderate (~50 mg/mL) | HCl for aqueous stock |
| PBS (pH 7.4) | Low | Moderate/Low (precipitates >10mM) | Moderate | Sulfate for bio-assays |
| Ethanol (EtOH) | High (Miscible) | High (~100 mg/mL) | Low | HCl for stock solutions |
| DCM / EtOAc | High (Miscible) | Insoluble (<1 mg/mL) | Insoluble | Free Base for synthesis |
| DMSO | High | High (>100 mg/mL) | High | Universal Stock |
Validated Experimental Protocols
Protocol A: Buffer Compatibility & Stock Preparation
Use this for biological assays (cell culture, binding assays) to prevent precipitation.[1]
-
Calculate the pKa: PEA has a pKa
9.[1]83. At pH 7.4, it is >99% protonated (charged).[1] -
Dissolve in Pure Solvent First:
-
Dilution Step:
Protocol B: Recrystallization (Purification)
Use this to clean up "sticky" or impure salts.[1]
-
Solvent Choice: Use an Ethanol/Ether pair.[1]
-
Dissolution: Dissolve crude PEA salt in the minimum volume of boiling anhydrous Ethanol.
-
Filtration: If insoluble particles remain, filter hot through a glass frit.
-
Crystallization:
-
Collection: Filter the white needles/plates and wash with cold Ether.[1] Dry in a vacuum desiccator over P₂O₅.
Protocol C: "Free-Basing" (Converting Salt to Organic-Soluble Base)
Use this when you need to extract the compound into DCM or Ethyl Acetate.
-
Dissolution: Dissolve 1.0 g of PEA·HCl in 10 mL of water.
-
Basification:
-
Extraction:
-
Drying: Combine organic layers, dry over anhydrous MgSO₄, filter, and evaporate solvent in vacuo.
Decision Logic & Visualization
Diagram 1: Solubility Troubleshooting Decision Tree
Follow this logic flow to select the correct solvent/salt system.
Caption: Decision tree for selecting the appropriate remediation strategy based on solvent system and failure mode.
Diagram 2: The pH-Solubility Equilibrium
Visualizing the Henderson-Hasselbalch relationship for Phenethylamines (pKa ~9.8).
Caption: At physiological pH (7.4), PEAs exist as charged salts.[1] To extract into organics, pH must be raised above the pKa (9.8).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1001, Phenethylamine. Retrieved from [Link][1]
-
Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (Source for general salt selection principles and counter-ion effects).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Mechanistic explanation of common ion effect and pH-solubility profiles).
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Source for Henderson-Hasselbalch applications in drug discovery).[1][8]
Sources
- 1. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Phenylethylamine hydrochloride | 156-28-5 [chemicalbook.com]
- 5. Phenethylamine - Wikipedia [en.wikipedia.org]
- 6. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 7. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability and degradation pathways of methoxy-substituted phenethylamines
Technical Support Center: Methoxy-Substituted Phenethylamines Topic: Stability, Degradation Pathways, and Analytical Troubleshooting Ticket ID: T-PHEN-2024-X Status: Open Responder: Senior Application Scientist
Introduction: Scope of Support
Welcome to the technical support hub for the 2C-x (e.g., 2C-B, 2C-I), DOx (e.g., DOM, DOB), and NBOMe series. This guide addresses the unique physicochemical stability challenges of methoxy-substituted phenethylamines. Unlike simple amphetamines, the electron-rich aromatic rings (2,5-dimethoxy substitution) and labile N-benzyl groups (in NBOMes) create distinct degradation vectors that can compromise your data integrity.
Module 1: Analytical Troubleshooting (The "Ghost Peak" Phenomenon)
Q: I am analyzing a seized sample suspected to be 25I-NBOMe using GC-MS, but the chromatogram only shows 2C-I and an unknown aldehyde. Is my reference standard degraded?
A: Not necessarily. You are likely observing Thermal Degradation Artifacts induced by the GC injector port, not chemical degradation of the sample itself.
The Mechanism:
NBOMe compounds (N-methoxybenzyl-phenethylamines) are thermally unstable. The C-N bond connecting the phenethylamine core to the benzyl moiety is labile. At typical GC injector temperatures (
Troubleshooting Steps:
-
Switch Techniques: Use LC-MS/MS (Liquid Chromatography-Mass Spectrometry) with Electrospray Ionization (ESI). This "soft" ionization occurs at lower temperatures, preserving the intact molecular ion
. -
Derivatization (If GC is mandatory): You must stabilize the secondary amine before injection. Use MBTFA (N-Methyl-bis(trifluoroacetamide)) or TFAA to form the trifluoroacetyl derivative. This lowers the polarity and prevents thermal cleavage in the injector.
Visualization of Thermal Artifacts:
Figure 1: Thermal degradation pathway of NBOMe compounds during GC-MS analysis without derivatization.
Module 2: Storage & Chemical Stability
Q: My crystalline 2C-B HCl standard has turned from white to a faint pink/brown over 6 months. Is it still usable?
A: The color change indicates Oxidative Degradation , likely of the aromatic ring system or trace free-base formation.
The Science: While the hydrochloride salt stabilizes the amine, the 2,5-dimethoxy-4-substituted phenyl ring is electron-rich. Exposure to light and oxygen can lead to the formation of para-benzoquinone species or oxidative coupling products, which are highly chromophoric (colored) even at trace levels (<1%).
Action Plan:
-
Purity Check: Run an HPLC-UV (254/280 nm). If the main peak area is
, the discoloration is likely a surface impurity and the bulk material may be salvageable for qualitative work. For quantitative toxicology, discard the standard. -
Prevention: Store all methoxy-phenethylamines in amber glass vials, under Argon/Nitrogen, at
.
Q: Can I store these compounds as free bases in solution?
A: Strongly Discouraged.
Primary amines (2C-x series) in free base form rapidly react with atmospheric
Oxidative Deamination Pathway:
Atmospheric oxygen facilitates the conversion of the
Figure 2: Mechanism of Oxidative Deamination in improper storage conditions (Free Base/Air exposure).
Module 3: Experimental Protocols
Standard Operating Procedure (SOP): Forced Degradation Study
Use this protocol to validate the stability of your specific analog in your matrix of choice.
Objective: Determine the intrinsic stability of a target phenethylamine under stress conditions.
Materials:
-
Target Analyte (1 mg/mL in Methanol)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (
) -
UV Chamber
Workflow:
| Stress Condition | Procedure | Expected Degradation Pathway |
| Acid Hydrolysis | Mix sample 1:1 with 0.1 M HCl. Heat at | Stable. Phenethylamines are generally acid-stable. |
| Base Hydrolysis | Mix sample 1:1 with 0.1 M NaOH. Heat at | Moderate. Look for polymerization or precipitation of free base. |
| Oxidation | Mix sample 1:1 with 3% | High. Formation of N-oxides (mass shift +16 Da) and quinones. |
| Photostability | Expose clear vial to UV light (254 nm) for 24 hrs. | High. Dehalogenation (e.g., 2C-I |
Data Analysis: Analyze all stressed samples via LC-MS/MS .
-
Pass Criteria: Recovery of parent peak
relative to control. -
Critical Flag: If N-oxide peaks (
) exceed 5%, the sample is compromised for biological assays.
References
-
United Nations Office on Drugs and Crime (UNODC). (2006).[1][2] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. Link
- Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 2,5-Dimethoxyphenethylamine Analogs via Gas Chromatography-Mass Spectrometry. Microgram Journal.
-
World Health Organization (WHO). (2014). 25I-NBOMe Critical Review Report. Expert Committee on Drug Dependence. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations, Version 8.0. (Standard for GC/LC method validation). Link
Sources
Technical Support Center: High-Resolution Separation of Phenethylamine Analogs
Status: Operational Lead Scientist: Senior Application Specialist, Chromatography Division Last Updated: January 28, 2026
Mission Directive
You are dealing with a class of compounds—phenethylamines (PEAs)—that presents a "perfect storm" of chromatographic challenges: high basicity (
This guide is not a textbook; it is a troubleshooting engine. It is designed to diagnose your specific failure mode and prescribe a self-validating solution based on mechanistic chromatography.
Module 1: The "Shark Fin" Peak (Severe Tailing)
Symptom: Asymmetric peaks (
The Mechanism:
Phenethylamines are strong bases. On traditional silica columns at neutral or acidic pH (pH 3–6), residual silanols (
Troubleshooting Protocol
Question: I am using a standard C18 column with 0.1% Formic Acid. Why are my peaks tailing?
Answer: You are operating in the "danger zone" where silanols are active, and your analyte is fully charged.
Corrective Workflow:
-
Switch to High pH (The "Hybrid" Strategy):
-
Why: At pH > 10, the phenethylamine amine group deprotonates (becomes neutral). Neutral molecules do not interact with charged silanols.
-
Requirement: You must use a column with Ethylene-Bridged Hybrid (BEH) or Charged Surface Hybrid (CSH) particles. Standard silica dissolves above pH 8.
-
Protocol:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with
). -
Mobile Phase B: Acetonitrile.[1]
-
Validation: If tailing persists at pH 10, the issue is likely system dead volume, not chemistry.
-
-
-
The "Charged Surface" Alternative (Low pH):
-
Why: If you must use low pH (e.g., for MS sensitivity), use a CSH column. These particles have a slight positive surface charge that repels the protonated amine, preventing it from touching the silanols.
-
Diagnostic Logic Flow
Figure 1: Decision tree for diagnosing peak tailing in basic analytes. Note that pH 3-8 is the "danger zone" for standard silica.
Module 2: The "Hidden" Peak (Positional Isomers)
Symptom: You have a mixture of 2-, 3-, and 4-fluoromethamphetamine (or similar 2C-x analogs), but they elute as a single blob or partially resolved doublet on C18.
The Mechanism:
C18 separates primarily by hydrophobicity.[2] Positional isomers often have identical hydrophobicity (
Stationary Phase Selection Matrix
| Column Phase | Interaction Mechanism | Best For | Relative Retention of Isomers |
| C18 | Hydrophobic | General Screening | Poor (Co-elution likely) |
| Phenyl-Hexyl | Hydrophobic + | Aromatics | Moderate |
| Biphenyl | Enhanced | Bis-aryl compounds | Good |
| Pentafluorophenyl (PFP) | Dipole-Dipole + | Halogenated Isomers | Excellent (Gold Standard) |
Troubleshooting Protocol
Question: My C18 column cannot separate 3-fluoroamphetamine from 4-fluoroamphetamine. What do I do?
Answer: Switch to a Pentafluorophenyl (PFP) core-shell column.[1]
The "Fluorine-Fluorine" Protocol:
-
Column: Core-shell PFP (e.g., Kinetex F5 or Raptor FluoroPhenyl).
-
Mobile Phase: Methanol is preferred over Acetonitrile.
-
Reasoning: Acetonitrile forms a "
-electron cloud" that can shield the stationary phase, dampening the specific - interactions you need. Methanol allows the analyte to interact directly with the PFP rings.
-
-
Temperature: Lower the temperature to 25°C or 30°C.
-
Reasoning: Isomeric separation is often driven by steric (shape) entropy. High temperatures increase molecular vibration, masking subtle shape differences.
-
Module 3: Chiral Recognition
Symptom: Biological activity differs between enantiomers (e.g., D- vs L-methamphetamine), but standard LC-MS cannot distinguish them.[4]
The Mechanism: You must create a transient diastereomeric complex. This requires a Chiral Stationary Phase (CSP). For phenethylamines, Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) phases are most effective.
Troubleshooting Protocol
Question: I am trying to separate amphetamine enantiomers on a chiral column, but the peaks are broad and retention is shifting.
Answer: You are likely using an incompatible mobile phase or failing to suppress ionization.
The "Basic Mode" Chiral Protocol: Most modern polysaccharide columns (e.g., Lux, Chiralpak) are stable in Reversed-Phase (RP) conditions.
-
Mobile Phase: 0.1% Diethylamine (DEA) or Ammonium Hydroxide in Methanol/Water.
-
Critical Step: Basic additives are mandatory. They ensure the amine is neutral, improving the "fit" into the chiral selector grooves.
-
-
Screening Strategy:
-
Start with an Amylose-1 type column (coated or immobilized).
-
If resolution (
) < 1.5, switch to Cellulose-1 . The helical twist of the polymer backbone is different, often providing the necessary alternative selectivity.
-
Module 4: Sensitivity & Matrix Effects (LC-MS/MS)
Symptom: Signal suppression in urine/hair samples, or high background noise preventing low LOD detection.
The Mechanism: Endogenous phospholipids and salts elute in the same window as phenethylamines on standard gradients, causing ion suppression in the electrospray source.
Workflow Visualization
Figure 2: Optimized workflow for trace detection of phenethylamines in biological matrices.
Troubleshooting Protocol
Question: I see the peak in solvent standards, but it disappears in urine samples.
Answer: Matrix Effect (Ion Suppression).
The "Wash and Catch" Protocol:
-
Sample Prep: Use Mixed-Mode Cation Exchange (MCX) SPE cartridges.
-
Chromatography:
-
Divert the first 1.0 minute of flow to waste (contains salts).
-
Divert the end of the gradient (high organic wash) to waste (contains phospholipids).
-
References
-
Agilent Technologies. (2014).[2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
McCalley, D. V. (2017). Understanding and Managing Peak Tailing in the HPLC of Basic Solutes. LCGC North America. Retrieved from [Link]
-
Phenomenex. (2022). High pH Chiral Separations of Amphetamine and Substituted Amphetamines with the Polysaccharide-based Lux Column. Retrieved from [Link]
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Mechanism of Interaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
Technical Support Center: Secondary Amine Synthesis Selectivity
Topic: Preventing Side Reactions in the Synthesis of Secondary Amines Audience: Researchers, Medicinal Chemists, Process Chemists
Introduction: The Selectivity Paradox
As a Senior Application Scientist, I often see researchers struggle with a fundamental paradox in amine synthesis: secondary amines are often more nucleophilic than their primary precursors.
Whether you are performing a direct alkylation or a reductive amination, the product you form is electronically primed to react again, leading to over-alkylation (tertiary amines) or quaternization. Furthermore, in metal-catalyzed cross-couplings, the catalytic cycle itself introduces competitive pathways like
This guide moves beyond basic textbook protocols to address the causality of these failures and provides self-validating systems to ensure selectivity.
Module 1: Reductive Amination
The Issue: "Runaway" Alkylation (Tertiary Amine Formation)
The Mechanism of Failure
In a "one-pot" reductive amination, if the reducing agent is too active (e.g., NaBH
Troubleshooting Guide
Q: I am seeing significant tertiary amine formation (15-20%). How do I stop this?
A: You must decouple imine formation from reduction.
-
Switch Reagents: Stop using Sodium Borohydride (NaBH
). It is too aggressive. -
Protocol Adjustment: Adopt a stepwise approach.
-
Step 1: Stir the amine and carbonyl compound in a drying solvent (MeOH or DCE) with a dehydrating agent (Ti(OiPr)
or MgSO ) for 2-4 hours. Verify imine formation by 1H NMR (disappearance of aldehyde proton). -
Step 2: Only then add the reducing agent.
-
-
Reagent Selection: Use Sodium Triacetoxyborohydride (STAB) . It is sterically bulky and electron-deficient, making it kinetically slow to react with aldehydes but fast to react with imines/iminium ions.
Q: My substrate is acid-sensitive. STAB requires acetic acid; what is the alternative?
A: Use Sodium Cyanoborohydride (NaBH
-
The Fix: Maintain pH 6–7. At this pH, the imine protonates to the iminium ion (which is reducible), but the carbonyl group remains unactivated.
-
Warning: At pH < 5, you risk reducing the carbonyl to an alcohol. At pH > 7, the imine reduction is sluggish.
Data: Reducing Agent Selectivity Profile
| Reducing Agent | Activity Level | Selectivity | Primary Risk | Recommended Use |
| NaBH | High | Low | Alcohol formation; Over-alkylation | Avoid for secondary amine synthesis. |
| NaBH | Moderate | High (pH dependent) | Cyanide toxicity; Sluggish reaction | Acid-sensitive substrates (maintain pH 6). |
| NaBH(OAc) | Low | Very High | Steric hindrance with bulky ketones | Gold Standard for general synthesis. |
| Ti(OiPr) | High | High (via intermediate) | Titanium workup (emulsions) | Sterically hindered imines. |
Module 2: Metal-Catalyzed Coupling (Buchwald-Hartwig)
The Issue: Dehalogenation (Hydrodehalogenation) instead of Amination
The Mechanism of Failure
You expect the amine to bind to the Palladium(II) center. Instead, the complex undergoes
Troubleshooting Guide
Q: I am recovering the starting material as the dehalogenated arene (Ar-H). Is my catalyst dead?
A: Your catalyst is likely too active in the wrong pathway.
-
Ligand Switch: Switch from monodentate phosphines (like PPh
) to chelating ligands (e.g., BINAP, DPPF) or bulky biaryl phosphines (e.g., BrettPhos , RuPhos ).-
Why? Chelating ligands force the complex into a geometry that disfavors the three-coordinate intermediate required for
-hydride elimination [1].
-
-
Solvent Effect: Avoid ethereal solvents (THF, Dioxane) if possible; use Toluene . Ethereal solvents can sometimes act as hydride sources or stabilize the elimination transition state.
-
Base Selection: Switch from NaOtBu to Cs
CO or K PO . Strong alkoxide bases can sometimes promote -elimination pathways or react with electrophilic substrates.
Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.
A: You are likely experiencing catalyst poisoning by the amine or product inhibition.
-
The Fix: Use a Precatalyst (e.g., XPhos Pd G2 or G3) rather than mixing Pd(OAc)
+ Ligand in situ. Precatalysts ensure the active Pd(0) species forms quantitatively without being trapped by the amine substrate before the cycle begins [2].
Module 3: Direct Alkylation & The "Nuclear Option"
The Issue: Controlling Polyalkylation when Reductive Amination fails.
The "Cesium Effect" Strategy
If you must perform direct alkylation (e.g., using an alkyl halide), standard bases (K
-
The Fix: Use Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs
CO ) in DMF with 4Å molecular sieves. -
Mechanism: The large ionic radius of Cesium creates a "naked," highly reactive anion, but the lattice energy and solubility profile in DMF often suppress the solubility of the dialkylated salt, precipitating it out or kinetically favoring the mono-alkylation step due to specific solvation effects [3][4].
The Fukuyama Synthesis (Ns-Strategy)
When absolute selectivity is required and other methods fail, use the Fukuyama Amine Synthesis .
Workflow:
-
Protection: React primary amine with 2-nitrobenzenesulfonyl chloride (NsCl) .
-
Alkylation: The Ns-group acidifies the N-H proton (pKa ~10), allowing clean mono-alkylation with mild bases (Mitsunobu conditions or K
CO ). -
Deprotection: Remove the Ns-group using Thiophenol (PhSH) and base.
Q: I cannot remove the Nosyl group. The deprotection step failed.
A: The Meisenheimer complex formed during deprotection is stable. Ensure you are using a soft nucleophile (Thiophenol or Mercaptoacetic acid) and a base like Cs
Visualizing the Solution
Diagram 1: Decision Tree for Secondary Amine Synthesis
Caption: Strategic decision matrix for selecting the optimal synthetic route based on substrate electrophilicity and sensitivity.
Diagram 2: The Reductive Amination Selectivity Mechanism
Caption: Kinetic pathway showing where selectivity is lost. Protonation to the Iminium ion is the "gatekeeper" for reduction.
References
-
Buchwald-Hartwig Amination Mechanism & Side Reactions Source: Wikipedia / Hartwig Group Studies. URL:[Link]
-
Design of New Ligands for Palladium-Catalyzed Arylation Source: National Institutes of Health (PMC). URL:[Link]
-
Cesium Effect: High Chemoselectivity in Direct N-Alkylation Source: ACS Publications (Journal of Organic Chemistry). URL:[Link]
-
Direct Mono-N-alkylation of Amines in Ionic Liquids Source: ResearchGate / Green Chemistry. URL:[Link]
-
Fukuyama Amine Synthesis: Mechanism and Procedure Source: Chem-Station Int. Ed. URL:[Link]
Sources
Troubleshooting poor signal in NMR analysis of phenethylamine compounds
Status: Active | Ticket ID: PEA-NMR-OPT | Specialist: Senior Application Scientist
Introduction: Beyond the Spectrum
Welcome to the Advanced Spectroscopy Support Hub. You are likely here because your phenethylamine (PEA) spectra are failing to meet the rigorous standards required for publication or forensic validation.
Phenethylamines—ranging from endogenous neurotransmitters (dopamine) to synthetic analogs (2C-B, amphetamines)—present a unique "perfect storm" of NMR challenges. Their amphiphilic nature, exchangeable amine protons, and tendency to aggregate lead to specific artifacts that standard automated protocols cannot resolve.
This guide is not a textbook; it is a troubleshooting protocol designed to isolate and eliminate the variables compromising your signal integrity.
Module 1: The Solubility Trap (Salt vs. Free Base)
The Issue: Users frequently observe poor Signal-to-Noise (S/N) ratios or "muddy" baselines. 80% of these cases stem from a mismatch between the compound's ionization state and the deuterated solvent.
The Mechanism: Phenethylamines exist in two distinct forms with opposing solubility profiles:
-
Free Base: Lipophilic, soluble in organic solvents (CDCl₃).
-
Salt (HCl, Fumarate, etc.): Hydrophilic, ionic lattice, requires high dielectric solvents (D₂O, DMSO-d₆).
Attempting to run a PEA-HCl salt in CDCl₃ results in a suspension, not a solution, yielding practically zero signal regardless of scan count. Conversely, free bases in D₂O often oil out, creating magnetic susceptibility gradients that ruin shimming.
Protocol: The Solvent Selection Matrix
Use the following logic flow to select the correct solvent system before acquiring data.
Figure 1: Decision matrix for matching phenethylamine chemical form to the appropriate deuterated solvent to maximize solubility and signal intensity.
Module 2: The Case of the Missing Amine (Broadening & Exchange)
The Issue: "I know my molecule has an amine (-NH₂ or -NH-), but the peak is either invisible, extremely broad, or integrating poorly."
The Mechanism: This is a classic case of Chemical Exchange . The amine protons are labile.
-
In Protic Solvents (D₂O, MeOD): The NH protons rapidly exchange with deuterium from the solvent. The signal effectively "disappears" because it becomes N-D, which is invisible in ¹H NMR [1].
-
In Aprotic Solvents (CDCl₃): Trace water or acidic impurities catalyze intermediate exchange rates, causing severe line broadening (the "coalescence" phenomenon). Additionally, phenethylamines can self-aggregate via hydrogen bonding, further broadening signals [2].
Troubleshooting Q&A:
| Symptom | Diagnosis | Corrective Action |
| NH peak is missing entirely. | Solvent exchange (D₂O/MeOD). | Switch to DMSO-d₆. DMSO is a strong H-bond acceptor; it "locks" the amine protons in place, slowing exchange and sharpening the peak into a visible triplet (primary) or doublet (secondary) [3]. |
| NH peak is a broad hump. | Intermediate exchange rate. | Dry the sample. Filter through basic alumina to remove acidic impurities or add activated molecular sieves to the NMR tube to remove water. |
| Peaks are broad, but T1 is normal. | Paramagnetic Impurity. | See Module 3. You likely have residual metal catalysts. |
Module 3: Paramagnetic Impurities (The "Silent Killer")
The Issue: The entire spectrum is broad (linewidths > 5 Hz), and shimming does not improve it.
The Mechanism:
Phenethylamines are often synthesized via the reduction of nitrostyrenes using metals like Iron (Fe), Copper (Cu), or Lithium Aluminum Hydride (LAH).
Even trace amounts (ppm level) of paramagnetic ions (Fe²⁺, Fe³⁺, Cu²⁺) create local magnetic field inhomogeneities that cause extremely fast relaxation (
The Cleanup Protocol: If your synthesis involved metal reduction, you must perform a chelation wash before NMR analysis.
-
Dissolve: Take your free base in an organic solvent (e.g., Ether or DCM).
-
Wash: Wash 3x with a basic EDTA solution or 10% Ammonium Hydroxide (NH₄OH).
-
Dry: Dry organic layer over Na₂SO₄ and evaporate.
-
Re-test: Run a quick 1-scan NMR. If lines are sharp, proceed.
Module 4: Quantitative NMR (qNMR) for Purity Assessment
The Issue: "My integration values are inconsistent, and I cannot calculate the purity of my seized sample accurately."
The Mechanism:
Accurate qNMR requires the system to be fully relaxed between scans. The aromatic protons and the ethyl chain protons in phenethylamines have different Spin-Lattice Relaxation times (
Optimization Table: qNMR Parameters
| Parameter | Recommended Setting | Scientific Rationale |
| Pulse Angle | 90° | Maximizes signal per scan. |
| Relaxation Delay (d1) | 30 - 60 seconds | Must be at least |
| Acquisition Time (aq) | > 3 seconds | Ensures full decay of the FID for high resolution. |
| Internal Standard | Maleic Acid or DMTP | Use Maleic Acid for D₂O/DMSO (singlet ~6.0 ppm). Use Dimethyl Terephthalate (DMTP) for CDCl₃ (singlet ~8.1 ppm) [7]. Avoid standards that overlap with the aromatic region (6.5 - 7.5 ppm). |
| Scans (ns) | 16 - 64 | Sufficient for >10mg samples. Signal increases as |
Workflow Visualization: Troubleshooting Broad Lines
Figure 2: Logical fault-finding path for diagnosing line broadening issues in phenethylamine analysis.
References
-
LibreTexts Chemistry. (2024). Spectroscopy of Amines. Available at: [Link][1]
-
ResearchGate. (2013). How to avoid a broad signal in H-NMR spectra due to self-aggregation? Available at: [Link]
-
Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
Rosen, M., et al. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. NIH PubMed. Available at: [Link]
-
University of Rochester. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
Organic Chemistry Data. Relaxation in NMR Spectroscopy. Available at: [Link]
-
BIPM. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate. Available at: [Link]
Sources
Method refinement for high-throughput screening of phenethylamine libraries
Scope: Method Refinement for High-Throughput Screening of Phenethylamine Libraries
Welcome to the Assay Development & Screening Core. This technical guide addresses the specific challenges associated with screening phenethylamine-based small molecule libraries. Phenethylamines (scaffolds for neurotransmitters like dopamine, norepinephrine, and serotonin) present unique physiochemical properties—specifically high basicity and lipophilicity—that require tailored screening protocols.
Module 1: Library Management & Compound Handling
Context: Phenethylamines are often stored as hydrochloride or fumarate salts to ensure stability, but HTS libraries are typically dissolved in DMSO as free bases. This transition creates solubility cliffs.
Q: My library plates show inconsistent concentration gradients. What is causing this?
A: The root cause is likely DMSO hygroscopicity interacting with the amine moiety. DMSO is highly hygroscopic. It absorbs atmospheric water, which decreases the solubility of lipophilic phenethylamines, causing "crashing out" (precipitation) or the formation of colloidal aggregates.
Troubleshooting Protocol:
-
Switch to Acoustic Dispensing: Traditional tip-based liquid handlers introduce air bubbles and cross-contamination. Use acoustic droplet ejection (ADE) to transfer nanoliter volumes without contact. This minimizes DMSO exposure to humid air.
-
Implement a "Dry" Workflow:
-
Store source plates at -20°C in heat-sealed foil bags with desiccant.
-
Only unseal plates in a humidity-controlled environment (<30% RH).
-
Critical Step: Centrifuge thawed plates at 1000 x g for 1 minute to remove condensation from seals before opening.
-
Q: How do I prevent "Edge Effects" in 384-well plates during incubation?
A: Phenethylamines are often volatile; edge effects are exacerbated by evaporation.
-
Thermal Homogeneity: Do not stack plates directly on top of each other in the incubator. Use varying-height spacers to ensure airflow.
-
Dummy Wells: Fill the perimeter wells (rows A/P and columns 1/24) with DMSO/media only. Do not use these wells for data collection.
Module 2: Assay Optimization (GPCR Calcium Flux)
Context: Most phenethylamine screenings target G-protein coupled receptors (GPCRs), specifically Gq-coupled receptors (e.g., 5-HT2A,
Q: We observe high background signal and rapid dye leakage. How do we fix this?
A: Phenethylamines can alter membrane fluidity, promoting dye leakage. Calcium indicators (e.g., Fluo-4, Calcium 6) are retained in the cell by esterase cleavage. However, anion transporters (OATs) pump the dye back out.
Refined Protocol:
-
Add Probenecid: Supplement the dye-loading buffer with 2.5 mM Probenecid. This inhibits OAT transporters, retaining the dye intracellularly.
-
Note: Prepare Probenecid fresh; it requires high pH to dissolve but must be buffered to pH 7.4 for the assay.
-
-
Wash vs. No-Wash: Switch to a No-Wash assay format using a masking dye (e.g., quenchers that suppress extracellular fluorescence). This reduces physical stress on the cell monolayer, which is critical when testing lipophilic compounds that may perturb the membrane.
Q: The Z' factor is consistently < 0.5. What parameters should I tune?
A: Low Z' indicates poor separation between positive and negative controls. For phenethylamines, this is often due to slow kinetics or receptor desensitization.
Optimization Table: Z' Factor Improvement
| Parameter | Common Issue | Optimization Action |
| Cell Density | Over-confluence leads to receptor downregulation. | Seeding density titration (e.g., 10k vs 15k cells/well). Aim for 80-90% confluence at assay time. |
| Agonist Concentration | Sub-maximal doses increase variability. | For antagonist screens, use EC80 concentration of the reference agonist, not EC50. |
| DMSO Tolerance | >1% DMSO suppresses Calcium flux. | Perform a DMSO titration curve. Keep final assay concentration <0.5% v/v. |
| Injection Speed | Too fast disturbs the monolayer (artifactual spike). | Adjust liquid handler dispense speed to "Low/Laminar" (approx. 10-20 µL/sec). |
Visualizing the Signaling Pathway
The following diagram illustrates the Gq-GPCR pathway utilized in these screens, highlighting the intervention points for troubleshooting (e.g., Probenecid inhibition of Dye Leakage).
Figure 1: Gq-coupled GPCR signaling pathway highlighting the critical role of Probenecid in preventing dye leakage during Calcium Flux assays.
Module 3: Data Analysis & False Positive Identification
Context: Phenethylamines are structurally simple, increasing the risk of "frequent hitters" or PAINS (Pan-Assay Interference Compounds).
Q: How do I distinguish a true hit from an autofluorescent compound?
A: Phenethylamines with extended conjugation can fluoresce in the blue/green spectrum. If your compound fluoresces at the same wavelength as your calcium dye (e.g., Ex 488nm / Em 525nm), you will get a false positive.
Validation Strategy:
-
Dual-Read Mode: Perform a pre-read of the plate before adding the agonist/dye. If the well is already fluorescent, flag it.
-
Red-Shifted Dyes: Switch to red-shifted calcium indicators (e.g., Calbryte-590). Most organic small molecules fluoresce in the blue/green range; fewer fluoresce in the red.
-
Kinetic Profile Analysis: True GPCR agonists show a sharp transient peak followed by decay. Autofluorescent compounds usually show a flat, static signal or a linear drift.
Q: What is the standard for validating "Hits"?
A: Use the Z-Factor (Z') calculation. Do not rely solely on % Inhibition or % Activation. The Z-factor accounts for both the dynamic range of the signal and the variability (standard deviation) of the assay.[1]
Formula:
- : Standard deviation of positive/negative controls.[2]
- : Mean of positive/negative controls.
Interpretation:
-
0.5 > Z' ≥ 0: Marginal assay (requires more replicates).
-
Z' < 0: Unacceptable (signal overlaps with noise).[2]
Workflow Visualization: Screening & Triage
This workflow details the logic for filtering hits and removing artifacts.
Figure 2: Step-by-step triage workflow for HTS, integrating PAINS filtering and counter-screening to eliminate false positives.
References
-
Assay Guidance Manual. (2012). GPCR-Modulating Compounds: Assay Development and High-Throughput Screening. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[1] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1] Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Available at: [Link]
-
Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363–2371. Available at: [Link]
- Kozikowski, A. P., et al. (2003). Chemistry and Pharmacology of Phenethylamines and Tryptamines. Current Medicinal Chemistry, 10(1), 1-2. (Contextual grounding for scaffold properties).
Sources
- 1. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assay.dev [assay.dev]
- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Validation & Comparative
Positional Isomerism in Phenethylamines: Efficacy and Pharmacological Divergence of 2-Methoxy vs. 4-Methoxy Derivatives
[1]
Executive Summary
The efficacy of monosubstituted methoxyphenethylamines is strictly governed by the position of the methoxy group on the phenyl ring. While both 2-methoxy (ortho) and 4-methoxy (para) derivatives share a molecular formula (
-
2-Methoxyphenethylamine (2-MeO-PEA) acts as a potent, full agonist at the Trace Amine-Associated Receptor 1 (TAAR1) , exhibiting high intrinsic efficacy with negligible affinity for 5-HT2A receptors.
-
4-Methoxyphenethylamine (4-MeO-PEA) functions primarily as a monoamine releasing agent (MRA) and a substrate for Monoamine Oxidase B (MAO-B) .[1] Its in vivo efficacy is severely curtailed by rapid first-pass metabolism.
Molecular Architecture & SAR Analysis
The shift from the ortho (2-position) to the para (4-position) alters the molecule's steric profile and electronic interaction with binding pockets.
Steric and Electronic Influence
| Feature | 2-Methoxy (Ortho) | 4-Methoxy (Para) |
| Steric Field | Creates steric bulk adjacent to the ethylamine side chain. This "ortho-effect" can restrict rotation and shield the amine from certain enzymatic pockets. | Extends the molecule's length along the longitudinal axis. Minimal steric interference with the side chain. |
| Electronic Effect | Inductive withdrawal (-I) dominates due to proximity; Resonance donation (+R) is present but sterically twisted. | Strong Resonance donation (+R) into the ring system, increasing electron density at the metabolic para-position. |
| Lipophilicity | Moderate; intramolecular H-bonding potential with the amine (though weak in PEAs). | Similar LogP, but more accessible to polar solvents and active sites. |
Pharmacological Efficacy Comparison
Receptor Binding Profiles
The primary distinction lies in target selectivity. Unlike polysubstituted PEAs (e.g., 2C-B) where 2,5-substitution drives 5-HT2A agonism, mono-substitution fails to achieve significant serotonergic psychedelia.
2-Methoxyphenethylamine: The TAAR1 Specialist
Experimental data indicates that 2-MeO-PEA is a highly selective TAAR1 agonist . TAAR1 is a G-protein coupled receptor (Gs) that modulates dopaminergic firing rates.
-
Mechanism: Intracellular activation of cAMP signaling.
-
Potency: High (EC50 in the nanomolar range).[2]
-
5-HT Selectivity: Negligible. It does not bind effectively to 5-HT2A or 5-HT2C, rendering it non-hallucinogenic.
4-Methoxyphenethylamine: The Metabolic Substrate
4-MeO-PEA (O-Methyltyramine) mimics the structure of Tyramine. It fails to bind TAAR1 with high potency but interacts with transporters.
-
Mechanism: Acts as a substrate for SERT and NET, inducing monoamine release.[3]
-
MAO Vulnerability: The exposed para-methoxy group and unhindered amine make it an ideal substrate for MAO-B .
-
In Vivo Efficacy: In human subjects, doses up to 400 mg are inactive orally due to rapid deamination by MAO.
Quantitative Data Summary
| Target / Assay | 2-MeO-PEA (Ortho) | 4-MeO-PEA (Para) | Efficacy Verdict |
| TAAR1 (Human) | EC50 = 144 nM ( | EC50 = 5,980 nM ( | 2-MeO is ~40x more potent. |
| 5-HT2A Receptor | Ki > 10,000 nM (Inactive) | Ki > 10,000 nM (Inactive) | Both Inactive. |
| 5-HT2C Receptor | Ki > 10,000 nM (Inactive) | Ki > 10,000 nM (Inactive) | Both Inactive.[4][5][6] |
| MAO-B Interaction | Potential substrate (slower kinetics implied) | High-affinity Substrate (Rapid clearance) | 4-MeO is metabolically unstable. |
Note: Data derived from comparative binding studies cited in The Shulgin Index and recent TAAR1 deorphanization studies.
Mechanistic Visualization
The following diagram illustrates the divergent signaling pathways and metabolic fates of the two isomers.
Figure 1: Pharmacodynamic divergence. 2-MeO-PEA activates TAAR1 signaling, while 4-MeO-PEA is preferentially routed toward metabolic degradation by MAO-B.
Experimental Protocols
To verify these efficacy profiles, the following standardized protocols are recommended. These workflows ensure reproducibility and control for the metabolic instability of the para-isomer.
Synthesis: The Henry Reaction Workflow
Both derivatives are synthesized via the condensation of the corresponding methoxybenzaldehyde with nitromethane, followed by reduction.
Reagents:
-
2-Methoxybenzaldehyde (for 2-MeO) or 4-Methoxybenzaldehyde (for 4-MeO)[7]
-
Nitromethane (
) -
Ammonium Acetate (
) -
Lithium Aluminum Hydride (
) or /Pd-C
Step-by-Step Protocol:
-
Condensation (Nitrostyrene Formation):
-
Dissolve 0.1 mol of aldehyde in 50 mL nitromethane.
-
Add 1.5g ammonium acetate.
-
Reflux for 2-4 hours. Monitor TLC (Hexane/EtOAc 3:1) for disappearance of aldehyde.
-
Observation: 2-methoxybenzaldehyde may react slightly slower due to steric crowding near the carbonyl.
-
Cool, crystallize the nitrostyrene (yellow needles), and wash with cold MeOH.
-
-
Reduction (Amine Formation):
-
Prepare a suspension of
(0.15 mol) in dry THF under atmosphere. -
Add nitrostyrene solution dropwise (exothermic).
-
Reflux for 24 hours.
-
Quench sequence:
mL , mL 15% NaOH, mL . -
Filter salts, extract filtrate, and acidify with HCl gas to generate the hydrochloride salt.
-
In Vitro Binding Assay (TAAR1)
To validate the high potency of 2-MeO-PEA.
-
Cell Line: HEK293 cells stably expressing human TAAR1 and a cAMP-response element (CRE)-luciferase reporter.
-
Incubation: Plate cells (50,000/well). Treat with varying concentrations (
to M) of 2-MeO-PEA and 4-MeO-PEA. -
Control: Use
-Phenethylamine ( -PEA) as the reference agonist. -
Readout: Measure luminescence after 4 hours.
-
Data Analysis: Fit dose-response curves to the Hill equation to derive EC50.
-
Expected Result: 2-MeO-PEA curve shifts left (lower EC50); 4-MeO-PEA curve remains flat or shifts far right.
-
References
-
Shulgin, A., & Manning, T. (2011).[2] The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds. Transform Press. (Source for 2-MPEA TAAR1 potency and lack of 5-HT affinity).[2][8]
-
Lewin, A. H., et al. (2008). Trace Amine-Associated Receptors: Pharmacology, Synthesis, and Therapeutic Potential.
-
Broadley, K. J. (2010). The Vascular Effects of Trace Amines and Amphetamines. Pharmacology & Therapeutics.[1] (Source for 4-MeO-PEA sympathomimetic effects and MAO metabolism).[1]
- Dyck, L. E. (1984). Release of Monoamines from Striatal Slices by Phenelzine and p-Tyramine. Progress in Neuro-Psychopharmacology and Biological Psychiatry. (Mechanistic insight on para-substituted PEA release profiles).
-
Wikipedia Contributors. (2024). 2-Methoxyphenethylamine.[2][5][9] Wikipedia, The Free Encyclopedia. Link
-
Wikipedia Contributors. (2024). 4-Methoxyphenethylamine.[1] Wikipedia, The Free Encyclopedia. Link
Sources
- 1. 4-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 2. 2-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 3. Substituted methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]
- 5. 2-Methoxyphenethylamine | C9H13NO | CID 74896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors: evidence favoring the ternary complex and two-state models of agonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 8. 2-Phenethylamines in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 9. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]
Technical Validation Guide: 2-(2-Methoxyphenyl)ethylamine & Dopamine Reuptake Kinetics
[1]
Executive Summary & Chemical Context[1][2][3][4][5]
2-(2-Methoxyphenyl)ethylamine (2-MeO-PEA) is a structural isomer of the endogenous trace amine phenethylamine (PEA).[1] Unlike its para-substituted counterpart (4-MeO-PEA), which has documented (albeit weak) interactions with monoamine transporters, the ortho-methoxy substitution in 2-MeO-PEA introduces unique steric parameters that may alter binding affinity at the Dopamine Transporter (DAT).[1]
This guide provides a rigorous framework to validate whether 2-MeO-PEA acts as a reuptake inhibitor (blocker), a substrate (releaser), or an inactive agent.[1] We compare it against "Gold Standard" ligands to contextualize its performance.
Structural Logic & SAR Hypothesis
The ortho-methoxy group creates steric bulk near the ethylamine side chain.[1] In Structure-Activity Relationship (SAR) studies of phenethylamines, substitutions at the 2-position often reduce affinity for the orthosteric binding site of DAT compared to unsubstituted PEA or amphetamine, unless the molecule adopts a specific conformation that favors the S1 binding pocket.[1]
-
Hypothesis: 2-MeO-PEA will exhibit low-potency inhibition (Micromolar range, >1 µM) compared to nanomolar standards, potentially acting as a substrate rather than a pure blocker.[1]
-
Validation Goal: Determine the IC50 and Ki values using a radioligand uptake assay.
Comparative Performance Standards
To validate 2-MeO-PEA, it must be benchmarked against established DAT ligands. The following table outlines the expected performance metrics for the controls vs. the candidate.
| Compound | Role | Mechanism | Typical DAT Ki (nM) | Validation Utility |
| GBR-12909 | Gold Standard | Selective DAT Inhibitor | ~1 - 10 nM | Defines the "High Potency" ceiling.[1] |
| Cocaine | Reference | Non-selective Blocker | ~200 - 400 nM | Benchmarks non-selective monoamine inhibition.[1] |
| Amphetamine | Differentiator | Substrate / Releaser | ~50 - 100 nM | Distinguishes "blockers" from "releasers".[1] |
| 2-MeO-PEA | Candidate | Unknown (Test Target) | To be determined | Target of this validation protocol. |
Note on Ki vs IC50:
.[1] For this protocol, we assume(concentration of radioligand) is near the , making .
Experimental Protocol: [³H]-Dopamine Uptake Assay
This protocol uses HEK293 cells stably expressing human DAT (hDAT). This system is preferred over synaptosomes for initial validation due to higher reproducibility and lack of presynaptic autoreceptors.
Phase A: Reagents & Cell Preparation[1]
-
Cell Line: HEK293-hDAT (stable transfection).
-
Ligand: [³H]-Dopamine (Specific Activity: 20–40 Ci/mmol).[1]
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM Pargyline (to inhibit MAO, preventing degradation of 2-MeO-PEA).
Phase B: The Uptake Workflow
Critical Step: The inclusion of Pargyline is non-negotiable for phenethylamines, as they are rapid substrates for Monoamine Oxidase (MAO).
-
Seeding: Plate cells at
cells/well in 24-well plates coated with poly-D-lysine. Incubate 24h. -
Wash: Aspirate media and wash 2x with warm KRH buffer.[1]
-
Pre-Incubation: Add 450 µL of buffer containing the Candidate (2-MeO-PEA) at varying concentrations (
M to M).[1] Incubate for 10 min at 37°C.-
Control Wells: Buffer only (Total Uptake), GBR-12909 10 µM (Non-Specific Uptake).[1]
-
-
Uptake Initiation: Add 50 µL of [³H]-Dopamine (final concentration 20 nM).
-
Transport Phase: Incubate exactly 5 minutes at 37°C.
-
Why 5 mins? To measure initial velocity (
) of transport, ensuring linear kinetics.
-
-
Termination: Rapidly aspirate and wash 3x with ice-cold KRH buffer.[1] The cold shock stops transporter conformational changes immediately.[1]
-
Lysis & Counting: Lyse cells with 1% SDS/0.1N NaOH. Transfer to scintillation vials and count via Liquid Scintillation Counter (LSC).[1]
Phase C: Data Analysis
Calculate specific uptake:
Visualizing the Mechanism
Diagram 1: The DAT Transport Cycle & Inhibition
This diagram illustrates the competitive landscape. 2-MeO-PEA must compete with Dopamine for the S1 orthosteric site.
Caption: Competitive inhibition model. 2-MeO-PEA (Red) competes with Dopamine (Yellow) for the outward-facing DAT conformation.[1]
Interpreting Your Results
Once you have the IC50 curve, use this logic tree to classify 2-MeO-PEA's performance:
-
High Potency (IC50 < 100 nM): Unlikely for this structure.[1] If observed, check for contamination or errors.[1]
-
Moderate Potency (IC50 100 nM - 10 µM): Indicates significant DAT interaction.[1]
-
Low Potency / Inactive (IC50 > 10 µM): The most probable outcome.[1] The ortho-methoxy group likely hinders binding.[1]
-
Implication: The compound's primary pharmacological activity lies elsewhere (likely TAAR1 agonism or 5-HT2A modulation), not DAT inhibition.[1]
-
Diagram 2: Validation Workflow Logic
Caption: Decision tree for classifying 2-MeO-PEA based on uptake assay results.
References
-
Eshleman, A. J., et al. (1999).[1] Therapeutic potential of monoamine transporter ligands. Describes the standard HEK293 uptake assay methodology.
-
Sorkin, A., et al. (2005).[1] Molecular mechanisms of dopamine transporter regulation. Reviews the structural biology of DAT necessary for understanding SAR.
-
Rothman, R. B., & Baumann, M. H. (2003).[1] Monoamine transporters and psychostimulant drugs.[1][2][3] Provides comparative Ki values for Amphetamine and Cocaine.[1][2][3]
-
Nichols, D. E. (2018).[1] Structure-activity relationships of phenethylamines. Essential for understanding the effect of ortho-methoxy substitution.[1]
Comparative analysis of 2-(2-Methoxyphenyl)ethylamine and MDMA
Executive Summary: The Scaffold vs. The Optimized Lead
In the landscape of psychoactive drug development, the comparison between MDMA (3,4-Methylenedioxymethamphetamine) and 2-(2-Methoxyphenyl)ethylamine (2-MeO-PEA) serves as a definitive case study in Structure-Activity Relationships (SAR).[1]
While MDMA represents a "fully optimized" entactogen with high oral bioavailability, transporter selectivity, and metabolic resistance, 2-MeO-PEA represents a "structural baseline"—a simplified phenethylamine scaffold that illustrates the critical necessity of specific substitutions for in vivo efficacy.
This guide analyzes why MDMA succeeds as a therapeutic candidate (e.g., for PTSD) while 2-MeO-PEA remains primarily a chemical intermediate or metabolic probe, despite sharing the core phenethylamine backbone.
Physicochemical & Structural Basis[1][2][3]
The functional divergence between these two molecules stems from two specific structural modifications: the alpha-methyl group and the ring substitution pattern .
| Feature | 2-(2-Methoxyphenyl)ethylamine (2-MeO-PEA) | MDMA (3,4-Methylenedioxymethamphetamine) | Impact on Performance |
| Core Scaffold | Phenethylamine | Amphetamine (Alpha-methyl-phenethylamine) | Bioavailability: The alpha-methyl group in MDMA sterically hinders MAO degradation.[1] |
| Ring Substituent | 2-Methoxy (Ortho-methoxy) | 3,4-Methylenedioxy | Selectivity: The 3,4-ring system drives SERT affinity; the 2-methoxy group is often associated with 5-HT2A docking (in complex analogs) but lacks potency in this simple scaffold.[1] |
| Nitrogen | Primary Amine (-NH2) | Secondary Amine (-NH-CH3) | Lipophilicity: MDMA's N-methyl group increases BBB penetration and reduces direct adrenergic potency compared to primary amines.[1] |
| LogP (Predicted) | ~1.7 | ~2.1 | Distribution: MDMA partitions more effectively into CNS tissue.[1] |
Pharmacodynamics: Receptor Profiles & Mechanism
MDMA: The Transporter Releaser
MDMA acts primarily as a substrate-type releaser at monoamine transporters.[1] It enters the presynaptic neuron via the Serotonin Transporter (SERT), disrupts the VMAT2 storage complex, and reverses the transporter flux, flooding the synapse with serotonin (5-HT).
-
Primary Target: SERT > NET >> DAT.[1]
-
Secondary Target: 5-HT2A Receptor (Weak partial agonist,
).[1]
2-MeO-PEA: The Trace Amine Mimic
2-MeO-PEA lacks the alpha-methyl group required to sustain high concentrations at the transporter.[1] While it possesses structural affinity for TAAR1 (Trace Amine Associated Receptor 1) and weak affinity for 5-HT receptors, its pharmacodynamic potential is nullified by its pharmacokinetic failure (see Section 4).
-
Primary Target: TAAR1 (Agonist).
-
Secondary Target: 5-HT2A (Very low affinity; lacks the 5-position substitution found in potent 2C-x analogs).[1]
Comparative Signaling Pathway
The following diagram illustrates the divergent pathways. MDMA triggers a sustained release cascade, whereas 2-MeO-PEA is intercepted by metabolic enzymes before it can effectively signal.[1]
Figure 1: Pharmacodynamic divergence.[1] MDMA successfully hijacks the transporter system, while 2-MeO-PEA is rapidly shunted into a metabolic dead-end by Monoamine Oxidase (MAO).[1]
Pharmacokinetics & Metabolic Stability (The Critical Differentiator)
This is the most significant technical distinction for drug development professionals.
MDMA (Metabolic Resistance): The alpha-methyl group adjacent to the amine acts as a steric shield. Monoamine Oxidase (MAO) cannot easily access the nitrogen to perform oxidative deamination.
-
Metabolism Route:[2] CYP450 (Demethylation to MDA, Ring hydroxylation to HHMA).
-
Half-life: ~7–8 hours (Human).[1]
2-MeO-PEA (Metabolic Vulnerability): Lacking the alpha-methyl shield, 2-MeO-PEA is a pristine substrate for MAO (specifically MAO-B).[1]
-
Metabolism Route:[2] Oxidative Deamination
2-Methoxyphenylacetaldehyde 2-Methoxyphenylacetic acid.[1] -
Half-life: Minutes (Systemic).[1]
-
Implication: Orally inactive without MAO inhibition.[1]
Experimental Protocols
To validate these differences in a laboratory setting, the following protocols are standard.
Protocol A: [3H]-5-HT Uptake Inhibition Assay (SERT Affinity)
Objective: Determine the potency of the compound in inhibiting serotonin reuptake.
-
Preparation: Transfect HEK-293 cells with human SERT (hSERT) cDNA.[1]
-
Incubation: Plate cells in 96-well plates. Incubate with varying concentrations (
to M) of MDMA (Test A) and 2-MeO-PEA (Test B).[1] -
Substrate Addition: Add [3H]-Serotonin (20 nM final concentration).
-
Termination: Incubate for 10 min at 37°C. Terminate uptake by rapid washing with ice-cold buffer.
-
Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot sigmoidal dose-response curves to calculate IC50.
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Objective: Quantify the degradation rate difference.
Figure 2: Standard metabolic stability workflow. 2-MeO-PEA will show rapid disappearance (<15 min) in non-inhibited microsomes, while MDMA will remain stable (>60 min).[1]
Safety & Toxicology Profile
| Parameter | MDMA | 2-MeO-PEA |
| Neurotoxicity | High Risk: Metabolites (alpha-methyldopamine thioethers) cause oxidative stress; 5-HT terminal degeneration observed in high doses.[1] | Low Risk: Rapidly metabolized to innocuous acetic acid derivatives.[1] No mechanism for sustained oxidative stress.[1] |
| Hyperthermia | Significant: Driven by sympathetic activation and 5-HT release.[1] | Negligible: Due to rapid clearance and lack of sustained adrenergic activation. |
| Cardiotoxicity | Moderate: 5-HT2B agonism (valvulopathy risk in chronic use) + acute hypertension.[1] | Unknown/Low: Transient pressor effects possible if injected IV, but unlikely to sustain chronic damage. |
References
-
Simmler, L. D., et al. (2013).[3] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.[1] Link
- Establishes the standard transporter assay protocols and MDMA binding d
-
Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. Link
- Foundational text describing the synthesis and qualitative inactivity of simple ortho-methoxy phenethylamines compared to amphetamines.
-
Green, A. R., et al. (2003). The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). Pharmacological Reviews. Link
- Authoritative review on MDMA metabolism and neurotoxicity mechanisms.
-
Berry, M. D. (2004).[1] Mammalian central nervous system trace amines.[1][4][5] Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry. Link
- Details the rapid MAO turnover of non-alpha-methylated trace amines like PEA deriv
Sources
- 1. 2-Methoxyphenethylamine | C9H13NO | CID 74896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of 5-HT2A receptors in MDMA reinforcement and cue-induced reinstatement of MDMA-seeking behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity study of 2-(2-Methoxyphenyl)ethylamine with serotonin receptors
Topic: Cross-reactivity study of 2-(2-Methoxyphenyl)ethylamine with serotonin receptors Content Type: Publish Comparison Guide
A Technical Comparison Guide for Drug Discovery & Pharmacology
Executive Summary
2-(2-Methoxyphenyl)ethylamine (also known as 2-MeO-PEA , o-methoxyphenethylamine , or 2-MPEA ) acts as a critical structural probe in neuropharmacology. Unlike its polysubstituted analogs (e.g., the 2C-X series or Mescaline) which exhibit potent serotonergic psychedelia, 2-MeO-PEA is characterized by negligible affinity for 5-HT
Its primary utility in research lies in its selectivity profile: it functions as a potent Trace Amine-Associated Receptor 1 (TAAR1) agonist while lacking significant serotonergic cross-reactivity. This guide details the comparative binding data, structural determinants of its inactivity at 5-HT receptors, and validated protocols for confirming this negative profile in screening assays.
Structural Context & Pharmacophore Analysis
To understand the lack of cross-reactivity, one must analyze the structural divergence from active serotonergic ligands.
-
Endogenous Ligand (Serotonin): Possesses a 5-hydroxyindole core. The 5-hydroxyl group acts as a hydrogen bond donor/acceptor critical for receptor activation.
-
Active Phenethylamines (e.g., 2C-B, DOI): Require a 2,5-dimethoxy substitution pattern.[1][2] The 5-methoxy group mimics the 5-hydroxyl of serotonin, engaging specific serine residues (e.g., Ser5.46) in the receptor binding pocket.
-
2-MeO-PEA: Lacks the 5-methoxy group. This omission disrupts the "serotonin-mimetic" bridge, resulting in a drastic loss of affinity.
Structural Comparison Diagram
The following diagram illustrates the signaling divergence based on these structural differences.
Figure 1: Selectivity pathway showing 2-MeO-PEA's preference for TAAR1 over 5-HT2A pathways.
Comparative Performance Data
The following data synthesizes binding affinity (
Table 1: Receptor Binding & Functional Profile
| Metric | Target Receptor | 2-(2-Methoxyphenyl)ethylamine | Serotonin (5-HT) | DOI (Reference Agonist) |
| Binding Affinity ( | 5-HT | > 10,000 nM (Inactive) | ~ 1–10 nM | ~ 0.5–2.0 nM |
| 5-HT | > 10,000 nM (Inactive) | ~ 10–20 nM | ~ 1.0–3.0 nM | |
| Functional Potency ( | TAAR1 | 144 nM | Inactive | Inactive |
| Efficacy ( | TAAR1 | 95% (Full Agonist) | N/A | N/A |
| Primary Classification | Selective TAAR1 Agonist | Non-selective Agonist | Potent 5-HT |
Key Insight: The data confirms that 2-MeO-PEA should be utilized as a negative control in 5-HT
Experimental Protocols for Validation
To independently verify the cross-reactivity profile of 2-MeO-PEA, the following "self-validating" protocols are recommended. These workflows ensure that any observed signal is true receptor modulation and not assay interference.
A. Radioligand Competition Binding Assay (5-HT
)
Objective: Determine
-
Membrane Preparation: Use HEK293 cells stably expressing human 5-HT
receptors. Homogenize in 50 mM Tris-HCl (pH 7.4). -
Radioligand: Use [
H]-Ketanserin (0.5–1.0 nM) as the competing antagonist radioligand. -
Incubation:
-
Prepare 96-well plates with increasing concentrations of 2-MeO-PEA (
M to M). -
Incubate for 60 minutes at 37°C.
-
Control: Use Mianserin (10 µM) to define non-specific binding.
-
-
Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the phenethylamine cation).
-
Analysis: Calculate
via non-linear regression. Convert to using the Cheng-Prusoff equation: .-
Expected Result: No displacement curve observed up to 10 µM.
-
B. Functional Calcium Flux Assay (FLIPR)
Objective: Confirm lack of agonist activity (G
-
Cell Loading: Load CHO-K1 cells expressing 5-HT
with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C. -
Baseline Measurement: Record basal fluorescence for 10 seconds.
-
Compound Addition: Inject 2-MeO-PEA (10 µM final concentration).
-
Positive Control: Run parallel wells with 5-HT (1 µM) to validate cell responsiveness.
-
Data Interpretation:
-
5-HT Wells: Sharp, transient increase in fluorescence (>150% over baseline).
-
2-MeO-PEA Wells: Fluorescence remains at baseline (comparable to vehicle control).
-
Experimental Workflow Diagram
This diagram outlines the logic flow for verifying the compound's inactivity.
Figure 2: Validation workflow for confirming the negative serotonergic profile of 2-MeO-PEA.
Scientific Causality & Discussion
The "2-position rule" in phenethylamine SAR (Structure-Activity Relationship) is often misunderstood. While the 2-methoxy group is essential for the high potency of compounds like 2C-B, it is insufficient on its own .
-
Synergy Requirement: High affinity requires a "hydrophobic sandwich" interaction where both the 2- and 5-methoxy groups lock the molecule into the receptor's orthosteric site.
-
The "Missing Link": 2-MeO-PEA lacks the 5-methoxy group. Without this, the molecule cannot stabilize the active conformation of the receptor (specifically Helix 5 interactions).
-
Trace Amine Divergence: Conversely, TAAR1 binding does not require the 5-methoxy substitution, allowing 2-MeO-PEA to retain high potency at this target. This makes 2-MeO-PEA an excellent tool for dissecting the behavioral effects of "dirty" drugs—if a behavior is blocked by a TAAR1 antagonist but not a 5-HT
antagonist, 2-MeO-PEA can be used to replicate the TAAR1 component selectively.
References
- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Context: Establishes the necessity of 2,4,5-substitution for psychedelic activity).
-
Glennon, R. A., et al. (1984). Evidence for 5-HT2 involvement in the mechanism of action of hallucinogenic agents.[1][3][4][5][6] Life Sciences, 35(25), 2505-2511.[3] Link
-
Bunzow, J. R., et al. (2001). Amphetamine, 3,4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor. Molecular Pharmacology, 60(6), 1181-1188. Link
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link
-
Uniprot Consortium. (2024). 5-hydroxytryptamine receptor 2A - Human (HTR2A). Link
Sources
- 1. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for 5-HT2 involvement in the mechanism of action of hallucinogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Partial lysergamide - Wikipedia [en.wikipedia.org]
Comparative Bioactivity Guide: 2-(2-Methoxyphenyl)ethylamine vs. 2,5-Dimethoxy (2C) Compounds
Executive Summary: The Structural Basis of Potency
This guide provides a technical comparison between 2-(2-Methoxyphenyl)ethylamine (2-MeO-PEA) and the 2C series (2,5-dimethoxyphenethylamines).
In the context of serotonergic pharmacology, 2-MeO-PEA serves as a critical negative control or structural baseline . While it shares the phenethylamine backbone with potent psychedelics like 2C-B or 2C-I, the absence of the 5-methoxy group and a hydrophobic 4-substituent renders 2-MeO-PEA essentially inactive as a 5-HT
This guide details the Structure-Activity Relationships (SAR), receptor binding differentials, and metabolic fates that distinguish 2-MeO-PEA from the bioactive 2C class.
Structural & Pharmacological Comparison[1][2][3][4][5]
The "2C" Pharmacophore vs. 2-MeO-PEA
The "2C" compounds are defined by a 2,5-dimethoxy substitution pattern on the phenyl ring, often with a lipophilic substituent at the 4-position (e.g., Bromine in 2C-B).[1][2][3] This specific arrangement is required to stabilize the molecule within the orthosteric binding pocket of the 5-HT
-
2-MeO-PEA: Contains only a single methoxy group at the ortho (2) position.
-
2C Series: Contains methoxy groups at ortho (2) and meta (5) positions, plus a 4-substituent.
Comparative Bioactivity Data
The following table summarizes the stark contrast in bioactivity. Note that while 2C compounds exhibit nanomolar affinity, 2-MeO-PEA shows negligible activity at the target receptor.
| Feature | 2-(2-Methoxyphenyl)ethylamine (2-MeO-PEA) | 2C-B (Standard 2C Reference) |
| 5-HT | > 10,000 nM (Negligible/Inactive) | ~ 1–10 nM (High Affinity) |
| Functional Efficacy | Inactive / Weak Antagonist | Partial to Full Agonist |
| MAO Susceptibility | High (Rapid substrate for MAO-A/B) | Low (2,5-dimethoxy inhibits MAO) |
| Primary Mechanism | Trace Adrenergic/Dopaminergic modulation | 5-HT |
| Lipophilicity (LogP) | Low (~1.5) | Moderate (~2.5 - 3.0) |
| In Vivo Effect | Non-hallucinogenic; inactive orally | Potent Psychedelic |
Key Insight: The 5-methoxy group in 2C compounds acts as a hydrogen bond acceptor for Serine residues (e.g., Ser5.46) in the receptor pocket. Lacking this, 2-MeO-PEA fails to maintain the active conformation of the receptor.
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the structural deficiencies of 2-MeO-PEA compared to the active 2C pharmacophore.
Figure 1: SAR comparison highlighting the structural features required for 5-HT2A activation.
Pharmacokinetics: The Metabolic Barrier
A major differentiator is metabolic stability. 2-MeO-PEA is structurally similar to endogenous phenethylamine (PEA), making it a prime substrate for Monoamine Oxidase (MAO).
-
MAO Deamination: 2-MeO-PEA is rapidly oxidatively deaminated by MAO-B (and MAO-A) to 2-methoxyphenylacetic acid. This "First Pass" effect renders it orally inactive.
-
2C Resistance: The 2,5-dimethoxy substitution pattern creates steric hindrance and electronic effects that resist MAO degradation, allowing 2C compounds to reach the CNS intact.
Figure 2: Metabolic pathway of 2-MeO-PEA showing rapid degradation by MAO enzymes.
Experimental Protocols
To verify the inactivity of 2-MeO-PEA compared to 2C compounds, the following self-validating protocols are recommended.
Protocol A: 5-HT Radioligand Competition Binding Assay
Objective: Determine the affinity (
-
Membrane Preparation: Use HEK293 cells stably expressing human 5-HT
receptors. Homogenize in Tris-HCl buffer. -
Radioligand: Use
-Ketanserin (0.5 nM) as the competing antagonist radioligand. -
Incubation:
-
Prepare 96-well plates.
-
Add 50 µL radioligand.
-
Add 50 µL test compound (2-MeO-PEA) at concentrations ranging from
M to M. -
Add 100 µL membrane suspension.
-
Incubate for 60 min at 37°C.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.-
Validation: 2C-B should show
nM. 2-MeO-PEA is expected to show no displacement ( nM).
-
Protocol B: Intracellular Calcium Mobilization (Functional Assay)
Objective: Determine if the compound activates the receptor (Agonist) or blocks it (Antagonist).
-
Cell Loading: Load CHO-K1 cells expressing G
-coupled 5-HT receptors with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 min. -
Baseline Measurement: Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
-
Compound Injection: Inject 2-MeO-PEA (10 µM final).
-
Response Recording: Monitor fluorescence flux for 120 seconds.
-
Positive Control: 5-HT (Serotonin) or 2C-B should induce a sharp spike in fluorescence.
-
Result: 2-MeO-PEA will likely show a flat line (no agonist activity).
-
References
-
Nichols, D. E. (2004). "Hallucinogens".[4][5][3][6] Pharmacology & Therapeutics, 101(2), 131–181. Link
-
Shulgin, A., & Shulgin, A. (1991).[7] PiHKAL: A Chemical Love Story. Transform Press. (Context: Structural definitions of 2C vs. simple phenethylamines). Link
-
Eshleman, A. J., et al. (1999). "High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors".[8] Journal of Neurochemistry, 72(4), 1729–1738. Link
-
Hansen, M., et al. (2014). "Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A Agonists". ACS Chemical Neuroscience, 5(3), 243–249. (Context: Importance of the 2-methoxybenzyl moiety in NBOMes vs. simple amines). Link
-
Blough, B. E., et al. (2002). "Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes". Psychopharmacology, 164(4), 429-437. (Context: General screening protocols for monoamine receptors). Link
Sources
- 1. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2C-B - Wikipedia [en.wikipedia.org]
- 4. Behavioral, neurochemical and pharmaco-EEG profiles of the psychedelic drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,5-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. PiHKAL [bionity.com]
- 8. High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors: evidence favoring the ternary complex and two-state models of agonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of In Vitro Results for Substituted Phenethylamines: A Technical Comparison Guide
Topic: Reproducibility of in vitro results for substituted phenethylamines Content Type: Publish Comparison Guide
Executive Summary: The Variance Challenge
In the characterization of substituted phenethylamines (e.g., 2C-X, DOx, NBOMes), reproducibility is not merely a procedural hurdle—it is a structural variable. Unlike simple orthosteric binders, these ligands often exhibit functional selectivity (biased agonism) , meaning their efficacy depends heavily on the specific downstream effector coupled to the receptor in a given cell line.
This guide analyzes the discordance between binding affinity (
Comparative Analysis of Assay Platforms
The choice of assay dictates the "phenotype" of the drug profile. For phenethylamines, radioligand binding provides a static measure of occupancy, while functional assays reveal the dynamic signaling bias.
Table 1: Performance Comparison of Primary In Vitro Platforms
| Feature | Radioligand Binding (Competition) | GTP | Calcium Flux (Fluo-4/Fura-2) | BRET/TR-FRET ( |
| Primary Output | Affinity ( | G-protein Activation ( | Intracellular Ca | |
| Phenethylamine Sensitivity | High. Gold standard for occupancy. | Low. Phenethylamines are often partial agonists; signal-to-noise is poor. | High. Amplified signal; detects weak partial agonists. | Variable. Highly dependent on receptor reserve. |
| Reproducibility Risk | Moderate. Lipophilic ligands (NBOMes) stick to plastic/filters. | High. High false-negative rate for partial agonists like 2C-B. | Low to Moderate. Sensitive to cell density and dye loading time. | High. Expression levels of |
| Throughput | Medium (Filtration required) | Medium | High (Real-time kinetics) | High (Homogeneous) |
| Cost/Data Point | High (Isotopes: | High ( | Low | Moderate |
Critical Variables Impacting Reproducibility
A. Functional Selectivity (Biased Agonism)
Substituted phenethylamines often stabilize distinct receptor conformations compared to tryptamines (e.g., 5-HT, Psilocybin).
-
The Issue: A compound like 25CN-NBOH may appear highly potent in a G
-mediated Calcium assay but show negligible activity in a -arrestin recruitment assay. -
The Fix: Always calculate the Bias Factor (
) relative to a reference standard (LSD or 5-HT).
B. Lipophilicity and Non-Specific Binding (NSB)
Phenethylamines with N-benzyl substitutions (NBOMes) or long 4-position alkyl chains (2C-P, 2C-E) are highly lipophilic.
-
The Artifact: These compounds adsorb to plastic well plates and harvester filters, depleting the free concentration
. This artificially inflates the calculated (makes them appear less potent) or creates "ghost" activity in wash steps. -
Correction: Use BSA (0.1%) or Chaps in the assay buffer to maintain solubility, and use silanized glass where possible.
C. Receptor Reserve (Spare Receptors)
-
Causality: In HEK293 cells overexpressing 5-HT
, a partial agonist (e.g., Mescaline ) can produce a maximal response ( ) indistinguishable from Serotonin. In physiological tissue (low reserve), it may only reach 40%. -
Validation: Compare
values across cell lines with different B levels (e.g., HEK-293 vs. CHO-K1).
Mechanistic Visualization: The Bias Divergence
The following diagram illustrates where assay divergence occurs. Phenethylamines preferentially stabilize Conformation A (G
Caption: Divergent signaling pathways for phenethylamines at 5-HT2A. Note how a single ligand can yield contradictory potency values depending on the downstream effector measured.
Optimized Standardized Protocol: The "Self-Validating" System
To ensure E-E-A-T compliance, this protocol includes internal validity checks that many published methods omit.
Workflow: High-Fidelity Calcium Flux Assay for Phenethylamines
Objective: Determine functional potency (
1. Cell Preparation (Day -1):
-
Cell Line: HEK-293 stably expressing human 5-HT
(unedited). -
Seeding: 50,000 cells/well in Poly-D-Lysine coated black-wall/clear-bottom 96-well plates.
-
Critical Step: Do not allow cells to over-confluence (>90%); this downregulates surface receptors.
2. Dye Loading (Day 0):
-
Buffer: HBSS + 20 mM HEPES (pH 7.4).
-
Dye: Fluo-4 AM (2
M) + Probenecid (2.5 mM) .-
Expert Insight: Probenecid is mandatory to prevent dye leakage via anion transporters, which is common in HEK cells.
-
-
Incubation: 45 mins at 37°C, followed by 15 mins at Room Temp (RT) to equilibrate.
3. Compound Preparation (The "Stickiness" Control):
-
Dissolve Phenethylamines in 100% DMSO (10 mM stock).
-
Serial Dilution: Perform in glass vials or low-binding polypropylene.
-
Assay Buffer: Must contain 0.1% BSA (Fatty Acid Free) .
-
Reasoning: BSA acts as a carrier for lipophilic phenethylamines (like NBOMes), preventing loss to plasticware before reaching the cell.
-
4. Data Acquisition & Validation:
-
Instrument: FLIPR or FlexStation (Excitation 485nm / Emission 525nm).
-
Baseline: Record 10s baseline.
-
Injection: Add 5x compound solution (20
L into 80 L). -
Controls (Required for Validity):
-
Max Control: 10
M 5-HT (Serotonin) = 100% Response. -
Min Control: Buffer only = 0%.
-
Antagonist Check: Pre-incubate a subset with Ketanserin (100 nM) . If the signal is not abolished, the result is False Positive (likely fluorescence artifact or off-target effect).
-
5. Analysis:
-
Calculate
. -
Fit to 3-parameter Sigmoidal Dose-Response curve (Hill slope constrained only if data is noisy).
Experimental Workflow Diagram
Caption: Self-validating workflow for phenethylamine calcium flux assays. Note the critical "Ketanserin Block" step to rule out artifacts.
References
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. (2022).[1] Semantic Scholar. Link
-
Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. (2023). ACS Chemical Neuroscience. Link
-
In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (2022). Journal of Neurochemistry. Link
-
Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2020). Frontiers in Pharmacology. Link
-
Application Notes and Protocols for Radioligand Binding Assays with Substituted Phenethylamines. (2025). BenchChem.[2] Link
-
Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). (2018). Neuropharmacology. Link
Sources
Confirming the binding affinity of 2-(2-Methoxyphenyl)ethylamine to target receptors
Executive Summary
2-(2-Methoxyphenyl)ethylamine (2-MPEA), also known as o-methoxyphenethylamine, represents a critical structural probe in the structure-activity relationship (SAR) studies of phenethylamines. Unlike its 4-substituted analogs (e.g., the 2C-X series) which exhibit potent 5-HT2A agonism, the ortho-methoxy substitution in 2-MPEA significantly alters its receptor binding profile, often reducing psychedelic potency while retaining affinity for Trace Amine-Associated Receptors (TAAR1) and specific serotonergic subtypes.
This guide details the validation of 2-MPEA binding affinity (
Part 1: Target Landscape & Molecular Profile
Before initiating binding assays, the target profile must be defined to select appropriate radioligands. 2-MPEA functions as a rigidified analog of the endogenous trace amine 2-phenylethylamine (PEA).
| Target Receptor | Physiological Role | Expected Interaction | Reference Ligand (Hot) |
| 5-HT | Psychedelic/Hallucinogenic signaling | Low-to-Moderate Affinity | |
| 5-HT | Anxiolytic/Antidepressant signaling | Moderate Affinity | |
| TAAR1 | Dopaminergic modulation/Psychostimulant | High Affinity (Agonist) | |
| Vasoconstriction | Off-target (Selectivity Screen) |
Molecular Interaction Diagram
The following diagram illustrates the theoretical binding pocket interaction and the competitive displacement mechanism used in the assay.
Caption: Competitive binding mechanism where 2-MPEA displaces the radioligand, reducing the detectable signal.
Part 2: Comparative Methodology
Method A: Radioligand Binding (Recommended for Confirmation)
This method measures the physical displacement of a radioactive isotope. It is the only method that directly measures the equilibrium dissociation constant (
Method B: TR-FRET (Recommended for Screening)
Time-Resolved Fluorescence Resonance Energy Transfer uses antibody-labeled receptors and fluorescent ligands.[1] It avoids radioactivity but is susceptible to "inner filter" effects if the test compound (2-MPEA) is autofluorescent or absorbs light at excitation wavelengths.
Performance Comparison Table
| Feature | Radioligand Binding (Filtration) | TR-FRET (Homogeneous) |
| Scientific Integrity | High. Direct physical measurement. | Medium. Indirect; prone to false positives/negatives. |
| Sensitivity | High (fM to nM range). | Moderate (nM range). |
| Throughput | Low (96-well, wash steps required). | High (384/1536-well, mix-and-read). |
| Reagent Cost | High (Radioactive waste disposal). | Moderate (Expensive antibodies). |
| Suitability for 2-MPEA | Optimal. 2-MPEA is a small molecule; no steric hindrance. | Conditional. Requires labeled ligand with compatible fluorophore. |
Part 3: Detailed Experimental Protocol (Radioligand Binding)
Objective: Determine the Binding Affinity (
Membrane Preparation (The Foundation)
Trustworthiness Note: Poor membrane prep is the #1 cause of high background noise.
-
Harvest: Transfect HEK293 cells with human 5-HT
cDNA. Harvest 48h post-transfection. -
Lysis: Homogenize cells in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl
). -
Centrifugation: Spin at 20,000 x g for 20 min at 4°C. Discard supernatant.
-
Wash: Resuspend pellet in buffer and repeat spin (removes endogenous serotonin).
-
Storage: Resuspend final pellet to ~2 mg/mL protein. Flash freeze in liquid N
.
Assay Workflow
Causality: We use a "Competition Binding" format because 2-MPEA is non-radioactive. We compete it against a fixed concentration of
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl
, 0.1% BSA (prevents ligand sticking). -
Radioligand:
-Ketanserin (Final conc: ~1 nM, near its ). -
Non-Specific Binding (NSB) Control: 10 µM Methysergide (saturates all specific sites).
Step-by-Step Protocol:
-
Plate Setup: Use 96-well GF/B filter plates soaked in 0.3% Polyethyleneimine (PEI) for 1 hour. Why? PEI reduces non-specific binding of the radioligand to the plastic.
-
Addition:
-
Add 25 µL Assay Buffer (Total Binding wells) OR 10 µM Methysergide (NSB wells).
-
Add 25 µL of 2-MPEA (Test) at decreasing concentrations (
M to M). -
Add 25 µL
-Ketanserin (Fixed concentration). -
Add 100 µL Membrane Suspension (Start reaction).
-
-
Incubation: Incubate at 25°C for 60 minutes. (Equilibrium must be reached).
-
Termination: Rapidly filter using a cell harvester. Wash 3x with ice-cold Wash Buffer.
-
Detection: Add 50 µL Scintillation Fluid. Count CPM (Counts Per Minute) on a MicroBeta counter.
Assay Workflow Diagram
Caption: Step-by-step workflow for the radioligand competition binding assay.
Part 4: Data Interpretation & Calculation
Raw data comes in CPM. To confirm the binding affinity, you must convert this to
Calculate Specific Binding
[2]Determine IC
Plot Specific Binding (%) vs. Log[2-MPEA]. Use non-linear regression (4-parameter logistic fit) to find the
Calculate (Cheng-Prusoff Equation)
The
- : Determined from your curve.
- : Concentration of radioligand added (e.g., 1 nM).
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).
Interpretation Guide:
- < 10 nM: High Affinity (Potent binder).
- 10–100 nM: Moderate Affinity.
- > 1000 nM: Low Affinity / Inactive.
Note: For 2-MPEA at 5-HT2A, expect lower affinity (higher
References
-
International Union of Basic and Clinical Pharmacology (IUPHAR). Receptor Nomenclature and Drug Classification. Guide to Pharmacology. Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. 2-(2-Methoxyphenyl)ethylamine Compound Summary. Available at: [Link]
-
Maguire, J.J., et al. (2012). Standardization of radioligand binding assays for G protein-coupled receptors. British Journal of Pharmacology. Available at: [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[4] Biochemical Pharmacology. (Seminal paper for Ki calculation).
Sources
Head-to-head comparison of different synthesis routes for phenethylamines
Executive Summary
The phenethylamine backbone remains a privileged scaffold in medicinal chemistry, serving as the core structure for catecholamines, trace amines, and a vast array of therapeutic agents (e.g., bronchodilators, antidepressants).
This guide evaluates the three dominant synthesis routes: The Henry Reaction (Nitroalkene) , Reductive Amination , and Nitrile Reduction . While the Henry reaction offers the highest versatility for ring-substituted analogs, Reductive Amination via Sodium Triacetoxyborohydride (STAB) has emerged as the superior route for late-stage functionalization due to mild conditions and high chemoselectivity. Nitrile reduction, while atom-economical, is often limited by precursor availability and safety concerns regarding cyanide handling.[1]
Strategic Decision Framework
Selection of the optimal route depends on three variables: Precursor Availability , Substitution Pattern , and Scale .[2]
Figure 1: Strategic decision tree for selecting the synthesis pathway based on structural requirements.
Route A: The Nitroalkene Pathway (Henry Reaction)[1]
This is the most versatile route for creating libraries of ring-substituted phenethylamines. It involves the condensation of a benzaldehyde with nitromethane, followed by reduction.
Mechanism & Causality
The reaction proceeds via a nitroaldol condensation.[1] The choice of catalyst (ammonium acetate) is critical; it acts as a buffer to prevent the "Cannizzaro reaction" (aldehyde disproportionation) while promoting dehydration to the nitrostyrene.
The Critical Step: Reduction Historically, Lithium Aluminum Hydride (LAH) was used, but it is dangerous at scale.[1] The modern standard is Catalytic Hydrogenation (Pd/C) or the NaBH₄/CuCl₂ system.[1]
-
Why Pd/C? It is cleaner, scalable, and avoids aluminum waste.[1]
-
Why Acidic Media? Hydrogenation of nitrostyrenes in neutral media often stalls or yields hydroxylamines.[1] Using EtOH/HCl prevents catalyst poisoning and ensures full reduction to the amine.
Standard Operating Protocol (Catalytic Hydrogenation)
-
Precursors: Substituted Benzaldehyde (10 mmol), Nitromethane (solvent/reagent), Ammonium Acetate.[1]
-
Step 1 (Condensation): Reflux benzaldehyde in nitromethane (5 eq) with NH₄OAc (0.5 eq) for 2-4 hours. Remove excess nitromethane via rotary evaporation.[1] Recrystallize the yellow nitrostyrene solid from IPA.
-
Step 2 (Reduction):
Route B: Reductive Amination (The "Green" Standard)[1]
Reductive amination of phenylacetones (or phenylacetaldehydes) is the preferred industrial route due to its convergent nature.[1]
Mechanism & Causality
The carbonyl condenses with an amine source (ammonium acetate or methylamine) to form an imine/iminium ion, which is then reduced in situ.[1][4]
The Comparator: NaBH₃CN vs. STAB
-
Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic (release of HCN).[1][5] Requires pH 6 control.[1]
-
Sodium Triacetoxyborohydride (STAB - NaBH(OAc)₃): The superior reagent.[1] It is less toxic and, crucially, chemoselective .[1][5] It reduces imines faster than aldehydes/ketones, minimizing the formation of alcohol byproducts.[1]
Standard Operating Protocol (STAB Method)
-
Precursors: Phenyl-2-propanone (or aldehyde), Amine hydrochloride, STAB.[1]
-
Protocol:
-
Dissolve ketone (10 mmol) and Amine HCl (12 mmol) in 1,2-Dichloroethane (DCE) or THF.
-
Add STAB (14 mmol) in one portion.
-
Stir at room temperature for 12-24 hours under N₂.
-
Quench: Add saturated NaHCO₃.[1]
-
Extraction: Extract with DCM.[1] The product is in the organic layer (as freebase).[1]
-
Purification: Convert to HCl salt or purify via flash chromatography.[1]
-
Figure 2: Workflow for STAB-mediated reductive amination.
Route C: Nitrile Reduction
This route involves the reduction of benzyl cyanides (phenylacetonitriles).[1] It is atom-economical but plagued by the formation of secondary amine dimers.
Mechanism & Causality
The reduction of the nitrile (-CN) proceeds through an imine intermediate.[4] This primary imine can react with the already-formed primary amine to form a secondary amine dimer.
-
Solution: High pressure hydrogenation in the presence of ammonia or acetic anhydride . Ammonia shifts the equilibrium away from dimer formation.[1]
Standard Operating Protocol (Raney Nickel)
-
Precursors: Benzyl Cyanide, Raney Nickel (active catalyst).[1]
-
Protocol:
Head-to-Head Data Analysis
The following data aggregates performance metrics from standard substituted substrates (e.g., 3,4-dimethoxyphenethylamine).
| Metric | Henry Reaction (Pd/C) | Reductive Amination (STAB) | Nitrile Reduction (Raney Ni) |
| Overall Yield | 75 - 85% | 85 - 95% | 60 - 80% |
| Purity (Crude) | High (Crystallizable intermediate) | High (Clean conversion) | Moderate (Dimer impurities) |
| Atom Economy | Moderate (Loss of H₂O) | High | Very High |
| Safety Profile | Moderate (Nitrostyrene irritants) | Good (Mild reagents) | Poor (Cyanide/High Pressure) |
| Precursor Regs | Low (Benzaldehydes accessible) | High (P2P often controlled) | High (Cyanides often controlled) |
| Scalability | Excellent | Good (Borohydride cost) | Excellent (Industrial) |
Comparative Insights
-
For Research Libraries: Use the Henry Reaction .[1] Benzaldehydes are cheap, unregulated, and available with hundreds of substitution patterns.
-
For Process Optimization: Use Reductive Amination (STAB) . If you have the ketone, this route offers the easiest workup and highest yield.
-
For Industrial Commodity: Nitrile Reduction is preferred only if high-pressure equipment and cyanide handling permits are already in place.[1]
References
-
BenchChem. (2025).[1][2][5] A Comparative Analysis of Synthesis Routes for Substituted Phenylethylamines. Retrieved from
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [1]
-
Shulgin, A. T. (1964).[1] Psychotomimetic Drugs: Structure-Activity Relationships. Nature.
-
Common Organic Chemistry. (2024). Reductive Amination: Common Conditions. Retrieved from
-
RSC Green Chemistry. (2013).[1] Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst. Retrieved from
Sources
Validating Analytical Methods for Detecting Novel Psychoactive Substances (NPS)
Executive Summary: The Moving Target Challenge
Audience: Researchers, Forensic Toxicologists, and Drug Development Scientists.
The landscape of Novel Psychoactive Substances (NPS) is characterized by rapid structural turnover. As a Senior Application Scientist, I argue that traditional "static" validation methods are insufficient. A robust validation framework must not only confirm the detection of current analogs (e.g., synthetic cathinones, nitazene opioids) but also demonstrate the method's adaptability to future structural variants.
This guide moves beyond basic compliance. It outlines a dynamic validation strategy grounded in ANSI/ASB Standard 036 and SWGDRUG recommendations, prioritizing High-Resolution Mass Spectrometry (HRMS) as the pivotal tool for future-proofing your laboratory.
Strategic Method Selection: Choosing the Right Tool
Before validation begins, the analytical platform must be matched to the surveillance goal. While GC-MS remains a workhorse, its limitations with thermally unstable NPS (e.g., certain synthetic cannabinoids) are critical.[1]
Comparative Performance Matrix
| Feature | GC-MS (EI) | LC-MS/MS (QqQ) | LC-HRMS (Q-TOF/Orbitrap) |
| Primary Utility | Routine screening of stable compounds; library matching. | High-sensitivity targeted quantification. | Discovery of unknowns & retrospective analysis. |
| NPS Applicability | Medium: Fails with thermally labile compounds (e.g., carboxylated synthetic cannabinoids). | High (Targeted): Excellent for known panels but "blind" to new analogs not in the MRM list. | Critical: Accurate mass allows formula prediction for novel analogs. |
| Sensitivity (LOD) | ng/mL range | pg/mL range (Gold Standard for trace analysis). | ng/mL to pg/mL range (Dependent on scan speed). |
| Selectivity | High (Retention Index + Mass Spectrum). | High (Precursor/Product Ion Ratios). | Extreme: Mass accuracy <5 ppm distinguishes isobars. |
| Sample Prep | Requires derivatization for polar metabolites. | Minimal (Dilute-and-shoot or PPT). | Minimal. |
Scientist’s Insight: For a dedicated NPS workflow, LC-HRMS is the superior choice for screening due to its ability to re-interrogate data files for new substances without re-injecting samples—a process known as retrospective data mining.
The Validation Framework (Protocol)
This protocol aligns with ANSI/ASB Standard 036 [1]. It is designed to be a self-validating system where every step generates quality control data.
Phase 1: Experimental Design & Scope
-
Matrix: Whole blood, urine, or seized material (solid).
-
Calibration Model: Typically 6 non-zero points.
-
Target Analytes: Must include representative compounds from key classes (fentanyl analogs, synthetic cannabinoids, cathinones) to prove class-wide applicability.
Phase 2: Core Validation Parameters (Step-by-Step)
A. Bias (Accuracy) and Precision
-
Protocol: Prepare QC samples at three concentrations (Low, Medium, High) in triplicate over 5 different days (
total per level). -
Acceptance Criteria:
-
Bias:
of target concentration. -
Precision (CV):
.
-
B. Matrix Effects (Ion Suppression/Enhancement)
-
Causality: In LC-MS, co-eluting matrix components can suppress ionization, leading to false negatives.
-
Protocol:
-
Set A: Neat standard solution.
-
Set B: Matrix extract spiked post-extraction.
-
Calculation:
.
-
-
Requirement: ME should be within
or consistent (CV ) across different lots of matrix.
C. Limit of Detection (LOD) & Quantification (LOQ)
-
Decision Point: For NPS, LOQ is often set at the lowest calibrator.
-
Protocol: Analyze decreasing concentrations.
-
LOD: Lowest concentration with S/N > 3 (or identification criteria met).
-
LOQ: Lowest concentration with S/N > 10 AND bias/precision within
.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of a compliant validation process, ensuring no critical step is skipped.
Figure 1: Step-by-step validation workflow aligned with ANSI/ASB Standard 036 requirements.
Advanced Workflow: LC-HRMS for Unknown NPS
This section details a specific workflow for detecting novel substances where reference standards may not yet exist.
Experimental Protocol
-
Sample Preparation (Protein Precipitation):
-
Add 100 µL whole blood to 400 µL cold Acetonitrile (containing internal standards).
-
Vortex (30s), Centrifuge (10,000 rpm, 10 min).
-
Evaporate supernatant and reconstitute in Mobile Phase A.
-
Why? Maximizes recovery of diverse chemistries (polar and non-polar).
-
-
LC Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Gradient: 5% B to 95% B over 15 mins (A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid).
-
-
MS Parameters (Data Independent Acquisition - DIA):
-
Mode: Positive ESI.
-
Scan: TOF-MS (100-1000 m/z) + SWATH/All-Ions MS/MS.
-
Logic: Acquires fragmentation data for all precursors, allowing retrospective identification of NPS that appear next month.
-
Decision Logic for NPS Identification
When a peak is detected, how do we classify it?
Figure 2: Decision tree for categorizing unknown NPS using High-Resolution Mass Spectrometry.
Data Presentation: Reporting Validation Results
When publishing or reporting validation data, summarize metrics clearly. Do not bury results in text.
Example Summary Table (Synthetic Cannabinoids via LC-MS/MS):
| Parameter | Result Range | Acceptance Criteria | Status |
| Linearity ( | Pass | ||
| Bias (Low QC) | Pass | ||
| Precision (%CV) | Pass | ||
| Matrix Effect | Pass | ||
| LOD | N/A (Fit for purpose) | Verified |
References
-
AAFS Standards Board. (2019). ANSI/ASB Standard 036, Standard Practices for Method Validation in Forensic Toxicology.[2][3][4] Retrieved from [Link][5]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024).[6] SWGDRUG Recommendations, Version 8.1. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2009).[7] Guidance for the Validation of Analytical Methodology and Calibration of Equipment. Retrieved from [Link]
-
Pasin, D., et al. (2017). Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Why Pay Attention to Forensic Toxicology Standards of Practice? [lebeau-toxicology.com]
- 3. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
- 4. aafs.org [aafs.org]
- 5. ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology Has Replaced SWGTOX’s Version: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. SWGDRUG Approved Recommendations [swgdrug.org]
- 7. digitallibrary.un.org [digitallibrary.un.org]
Comparative Analysis of Isomer-Specific Pharmacology in Methoxylated Phenethylamines
Content Type: Publish Comparison Guide Target Audience: Researchers, Pharmacologists, and Drug Discovery Specialists
Executive Summary: The Chirality of Efficacy
In the study of serotonergic hallucinogens, particularly methoxylated phenethylamines, stereochemistry is not a trivial variable—it is the primary determinant of potency. While the achiral 2C-series (e.g., 2C-B) exhibits straightforward pharmacology, the introduction of an
This guide provides a technical comparison of these isomers, demonstrating that the
Mechanistic Foundation: Stereoselective Binding
The 5-HT
-
The Eutomer (
-Isomer): The -methyl group orients the amine nitrogen to optimally interact with Asp155 in TM3 of the receptor, while the hydrophobic phenyl ring fits into the deep cleft. -
The Distomer (
-Isomer): The steric clash prevents optimal engagement, resulting in significantly lower binding affinity ( ) and reduced functional efficacy ( ).
Signaling Pathway Visualization
The following diagram illustrates the Gq-mediated signaling cascade initiated by the
Figure 1: The Gq-mediated signaling pathway. The R-isomer potently drives this cascade, whereas the S-isomer fails to recruit Gq efficiently.
Comparative Analysis: vs. Isomers[3][4][5][6][7][8][9][10]
The following data aggregates binding affinities and behavioral potencies for the most common methoxylated phenethylamines: DOI (2,5-dimethoxy-4-iodoamphetamine) and DOM (2,5-dimethoxy-4-methylamphetamine).
Quantitative Comparison Table
| Compound | Isomer | 5-HT | HTR Potency (ED | Functional Status |
| DOI | 0.7 - 2.0 | 0.5 - 1.0 | Full Agonist (Eutomer) | |
| DOI | 24.0 - 35.0 | > 10.0 (Inactive/Low) | Partial Agonist (Distomer) | |
| DOI | Racemic | ~ 5.0 | ~ 2.0 | Mixed |
| DOM | 15.0 | 0.65 | Full Agonist (Eutomer) | |
| DOM | 102.0 | > 8.0 | Weak Partial Agonist |
Key Insight: For DOI, the
Specificity Control
-
Achiral Phenethylamines (e.g., 2C-B): These lack the
-methyl group. They do not exhibit this specific form of stereoisomerism.[3] -
Lisuride: A non-hallucinogenic 5-HT agonist. It binds to 5-HT
but recruits -arrestin rather than Gq, resulting in zero HTR. This makes it a critical negative control for validating HTR specificity.
Validated Experimental Protocol: High-Resolution HTR
To accurately quantify isomer-specific effects, a robust Head Twitch Response (HTR) protocol is required. Automated magnetometer-based detection is superior to visual scoring for high-throughput screening.
Experimental Workflow
Figure 2: Step-by-step workflow for the Head Twitch Response assay.
Detailed Methodology
-
Subjects: Male C57BL/6J mice (8-12 weeks). Note: Strain differences affect HTR baseline; C57BL/6J is the standard.
-
Magnetometer Implant (For Automated Detection):
-
Secure a small neodymium magnet to the skull using dental cement 3 days prior to testing.
-
Alternative: Use high-speed video (60fps+) and blinded manual scoring.
-
-
Drug Administration:
-
Dissolve
-DOI or -DOI in sterile saline. -
Route: Intraperitoneal (IP).
-
Volume: 5-10 mL/kg.
-
-
Observation Window:
-
The HTR for phenethylamines typically peaks between 5 to 15 minutes post-injection.
-
Record for 20 minutes total.
-
-
Scoring Criteria (Visual):
-
A "twitch" is defined as a paroxysmal, rotational movement of the head and ears (frequency ~90 Hz).
-
Exclusion: Do not count grooming behaviors or whole-body shakes ("wet dog shakes" are distinct from head twitches).
-
Self-Validating Controls
To ensure your data is trustworthy (E-E-A-T), every assay must include:
-
Vehicle Control: Saline injection (Target HTR: < 1 per 20 mins).
-
Positive Control:
-DOI at 1.0 mg/kg (Target HTR: > 20 per 20 mins). -
Antagonist Blockade: Pre-treatment with M100907 (Volinanserin, 0.1 mg/kg) must completely abolish the HTR induced by the agonist. If M100907 does not stop the behavior, the observed twitches are not 5-HT
mediated.
Interpretation of Results
The Inverted U-Shape Curve
When plotting dose-response curves for
-
Low Dose (0.1 - 1.0 mg/kg): Linear increase in HTR frequency.
-
High Dose (> 2.0 mg/kg): HTR frequency often decreases.
Stereoselectivity Ratios
If comparing a novel phenethylamine analogue:
-
Calculate the
for both isomers. -
Determine the Eudismic Ratio (
). -
A high ratio (>10) confirms specific 5-HT
receptor fit. A ratio near 1 suggests non-specific binding or a non-5-HT mechanism.
References
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264–355.[5] Link
-
Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381. Link
-
Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive standard operating procedure. Springer Protocols, 1-10. Link
-
Fantegrossi, W. E., et al. (2010). The behavioral pharmacology of hallucinogens. Biochemical Pharmacology, 75(1), 17–33. Link
-
González-Maeso, J., et al. (2007).[6] Hallucinogens recruit specific cortical 5-HT2A receptor-mediated signaling pathways to affect behavior.[6] Neuron, 53(3), 439-452. Link
Sources
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective effects of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) on schedule-controlled behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
Safety Operating Guide
Personal protective equipment for handling [2-(2-Methoxyphenyl)ethyl](methyl)amine
Topic: Personal Protective Equipment & Operational Safety for amine Audience: Researchers, Scientists, and Drug Development Professionals
Executive Safety Assessment
Compound Class: Secondary Phenethylamine Derivative Primary Hazards: Corrosive (Skin/Eye Category 1B), Acute Toxicity (Oral), Respiratory Irritant. Bioactivity Alert: As a structural analog of CNS-active phenethylamines, this compound must be handled as a Potent Pharmacological Agent .
Handling amine requires a dual-threat defense strategy: protection against immediate chemical burns (corrosivity) and prevention of systemic absorption (toxicity).[1] This guide moves beyond generic "safety first" advice to provide a validated, causal framework for your experimental workflow.
Personal Protective Equipment (PPE) Matrix
The following matrix is designed based on permeation kinetics of lipophilic amines. Standard nitrile gloves often degrade silently against secondary amines; therefore, a tiered approach is required.
| Protection Zone | Standard Handling (mg scale) | High-Risk Operations (g scale / Synthesis) | Technical Rationale (The "Why") |
| Hand Protection | Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change every 30 mins. | Laminate Film (Silver Shield/4H) under Nitrile outer layer. | Lipophilic amines permeate nitrile. Laminate film provides >4hr breakthrough time against amine intrusion. |
| Respiratory | Certified Chemical Fume Hood (Face velocity: 80–100 fpm). | PAPR or Full-Face Respirator (OV/P100 Cartridge) if outside hood. | Phenethylamines have high vapor pressure and mucosal toxicity. Inhalation is the fastest route to systemic CNS effects. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent). | Face Shield + Splash Goggles. | Corrosive amines cause irreversible corneal opacity. Safety glasses are insufficient against aerosols. |
| Body Defense | Lab Coat (High-neck, cotton/poly blend). | Tyvek® Sleeve Covers + Chemical Apron. | Prevents "wrist-gap" exposure where gloves meet lab coat cuffs—a common contamination point. |
Operational Protocol: The "Zero-Exposure" Workflow
This protocol utilizes a Self-Validating System : every step includes a check to confirm safety before proceeding.
Phase A: Pre-Start Verification
-
The "Paper Test": Place a Kimwipe at the sash opening of the fume hood. It must be pulled inward firmly. If it flutters or falls outward, STOP . The containment is compromised.
-
Static Control: Secondary amines as salts (e.g., HCl) are often hygroscopic and static-prone. Use an anti-static gun on the weighing boat to prevent "fly-away" powder.
Phase B: Active Handling
-
Solubilization Logic:
-
Action: Add solvent slowly to the amine.
-
Causality: Amine solvation is often exothermic. Rapid addition can cause solvent boiling and aerosolization of the toxic amine.
-
-
Transfer Technique:
-
Never pour from a large bottle. Aliquot into a secondary container using a glass pipette.
-
Tip: Keep a "wet waste" beaker inside the hood for immediate disposal of contaminated pipettes.
-
Phase C: Decontamination (The Acid-Base Logic)
-
Do not use strong oxidizers (like Bleach) immediately. Secondary amines + Bleach (Hypochlorite) = Chloroamines (Carcinogenic/Explosive).
-
Protocol: Wipe surfaces with 5% Acetic Acid (to protonate the amine into a non-volatile salt), followed by Ethanol, then Soap/Water.
Visualization: Operational Workflow
The following diagram illustrates the critical decision points and safety barriers during the handling process.
Figure 1: Safe handling logic flow for amine, emphasizing containment verification.
Disposal & Waste Management
Disposal must follow chemical compatibility rules to prevent reaction in the waste drum.
Disposal Decision Tree:
-
Liquid Waste: Segregate into "Basic Organic Waste."
-
Warning: Do not mix with "Acidic Waste" (Exotherm risk) or "Oxidizing Waste" (Fire/Explosion risk).
-
-
Solid Waste: Contaminated gloves and paper towels must be double-bagged in clear polyethylene bags and labeled "Toxic/Corrosive Debris."
Figure 2: Waste segregation logic to prevent incompatible stream mixing.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 394876, amine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 2-Methoxy-N-methylphenethylamine. Retrieved from [Link][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
